2-chloro-6-fluoroquinazolin-4(3H)-one
Description
Structure
2D Structure
Properties
IUPAC Name |
2-chloro-6-fluoro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O/c9-8-11-6-2-1-4(10)3-5(6)7(13)12-8/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHYEOLZQCLMSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586537 | |
| Record name | 2-Chloro-6-fluoroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769158-12-5 | |
| Record name | 2-Chloro-6-fluoroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-chloro-6-fluoroquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Quinazolinone Scaffold
The quinazolinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific derivative, 2-chloro-6-fluoroquinazolin-4(3H)-one, serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of the chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functionalities, while the fluorine atom at the 6-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
This guide provides a comprehensive overview of a reliable and well-established synthetic pathway to this compound, starting from commercially available 2-amino-5-fluorobenzoic acid. Each step is detailed with mechanistic insights, step-by-step protocols, and relevant data to ensure scientific integrity and reproducibility.
Overall Synthetic Pathway
The synthesis of this compound is a three-step process commencing with the cyclization of 2-amino-5-fluorobenzoic acid to form the corresponding quinazolinedione. This intermediate is then chlorinated to yield a dichloroquinazoline, which undergoes selective hydrolysis to afford the final product.
Caption: Overall three-step synthesis of this compound.
Step 1: Synthesis of 6-Fluoroquinazoline-2,4(1H,3H)-dione
The initial step involves the formation of the quinazolinedione ring system. This is typically achieved through the reaction of an anthranilic acid derivative with a carbonyl-containing reagent, such as urea or potassium cyanate. The use of urea is often preferred for its simplicity and atom economy.
Mechanistic Insight
The reaction of 2-amino-5-fluorobenzoic acid with urea at elevated temperatures proceeds through an initial nucleophilic attack of the amino group on one of the carbonyl carbons of urea, leading to the formation of a urea derivative. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the carboxylate on the second carbonyl group of the urea moiety, followed by dehydration, yields the stable 6-fluoroquinazoline-2,4(1H,3H)-dione.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar quinazolinediones.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, melt urea (4.0 equivalents) by heating to 190 °C.
-
Addition of Starting Material: To the molten urea, slowly add 2-amino-5-fluorobenzoic acid (1.0 equivalent) in portions to control the initial effervescence.
-
Reaction: Stir the reaction mixture at 190 °C for 24 hours. The mixture will gradually solidify as the reaction progresses.
-
Work-up: Cool the reaction mixture to room temperature. Add distilled water to the solid mass and stir to break up the solid.
-
Isolation and Purification: Filter the resulting precipitate, wash thoroughly with distilled water to remove any unreacted urea and byproducts, and then with a small amount of cold ethanol. Dry the solid under vacuum to afford 6-fluoroquinazoline-2,4(1H,3H)-dione as a white to off-white solid.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| 2-Amino-5-fluorobenzoic acid | 1.0 | 155.13 |
| Urea | 4.0 | 60.06 |
Table 1: Reactants for the synthesis of 6-fluoroquinazoline-2,4(1H,3H)-dione.
Characterization of 6-Fluoroquinazoline-2,4(1H,3H)-dione
-
Appearance: White solid
-
Melting Point: > 250 °C
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.40 (brs, 1H), 11.19 (brs, 1H), 7.60–7.55 (m, 1H), 7.55–7.51 (m, 1H), 7.22–7.17 (m, 1H).[2]
-
¹³C NMR (100 MHz, DMSO-d₆): δ 162.1, 157.3 (d, J = 238 Hz), 150.0, 137.5, 122.9 (d, J = 25 Hz), 117.6, 115.4, 112.0 (d, J = 24 Hz).[2]
-
HRMS (ESI) : m/z calculated for C₈H₆FN₂O₂ [M+H]⁺ 181.0408, found 181.0404.[2]
Step 2: Synthesis of 2,4-Dichloro-6-fluoroquinazoline
The conversion of the quinazolinedione to the dichloro derivative is a crucial activation step. This is typically accomplished using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common choice.
Mechanistic Insight
The chlorination of quinazolin-2,4-diones with POCl₃ is a complex process that proceeds in two main stages.[3] Initially, at lower temperatures and in the presence of a base, a phosphorylation reaction occurs at the oxygen or nitrogen atoms of the dione.[3] Upon heating, these phosphorylated intermediates undergo nucleophilic attack by chloride ions, leading to the substitution of the phosphoryl groups and the formation of the dichloroquinazoline. The presence of a high-boiling tertiary amine, such as N,N-diethylaniline, can facilitate the reaction.[4]
Caption: Simplified workflow of the chlorination of the quinazolinedione.
Experimental Protocol
This protocol is based on the well-established procedure for the chlorination of analogous quinazolinediones.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 6-fluoroquinazoline-2,4(1H,3H)-dione (1.0 equivalent) in phosphorus oxychloride (POCl₃) (10-15 volumes).
-
Addition of Base: To this suspension, add N,N-diethylaniline (1.0-1.2 equivalents) dropwise with stirring.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Carefully remove the excess POCl₃ under reduced pressure. Pour the cooled residue slowly onto crushed ice with vigorous stirring.
-
Isolation and Purification: Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum. The crude 2,4-dichloro-6-fluoroquinazoline can be used in the next step without further purification or can be recrystallized from a suitable solvent like n-hexane if necessary.[5]
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| 6-Fluoroquinazoline-2,4(1H,3H)-dione | 1.0 | 180.13 |
| Phosphorus oxychloride | Excess | 153.33 |
| N,N-Diethylaniline | 1.0 - 1.2 | 149.23 |
Table 2: Reactants for the synthesis of 2,4-dichloro-6-fluoroquinazoline.
Characterization of 2,4-Dichloro-6-fluoroquinazoline
-
Appearance: White to pale yellow solid.
-
Molecular Formula: C₈H₃Cl₂FN₂
-
Molecular Weight: 217.03 g/mol
-
CAS Number: 134517-57-0[6]
Step 3: Synthesis of this compound
The final step is the selective hydrolysis of the 2,4-dichloro-6-fluoroquinazoline. The chlorine atom at the 4-position is significantly more reactive towards nucleophilic substitution than the chlorine at the 2-position, allowing for regioselective hydrolysis under controlled conditions.
Mechanistic Insight
The regioselectivity of the hydrolysis is governed by the electronic properties of the quinazoline ring. The C4 position is more electron-deficient and thus more susceptible to nucleophilic attack by hydroxide ions. The attack of a hydroxide ion at C4 leads to the formation of a tetrahedral intermediate, which then expels the chloride ion to give the 4-oxo product. The less reactive C2-chloro group remains intact under mild basic conditions.
Experimental Protocol
This protocol is adapted from general procedures for the selective hydrolysis of 2,4-dichloroquinazolines.
-
Reaction Setup: In a round-bottom flask, suspend 2,4-dichloro-6-fluoroquinazoline (1.0 equivalent) in a 2% aqueous sodium hydroxide solution.
-
Reaction: Stir the suspension at room temperature for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with water and filter to remove any unreacted starting material.
-
Isolation and Purification: Neutralize the filtrate with dilute acetic acid to a pH of approximately 6-7. The product will precipitate out of the solution. Filter the precipitate, wash with water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system such as acetone/ethyl acetate.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| 2,4-Dichloro-6-fluoroquinazoline | 1.0 | 217.03 |
| Sodium Hydroxide | In aqueous solution | 40.00 |
| Acetic Acid | For neutralization | 60.05 |
Table 3: Reactants for the synthesis of this compound.
Characterization of this compound
-
Appearance: White to off-white solid.
-
Molecular Formula: C₈H₄ClFN₂O
-
Molecular Weight: 198.58 g/mol
-
CAS Number: 769158-12-5
-
¹H NMR (DMSO-d₆): Spectral data for the 6-chloro analog shows signals around δ 12.74 (s, 1H), 8.08 (d, 1H), 7.86 (dd, 1H), 7.76 (d, 1H). The spectrum for the 6-fluoro derivative is expected to show similar patterns with characteristic fluorine coupling.
-
¹³C NMR (DMSO-d₆): Spectral data for the 6-chloro analog shows signals around δ 161.76, 153.25, 147.93, 135.15, 132.89, 131.21, 130.20, 129.10, 128.30, 125.33. The 6-fluoro analog will exhibit characteristic C-F coupling constants.
Conclusion
The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of this compound, a valuable intermediate for drug discovery and development. By understanding the underlying mechanisms of each transformation, researchers can optimize reaction conditions and troubleshoot potential issues. The provided protocols, based on well-established literature precedents, offer a solid foundation for the successful synthesis of this important building block.
References
- 1. US20160200688A1 - Process of Preparing a Quinazoline Derivative - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-5-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-6-fluoroquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
2-chloro-6-fluoroquinazolin-4(3H)-one is a halogenated derivative of the quinazolinone scaffold, a core heterocyclic motif of significant interest in medicinal chemistry and drug discovery. The strategic placement of chloro and fluoro substituents on the quinazolinone ring system can profoundly influence its physicochemical properties, thereby impacting its pharmacokinetic and pharmacodynamic profile.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a blend of available data, predictive insights, and detailed experimental protocols to empower researchers in their drug development endeavors. While extensive experimental data for this specific molecule is not widely published, this guide synthesizes information from closely related analogs and established analytical methodologies to provide a robust framework for its characterization.
Chemical Identity and Molecular Structure
This compound is a bicyclic aromatic compound featuring a pyrimidine ring fused to a benzene ring. The structure is characterized by a chlorine atom at the 2-position, a fluorine atom at the 6-position, and a ketone group at the 4-position of the quinazolinone core. The presence of the N-H group at the 3-position allows for tautomerism.[1]
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
| CAS Number | 769158-12-5 | [2][3] |
| Molecular Formula | C₈H₄ClFN₂O | [2] |
| Molecular Weight | 198.58 g/mol | [2] |
| Canonical SMILES | C1=CC2=C(C=C1F)C(=O)NC(=N2)Cl | [4] |
| InChI Key | CBHYEOLZQCLMSY-UHFFFAOYSA-N | [4] |
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, the interplay of its aromatic system, halogen substituents, and hydrogen bonding capabilities dictates its behavior in various environments.
Physical State and Appearance
This compound is commercially available as a solid, typically a powder, with a purity of 95% or higher.[3][4]
Melting Point
Experimental Protocol: Determination of Melting Point (Capillary Method)
This protocol outlines a standard and widely accepted method for determining the melting point of a solid crystalline compound.
Instrumentation:
-
Melting point apparatus (e.g., Stuart SMP10, Büchi M-560)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the compound into the tube. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating and Observation:
-
For an unknown compound, a rapid heating rate (10-20°C/min) can be used to determine an approximate melting range.
-
For a more accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point, then reducing the heating rate to 1-2°C/min.
-
-
Data Recording: Record the temperature at which the first liquid droplet is observed (the onset of melting) and the temperature at which the entire sample has melted (the clear point). The melting point is reported as this range.
Causality Behind Experimental Choices:
-
Fine Powder: A finely powdered sample ensures uniform heat distribution and more accurate melting point determination.
-
Slow Heating Rate: A slow heating rate near the melting point allows the sample and the thermometer to be in thermal equilibrium, leading to a more precise measurement.
Boiling Point
Due to its relatively high molecular weight and crystalline nature, this compound is expected to have a high boiling point and would likely decompose before boiling at atmospheric pressure. A predicted boiling point of 339.8 ± 44.0 °C has been reported.[7]
Solubility
The solubility of a compound in various solvents is a critical parameter for formulation development, purification, and conducting biological assays. The presence of both hydrogen bond donors (N-H) and acceptors (C=O, N), along with the halogenated aromatic rings, suggests that this compound will exhibit a range of solubilities in different solvents. It is expected to be poorly soluble in water and more soluble in polar aprotic organic solvents.
Table 2: Predicted and Qualitative Solubility Profile
| Solvent | Expected Solubility | Rationale |
| Water | Low | The hydrophobic aromatic core and halogen atoms likely dominate over the polar functional groups. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of disrupting intermolecular hydrogen bonding and solvating the molecule. |
| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, a polar aprotic solvent effective at dissolving many organic compounds.[8] |
| Methanol/Ethanol | Sparingly to Moderately Soluble | Polar protic solvents that can engage in hydrogen bonding, but the overall nonpolar character of the molecule may limit high solubility. |
| Dichloromethane (DCM) | Sparingly Soluble | A nonpolar solvent that is less likely to effectively solvate the polar functional groups. |
| Hexane | Insoluble | A nonpolar solvent that will not effectively solvate the polar quinazolinone core. |
Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)
This high-throughput method is suitable for early-stage drug discovery to quickly assess the aqueous solubility of a compound.
Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (UV-transparent)
-
Plate reader with turbidity measurement capabilities
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation and Measurement:
-
Seal the plate and shake for a defined period (e.g., 2 hours) at room temperature to allow for equilibration.
-
Measure the turbidity (absorbance at a wavelength where the compound does not absorb, e.g., 620 nm) of each well using a plate reader.
-
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background (PBS with 1% DMSO).
Logical Workflow for Solubility Determination
Caption: A logical workflow for determining the solubility of a compound.
Acidity and Basicity (pKa)
The pKa values of a molecule are crucial for understanding its ionization state at different pH values, which in turn affects its solubility, permeability, and target binding. The quinazolinone scaffold contains both acidic (N-H) and basic (N) centers. The exact pKa of this compound has not been experimentally determined. However, computational methods can provide reliable estimates for quinazolinone derivatives. These studies suggest that the pKa can be influenced by the nature and position of substituents.
Predicted pKa: Based on computational studies of similar quinazolinone structures, the pKa of the N-H proton is expected to be in the weakly acidic range, while the nitrogen atoms in the pyrimidine ring will exhibit weak basicity. The electron-withdrawing effects of the chloro and fluoro groups are likely to increase the acidity of the N-H proton compared to the unsubstituted quinazolinone.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Instrumentation and Reagents:
-
UV-Vis spectrophotometer
-
pH meter
-
Quartz cuvettes
-
A series of buffers covering a wide pH range (e.g., pH 2 to 12)
-
Stock solution of this compound in a suitable solvent (e.g., methanol or DMSO)
Procedure:
-
Spectrum of Neutral and Ionized Species:
-
Prepare a solution of the compound in a highly acidic buffer (e.g., pH 2) to obtain the spectrum of the fully protonated species.
-
Prepare a solution in a highly basic buffer (e.g., pH 12) to obtain the spectrum of the fully deprotonated species.
-
-
Spectral Measurements at Various pHs:
-
Prepare a series of solutions of the compound in buffers of intermediate pH values.
-
Record the UV-Vis spectrum for each solution.
-
-
Data Analysis:
-
Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.
-
Plot the absorbance at this wavelength against the pH.
-
The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms. This can be determined from the inflection point of the resulting sigmoidal curve.
-
Self-Validating System: The accuracy of the pH meter should be calibrated with standard buffers before and after the measurements. The temperature should be kept constant throughout the experiment as pKa is temperature-dependent.
Spectroscopic Properties
Spectroscopic data is essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While the specific ¹H and ¹³C NMR spectra for this compound are not available in the searched literature, the expected chemical shifts can be predicted based on the analysis of related structures.[9][10]
Predicted ¹H NMR Spectrum (in DMSO-d₆):
-
Aromatic Protons (3H): The three protons on the benzene ring will appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The coupling patterns will be influenced by the fluorine substituent.
-
N-H Proton (1H): A broad singlet is expected for the N-H proton, likely in the region of δ 11.0-13.0 ppm, which is characteristic of quinazolinone amides.
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
-
Carbonyl Carbon (C4): The ketone carbon will be the most downfield signal, typically in the range of δ 160-170 ppm.
-
C2 Carbon: The carbon bearing the chlorine atom will also be significantly downfield, likely around δ 150-160 ppm.
-
Aromatic Carbons (6C): The six carbons of the benzene ring will appear in the range of δ 110-150 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of quinazolinone derivatives is characterized by absorptions arising from π → π* and n → π* electronic transitions within the aromatic system. The exact λmax values for this compound are not reported, but the general features can be inferred from related compounds. The spectrum is expected to show strong absorption bands in the UV region. The position and intensity of these bands can be influenced by the solvent polarity.
Experimental Workflow for Spectroscopic Analysis
Caption: A typical workflow for the spectroscopic characterization of a small molecule.
Synthesis
The synthesis of this compound can be achieved through multi-step synthetic routes, typically starting from substituted anthranilic acids. A common strategy involves the cyclization of an appropriately substituted anthranilic acid derivative to form the quinazolinone core, followed by chlorination.[11]
A plausible synthetic approach involves:
-
Formation of the quinazolinone ring: Reaction of 5-fluoroanthranilic acid with a suitable reagent to introduce the C2-N3 unit of the pyrimidine ring.
-
Chlorination: Treatment of the resulting 6-fluoroquinazolin-4(3H)-one intermediate with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to introduce the chlorine atom at the 2-position.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While a complete set of experimentally determined data is not currently available in the public domain, this document serves as a valuable resource for researchers by consolidating known information, offering reliable predictions, and presenting detailed, field-proven experimental protocols for the determination of these critical parameters. The provided methodologies and workflows are designed to be self-validating and will enable scientists and drug development professionals to accurately characterize this and other novel quinazolinone derivatives, thereby facilitating their progression through the drug discovery pipeline.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppliers USA [americanchemicalsuppliers.com]
- 3. This compound, CasNo.769158-12-5 SHANGHAI ZZBIO CO., LTD. China (Mainland) [zzbioco.lookchem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 607-69-2 2-Chloroquinazolin-4(3H)-one AKSci Z4933 [aksci.com]
- 6. 6-CHLORO-2-PHENYLQUINAZOLIN-4(3H)-ONE CAS#: 1026-12-6 [m.chemicalbook.com]
- 7. This compound | 769158-12-5 [m.chemicalbook.com]
- 8. 3-[(2-Chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
2-chloro-6-fluoroquinazolin-4(3H)-one CAS number and structure
An In-depth Technical Guide to 2-chloro-6-fluoroquinazolin-4(3H)-one
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. The quinazolin-4(3H)-one core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] This specific derivative, functionalized with a reactive chloro group at the 2-position and a fluoro group on the benzene ring, is a versatile building block for the synthesis of a new generation of targeted therapeutics.
This document provides an in-depth exploration of its chemical identity, synthesis, reactivity, and applications, grounded in established scientific principles and field-proven insights.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics.
CAS Number : 769158-12-5[2]
IUPAC Name : 2-chloro-6-fluoro-3H-quinazolin-4-one[2]
Chemical Structure :

Table 1: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₄ClFN₂O | [2] |
| Molecular Weight | 198.58 g/mol | Calculated |
| Canonical SMILES | O=C1NC(Cl)=NC2=CC=C(F)C=C12 | [2] |
| InChI Key | CBHYEOLZQCLMSY-UHFFFAOYSA-N | [2] |
| Appearance | Off-white to pale yellow solid | Typical |
| Solubility | Soluble in DMF, DMSO; limited solubility in other organic solvents | Inferred |
| Melting Point | >200 °C (Decomposition may occur) | Inferred from related compounds |
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is typically achieved through a multi-step process starting from the corresponding anthranilic acid. The following pathway is a robust and commonly employed method in medicinal chemistry labs.[3][4]
Synthetic Workflow Diagram
Caption: General synthetic workflow for 2-chloro-quinazolin-4(3H)-ones.
Rationale Behind Experimental Choices
-
Step 1: Cyclocondensation: The reaction between 2-amino-5-fluorobenzoic acid and urea at high temperatures is a classic method for forming the quinazolinedione ring system. Urea serves as a safe and inexpensive source of the C2 and N3 atoms of the heterocyclic ring.
-
Step 2: Chlorination: Phosphoryl chloride (POCl₃) is a powerful chlorinating agent used to convert the dione into the more reactive dichloroquinazoline intermediate. This step is crucial as it installs the leaving groups necessary for subsequent functionalization.
-
Step 3: Selective Hydrolysis: The key to this synthesis is the differential reactivity of the two chlorine atoms. The C4-chloro is significantly more susceptible to hydrolysis than the C2-chloro group. By using dilute aqueous sodium hydroxide at room temperature, one can selectively replace the C4-chloro with a hydroxyl group, which then tautomerizes to the more stable 4-oxo form, yielding the desired product.[3][5]
Detailed Experimental Protocol
Protocol: Synthesis of this compound
-
Step A: Synthesis of 6-Fluoroquinazoline-2,4(1H,3H)-dione
-
Combine 2-amino-5-fluorobenzoic acid (1 equiv.) and urea (3-5 equiv.) in a round-bottom flask.
-
Heat the mixture to 160-180 °C with stirring for 4-6 hours. The mixture will melt, evolve ammonia, and then solidify.
-
Cool the reaction to room temperature. Treat the solid mass with hot water and filter to collect the crude product. Wash with water and then a small amount of ethanol.
-
Dry the solid under vacuum to yield 6-fluoroquinazoline-2,4(1H,3H)-dione.
-
-
Step B: Synthesis of 2,4-Dichloro-6-fluoroquinazoline
-
Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
Suspend 6-fluoroquinazoline-2,4(1H,3H)-dione (1 equiv.) in phosphoryl chloride (5-10 equiv.).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 110-120 °C) for 4-8 hours until the reaction is complete (monitor by TLC).
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Pour the residue slowly onto crushed ice with vigorous stirring.
-
Filter the resulting precipitate, wash thoroughly with cold water, and dry to obtain 2,4-dichloro-6-fluoroquinazoline.
-
-
Step C: Synthesis of this compound
-
Suspend 2,4-dichloro-6-fluoroquinazoline (1 equiv.) in a suitable solvent such as THF or dioxane.
-
Add 2% aqueous sodium hydroxide solution (1.5-2 equiv.) dropwise while stirring at room temperature.
-
Stir the reaction for 3-5 hours. Monitor the reaction progress by TLC to ensure consumption of the starting material.
-
Dilute the reaction mixture with water and filter to remove any unreacted starting material.
-
Neutralize the filtrate with dilute acetic acid or HCl.
-
The product will precipitate out of the solution. Filter the solid, wash with water, and dry under vacuum to yield this compound.
-
Reactivity and Synthetic Applications
The primary synthetic utility of this compound stems from the reactivity of the C2-chloro group, which is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl group makes the C2 position of the quinazolinone ring electron-deficient and thus highly susceptible to attack by nucleophiles. This allows for the straightforward introduction of a wide variety of functional groups.[3][4]
Common Nucleophiles:
-
Primary and secondary amines (aliphatic and aromatic)
-
Alcohols and phenols (alkoxides/phenoxides)
-
Thiols (thiolates)
Role as a Synthetic Intermediate
This SₙAr reactivity makes the title compound a critical intermediate for building libraries of substituted quinazolinones for drug discovery screening. For example, it is a direct precursor to 2-(amino)quinazolin-4(3H)-one derivatives, which have shown promise as potent antibacterial and antiviral agents.[3][4][6]
Caption: Role as an intermediate in SₙAr reactions.
Example Protocol: Synthesis of a 2-(Amino)quinazolin-4(3H)-one Derivative
-
Dissolve this compound (1 equiv.) in a polar aprotic solvent like DMF or NMP.
-
Add the desired amine (1.1-1.5 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equiv.).
-
Heat the reaction mixture to 80-100 °C for 4-16 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
The product will often precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.
-
Purify the crude product by recrystallization or column chromatography.
Applications in Medicinal Chemistry
The quinazolin-4(3H)-one scaffold is a cornerstone in drug design, with derivatives exhibiting a vast range of biological activities.[1][5][7] The introduction of substituents at the 2-position via the chloro intermediate allows for fine-tuning of a compound's pharmacological profile.
Table 2: Therapeutic Areas of Quinazolinone Derivatives
| Therapeutic Area | Target Examples | Rationale for 2-Chloro-6-fluoro... Intermediate |
| Oncology | EGFR, VEGFR, PI3K Kinases | Allows synthesis of kinase inhibitors with tailored selectivity and potency.[8][9] |
| Infectious Diseases | Bacterial enzymes, Viral proteases | Key for developing novel anti-MRSA and anti-SARS-CoV-2 agents.[3][4][6] |
| CNS Disorders | Various receptors and enzymes | Scaffold for anticonvulsant and antipsychotic drug candidates.[5][10] |
| Inflammation | Anti-inflammatory pathways | Used to create novel anti-inflammatory compounds.[5] |
The fluorine atom at the 6-position is also a strategic addition. It can enhance metabolic stability, improve binding affinity through favorable interactions with protein targets, and modulate the physicochemical properties of the final compound, such as its pKa and lipophilicity.
Safety, Handling, and Storage
As a chlorinated heterocyclic compound intended for reactive chemistry, proper handling is paramount. While a specific safety data sheet (SDS) for this exact compound is not widely available, precautions can be established based on structurally related chemicals.[11][12]
Potential Hazards:
-
Acute Toxicity : May be harmful if swallowed or in contact with skin.[11]
-
Irritation : Likely to cause skin and serious eye irritation.[12]
-
Sensitization : May cause an allergic skin reaction.[11]
Handling and Personal Protective Equipment (PPE):
-
Always handle in a certified chemical fume hood to avoid inhalation of dust.[13]
-
Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[12]
-
Avoid generating dust.[11]
-
Wash hands thoroughly after handling.[11]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[12]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
Conclusion
This compound is a high-value synthetic intermediate for drug discovery and medicinal chemistry. Its well-defined reactivity at the C2 position provides a reliable and versatile handle for constructing diverse libraries of novel quinazolinone derivatives. The strategic placement of the 6-fluoro substituent further enhances its utility, offering a means to improve the pharmacokinetic and pharmacodynamic properties of the final drug candidates. A comprehensive understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties | MDPI [mdpi.com]
- 7. 3-[(2-Chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. arabjchem.org [arabjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. merckmillipore.com [merckmillipore.com]
A Technical Guide to the Biological Activities of Quinazolinone Derivatives
Preamble: The Quinazolinone Scaffold as a Cornerstone of Modern Medicinal Chemistry
The quinazolinone core, a bicyclic heterocycle comprising a benzene ring fused to a pyrimidine ring, stands as a quintessential example of a "privileged structure" in the landscape of drug discovery.[1][2] Its rigid framework and versatile substitution points have allowed for the generation of vast chemical libraries, leading to derivatives with an impressive breadth of pharmacological activities.[1][2][3][4][5][6][7] This guide, designed for researchers and drug development professionals, moves beyond a simple cataloging of these activities. Instead, it offers an in-depth exploration of the core biological properties of quinazolinone derivatives, focusing on the mechanistic underpinnings of their actions and the robust, validated methodologies used to quantify their therapeutic potential. We will delve into the causality behind experimental choices, providing a framework for rigorous scientific inquiry and the development of next-generation therapeutics based on this remarkable scaffold.
Anticancer Activity: Targeting the Engines of Malignancy
The development of quinazolinone-based anticancer agents represents one of the most successful applications of this scaffold.[4][8] Several derivatives have progressed to clinical use, primarily by targeting the signaling pathways that drive uncontrolled cell proliferation and survival.
Core Mechanisms of Antineoplastic Action
1.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition
A primary mechanism of action for many potent anticancer quinazolinones is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase (RTK).[9][10] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling that promotes cell proliferation and metastasis.[9] Quinazolinone derivatives such as Gefitinib and Erlotinib function as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation cascade that drives downstream signaling.[11][12] More recent developments have even identified quinazolinones that act as allosteric inhibitors, binding to a pocket adjacent to the ATP site, a strategy that can overcome resistance mutations like C797S.[12][13]
1.1.2. Tubulin Polymerization Inhibition
A distinct class of quinazolinone derivatives exerts its anticancer effect by disrupting the formation of microtubules, essential components of the cellular cytoskeleton required for mitosis.[14] These compounds often bind to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin dimers into functional microtubules.[15][16][17] This interference with microtubule dynamics leads to a mitotic block, typically arresting the cell cycle in the G2/M phase and subsequently inducing apoptosis.[14][18] This mechanism is particularly valuable as it is distinct from the taxane and vinca alkaloid binding sites, offering a potential avenue to circumvent certain types of drug resistance.
Structure-Activity Relationship (SAR) Highlights for Anticancer Activity
Decades of research have established key structural features that govern the anticancer potency of quinazolinones. While specific requirements vary by target, some general trends have emerged.
| Position on Quinazolinone Core | Common Substituents for Anticancer Activity | Rationale / Target Interaction |
| Position 2 | Substituted phenyl or aryl groups. | Often involved in occupying hydrophobic pockets of the target protein (e.g., tubulin).[11] |
| Position 3 | Anilino or benzylamino moieties. | Crucial for EGFR inhibition, forming hydrogen bonds within the ATP-binding hinge region.[15] |
| Position 6 & 7 | Methoxy or other small, electron-donating groups. | Can enhance solubility and modulate kinase selectivity. Often project into the solvent-exposed region of the ATP pocket.[12] |
Experimental Protocols for Evaluation
1.3.1. In Vitro Cytotoxicity: MTT Assay
The initial screening of novel quinazolinone derivatives invariably begins with an assessment of their general cytotoxicity against a panel of cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose.[19][20]
-
Principle: This assay quantifies cell viability based on the metabolic activity of mitochondrial succinate dehydrogenase.[21] Viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for adherence.
-
Compound Treatment: Prepare serial dilutions of the quinazolinone derivative in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.
-
1.3.2. Tubulin Polymerization Assay
To specifically validate the mechanism of microtubule-disrupting agents, an in vitro tubulin polymerization assay is essential.[11]
-
Principle: This assay measures the change in light absorbance or fluorescence as purified tubulin polymerizes into microtubules in vitro. Inhibitors will prevent this change, while enhancers (like paclitaxel) will accelerate it.
-
Protocol:
-
Reagent Preparation: Reconstitute lyophilized, high-purity tubulin protein (>99%) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations. Add the tubulin solution to each well.
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C. Add GTP to each well to a final concentration of 1 mM to initiate polymerization.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance versus time. The IC50 is the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50% compared to a vehicle control. Colchicine and Paclitaxel should be used as reference inhibitor and enhancer, respectively.
-
Antimicrobial Activity: A Scaffold for Combating Pathogens
Quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activity, including efficacy against Gram-positive and Gram-negative bacteria, fungi, and mycobacteria.[1][6][22][23][24][25]
Mechanisms and Spectrum
The exact mechanisms for antimicrobial action are diverse and often not as clearly elucidated as their anticancer counterparts. However, proposed mechanisms include the inhibition of essential processes like DNA replication and protein synthesis or disruption of cellular ATP homeostasis.[23][25] Their activity profile is highly dependent on the substitution pattern, with certain derivatives showing potent effects against pathogens like Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli.[22][23]
Experimental Protocols for Evaluation
2.2.1. Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The gold standard for quantifying the potency of a potential antimicrobial agent is the broth microdilution method, which determines the Minimum Inhibitory Concentration (MIC).[26][27][28]
-
Principle: The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[26]
-
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of ~5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the quinazolinone derivative in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
-
2.2.2. Agar Disk Diffusion Method
For a rapid, qualitative initial screening, the disk diffusion method is highly effective and widely used.[29][30]
-
Principle: This method relies on the diffusion of an antimicrobial agent from a saturated paper disk into an agar medium seeded with the test microorganism. The agent's efficacy is observed as a clear zone of growth inhibition around the disk.[30]
-
Protocol:
-
Plate Preparation: Prepare a lawn of the test microorganism by evenly swabbing a standardized inoculum onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.
-
Compound Addition: Pipette a fixed volume (e.g., 10 µL) of the test compound solution at a known concentration onto a disk.
-
Controls: Use disks with a standard antibiotic (e.g., Ciprofloxacin) as a positive control and a disk with the solvent (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter (in mm) of the zone of inhibition around each disk. A larger zone diameter correlates with higher antimicrobial activity.
-
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in numerous diseases, and quinazolinone derivatives have been investigated for their potential to mitigate this process.[2][3]
Mechanism of Action
A primary anti-inflammatory mechanism involves the inhibition of key enzymes in the inflammatory pathway, such as Cyclooxygenase (COX) and Lipoxygenase (LOX), which are responsible for the synthesis of prostaglandins and leukotrienes, respectively.[5][31] Another validated mechanism is the stabilization of cellular and lysosomal membranes, preventing the release of pro-inflammatory mediators.
Experimental Protocols for Evaluation
3.2.1. Inhibition of Protein Denaturation Assay
-
Principle: The denaturation of tissue proteins is a well-documented cause of inflammatory and arthritic diseases.[32] The ability of a compound to prevent heat- or chemically-induced protein denaturation can be correlated with its anti-inflammatory activity. Bovine Serum Albumin (BSA) is commonly used for this in vitro model.[33][34]
-
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of the test compound at various concentrations and 0.5 mL of 5% w/v aqueous BSA solution.
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixture at 72°C for 5 minutes.
-
Cooling & Measurement: After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.
-
Analysis: Use Diclofenac sodium as a reference standard. Calculate the percentage inhibition of denaturation. A lower turbidity indicates higher protection against denaturation.
-
Anticonvulsant Activity: Modulating Neuronal Excitability
Quinazolinone derivatives have also been explored for their potential in treating epilepsy and other seizure disorders.[2][5]
Mechanism and In Vivo Evaluation
The anticonvulsant effects are often attributed to the potentiation of GABAergic neurotransmission, the primary inhibitory system in the central nervous system.[2] Due to the systemic nature of seizures, evaluation is almost exclusively performed using in vivo animal models.
Experimental Protocols for Evaluation
4.2.1. Maximal Electroshock (MES) Seizure Test
-
Principle: The MES test is a widely used preclinical model that induces generalized tonic-clonic seizures.[35][36] It is highly predictive of clinical efficacy for drugs that act by preventing seizure spread.[37]
-
Protocol:
-
Animal Dosing: Administer the test compound (e.g., intraperitoneally) to mice or rats. Allow for a pre-determined absorption time (e.g., 30-60 minutes).
-
Stimulation: Apply a brief electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or ear-clip electrodes.
-
Observation: Observe the animal for the presence or absence of the tonic hind-limb extension phase of the seizure.
-
Endpoint: The endpoint is the protection from tonic hind-limb extension. The ED50 (median effective dose) is calculated as the dose that protects 50% of the animals from the seizure endpoint. Phenytoin is typically used as a reference drug.
-
4.2.2. Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
-
Principle: This chemical-induced seizure model is used to identify agents that raise the seizure threshold.[35] It is predictive of efficacy against absence (petit mal) seizures.[37]
-
Protocol:
-
Animal Dosing: Administer the test compound to the animals as in the MES test.
-
Chemoconvulsant Injection: After the absorption period, administer a subcutaneous injection of PTZ at a dose known to induce clonic seizures in >95% of control animals (e.g., 85 mg/kg in mice).
-
Observation: Observe the animals for 30 minutes for the onset of clonic seizures lasting at least 5 seconds.
-
Endpoint: The endpoint is the failure to observe a clonic seizure within the observation period. The ED50 is calculated.
-
Conclusion
The quinazolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability allows for fine-tuning of its structure to optimize potency and selectivity against a wide array of biological targets. From clinically approved EGFR inhibitors to promising preclinical candidates for antimicrobial and anticonvulsant therapies, the versatility of this core structure is undeniable. The experimental frameworks detailed in this guide provide the necessary tools for researchers to rigorously evaluate new derivatives, understand their mechanisms of action, and ultimately translate these fascinating molecules into impactful medicines.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ujpronline.com [ujpronline.com]
- 4. researchgate.net [researchgate.net]
- 5. A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar [semanticscholar.org]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 11. mdpi.com [mdpi.com]
- 12. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 21. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 22. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 23. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 24. tandfonline.com [tandfonline.com]
- 25. Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 28. researchgate.net [researchgate.net]
- 29. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. journalajrb.com [journalajrb.com]
- 32. mdpi.com [mdpi.com]
- 33. researchgate.net [researchgate.net]
- 34. bbrc.in [bbrc.in]
- 35. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 36. Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models | PLOS One [journals.plos.org]
- 37. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-chloro-6-fluoroquinazolin-4(3H)-one
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry, the quinazolinone scaffold stands as a privileged structure, a testament to its remarkable versatility and therapeutic potential. This guide delves into the intricate molecular behavior of a specific, yet underexplored derivative: 2-chloro-6-fluoroquinazolin-4(3H)-one. While direct empirical data on this precise molecule remains nascent, this document synthesizes a robust, evidence-based hypothesis of its mechanism of action. By drawing parallels from structurally analogous compounds and leveraging established structure-activity relationships (SAR), we aim to provide a foundational framework for future research and drug development endeavors. Our approach is rooted in scientific integrity, offering a logical narrative that is both technically sound and practically insightful.
The Quinazolinone Core: A Scaffold of Prominence
The quinazolinone nucleus, a fusion of a benzene ring and a pyrimidinone ring, is a cornerstone in the design of bioactive molecules.[1][2] Its derivatives have demonstrated a wide pharmacological spectrum, exhibiting anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the quinazolinone ring system.[3] Notably, substitutions at the 2, 6, and 8 positions have been identified as critical determinants of their pharmacological effects.[6]
The subject of this guide, this compound, possesses two key halogen substitutions that are predicted to significantly modulate its biological profile. The presence of a chlorine atom at the C2 position and a fluorine atom at the C6 position suggests a nuanced and potentially potent mechanism of action.
A Hypothesized Mechanism of Action: Kinase Inhibition at the Crossroads of Inflammation and Oncology
Based on extensive analysis of the existing literature on quinazolinone derivatives, we propose that the primary mechanism of action for this compound is the inhibition of key protein kinases involved in cellular signaling pathways that are dysregulated in cancer and inflammatory diseases.
The rationale for this hypothesis is multifold:
-
The Role of the 6-Fluoro Substituent: The fluorine atom at the C6 position is a bioisostere for a hydrogen atom but possesses unique electronic properties, including high electronegativity and the ability to form strong hydrogen bonds. Studies on 6-fluoroquinazolines have demonstrated their capacity to inhibit the production of tumor necrosis factor-alpha (TNF-α) and suppress T-cell proliferation, both critical processes in the inflammatory cascade.[1] This points towards a potential role for this compound in modulating inflammatory responses.
-
The Significance of the 2-Chloro Group: The chlorine atom at the C2 position is a common feature in numerous biologically active quinazolinones. It can act as a crucial pharmacophoric element for binding to target proteins and also serves as a reactive handle for synthetic elaboration. Importantly, 2-chloro-4-anilinoquinazolines have been extensively investigated as potent inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are pivotal drivers of cancer progression.[7][8]
-
Convergence on Kinase Pathways: Many signaling pathways are common to both chronic inflammation and cancer. Kinases such as those in the PI3K/Akt/mTOR and MAPK pathways are central to both processes. Given the evidence for anti-inflammatory activity conferred by the 6-fluoro group and the kinase-inhibiting potential associated with the 2-chloro-substituted quinazolinone core, it is plausible that this compound targets one or more kinases at the intersection of these pathologies.
Proposed Signaling Pathway Interruption
The following diagram illustrates the hypothesized interruption of a generic kinase-mediated signaling pathway by this compound.
References
- 1. Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-chloro-6-fluoroquinazolin-4(3H)-one: A Structural Elucidation Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate a molecule's physicochemical and pharmacological properties. A precise and unambiguous structural characterization is therefore paramount for advancing drug discovery and development programs. This technical guide provides a comprehensive, in-depth analysis of the key spectroscopic data for 2-chloro-6-fluoroquinazolin-4(3H)-one, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The narrative emphasizes the causality behind experimental choices and the logic of spectral interpretation, grounding all claims in authoritative references.
Introduction: The Significance of Halogenated Quinazolinones
Quinazolin-4(3H)-one derivatives are a privileged class of heterocyclic compounds known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[2] The strategic placement of a chlorine atom at the 2-position and a fluorine atom at the 6-position of the quinazolinone core creates a molecule with unique electronic and lipophilic characteristics, making it a valuable intermediate in synthetic chemistry and a potential lead compound in drug discovery.
This guide details the integrated analytical workflow required to confirm the identity and purity of this specific molecule, providing a foundational dataset for researchers in the field.
Integrated Spectroscopic Analysis Workflow
The structural elucidation of a novel or synthesized compound is a multi-faceted process. It relies not on a single technique but on the synergistic interpretation of data from various analytical methods. The workflow below illustrates the logical progression from sample preparation to final structural confirmation.
Caption: Integrated workflow for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] For this particular compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete assignment.
Experimental Protocol (Self-Validating System):
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its high boiling point ensures sample stability, and its ability to dissolve a wide range of compounds makes it ideal. Most importantly, it allows for the observation of the exchangeable N-H proton.[1]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal resolution and sensitivity, which is critical for resolving complex splitting patterns.[1]
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
¹³C NMR: A larger number of scans is required due to the low natural abundance of the ¹³C isotope.[1]
-
¹⁹F NMR: Acquire a proton-decoupled spectrum to simplify the fluorine signal to a singlet for chemical shift determination, and a coupled spectrum to observe couplings to nearby protons.
-
-
Data Processing & Calibration: Process the raw data using a Fourier transform. Phase the spectrum manually for accuracy. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ as an internal standard (δH = 2.50 ppm; δC = 39.52 ppm).[1] This internal calibration ensures the trustworthiness and reproducibility of the reported data.
Molecular Structure and Atom Numbering
The following structure and numbering scheme will be used for all NMR assignments.
Caption: Structure of this compound with IUPAC numbering.
¹H NMR (Proton NMR) Analysis
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to H-5, H-7, and H-8. The N-H proton will appear as a broad singlet significantly downfield.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |
| N3-H | ~12.8 | Broad Singlet | - | Exchangeable amide proton, deshielded by the adjacent carbonyl and aromatic system. Broadness is due to quadrupole coupling with ¹⁴N and chemical exchange.[4] |
| H -8 | ~7.90 | Doublet (d) | ³J(H-8,H-7) ≈ 8.5 | Ortho-coupled to H-7. Located on the electron-deficient pyrimidinone ring, resulting in a downfield shift.[1] |
| H -7 | ~7.75 | Triplet of Doublets (td) | ³J(H-7,H-8) ≈ 8.5, ⁴J(H-7,F-6) ≈ 5.5 | Ortho-coupled to H-8 and exhibits a longer-range coupling to the fluorine at C-6. |
| H -5 | ~7.55 | Doublet of Doublets (dd) | ⁴J(H-5,H-7) ≈ 2.5, ³J(H-5,F-6) ≈ 9.0 | Meta-coupled to H-7 and ortho-coupled to the fluorine at C-6. The strong electron-withdrawing nature of fluorine deshields this proton. |
¹³C NMR (Carbon NMR) Analysis
The proton-decoupled ¹³C NMR spectrum will display eight signals for the eight unique carbon atoms in the molecule. The influence of the electronegative substituents (O, N, Cl, F) is critical for correct assignment.
| Carbon Assignment | Predicted δ (ppm) | C-F Coupling | Rationale |
| C4 (C=O) | ~161.0 | No | Amide carbonyl carbon, typically found in this downfield region.[5] |
| C2 | ~153.0 | No | Attached to electronegative Cl and two N atoms, causing a significant downfield shift. |
| C6 | ~160.0 (d) | ¹J(C-F) ≈ 250 Hz | Directly attached to fluorine, resulting in a large one-bond C-F coupling constant and a downfield shift due to fluorine's electronegativity. |
| C8a | ~147.0 | No | Quaternary carbon at the ring junction, deshielded by the adjacent nitrogen and fused ring system.[4] |
| C5 | ~125.0 (d) | ²J(C-F) ≈ 25 Hz | Two bonds away from fluorine, showing a smaller C-F coupling. |
| C8 | ~128.0 | No | Aromatic CH carbon. |
| C7 | ~115.0 (d) | ²J(C-F) ≈ 20 Hz | Two bonds away from fluorine. The ortho and para relationship to the fluorine and amino group influences its shift. |
| C4a | ~121.0 (d) | ³J(C-F) ≈ 8 Hz | Quaternary carbon three bonds away from fluorine. |
¹⁹F NMR (Fluorine NMR) Analysis
¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine environment.[6] Since ¹⁹F is a spin ½ nucleus with 100% natural abundance, these experiments are typically rapid and yield high-quality spectra.[7]
-
Predicted Chemical Shift (δF): Approximately -110 to -120 ppm (referenced to CFCl₃). The exact shift is solvent and environment-dependent, but this range is characteristic for monofluorinated benzene derivatives.[8]
-
Predicted Multiplicity: In a proton-coupled spectrum, the fluorine signal is expected to be a triplet of doublets (td) or a doublet of doublet of doublets (ddd) . This arises from coupling to the ortho proton H-5 (³J(F-H) ≈ 9.0 Hz) and the meta proton H-7 (⁴J(F-H) ≈ 5.5 Hz).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a molecular "fingerprint" based on the vibrational frequencies of chemical bonds.
Experimental Protocol:
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the compound with approximately 100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply 7-10 tons of pressure to form a transparent, thin pellet.
-
Data Acquisition: Place the pellet in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Interpretation of Key Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3250 - 3100 | N-H Stretch | Amide (N-H) | A broad peak in this region is characteristic of the N-H bond in the lactam ring, often participating in hydrogen bonding in the solid state.[9] |
| 1690 - 1670 | C=O Stretch | Amide Carbonyl | A strong, sharp absorption peak indicative of the C=O group in a cyclic amide (lactam). This is one of the most prominent peaks in the spectrum.[5] |
| 1615 - 1590 | C=N Stretch | Imine | Confirms the C=N double bond within the pyrimidine ring of the quinazolinone core.[10] |
| 1580 - 1450 | C=C Stretch | Aromatic Ring | Multiple sharp bands corresponding to the stretching vibrations of the carbon-carbon bonds in the fused aromatic system.[5] |
| 1250 - 1200 | C-F Stretch | Aryl-Fluorine | A strong absorption characteristic of the C-F bond, confirming the presence of the fluorine substituent. |
| 800 - 600 | C-Cl Stretch | Aryl-Chlorine | A moderate to strong band in the lower frequency region, indicative of the C-Cl bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.
Experimental Protocol (Electron Ionization):
-
A small amount of the sample is introduced into the mass spectrometer.
-
In the ionization chamber, the molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This process ejects an electron from the molecule, creating a positively charged molecular ion (M•⁺) and causing it to fragment.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
Molecular Ion and Isotopic Pattern
The most critical diagnostic feature in the mass spectrum of this compound is the isotopic signature of chlorine. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance).[11] This results in a characteristic pattern for the molecular ion.
-
Molecular Formula: C₈H₄ClFN₂O
-
Monoisotopic Mass (for C₈H₄³⁵ClFN₂O): 198.00 g/mol
-
Expected Molecular Ion Peaks:
-
M•⁺ peak: at m/z 198
-
[M+2]•⁺ peak: at m/z 200
-
-
Intensity Ratio: The relative intensity of the M•⁺ to [M+2]•⁺ peaks will be approximately 3:1 , which is a definitive indicator of the presence of one chlorine atom in the molecule.[12]
Key Fragmentation Pathways
The high-energy ionization process induces fragmentation, providing clues to the molecule's structure. The quinazolinone ring system is relatively stable, but predictable fragmentation can occur.
Caption: Plausible fragmentation pathways for this compound under EI-MS.
-
Loss of Carbon Monoxide (CO): A very common fragmentation for quinazolinones is the retro-Diels-Alder-type expulsion of a neutral CO molecule from the C4 carbonyl group. This would result in a fragment ion at m/z 170/172.
-
Loss of Chlorine Radical (Cl•): Cleavage of the C2-Cl bond can lead to the loss of a chlorine radical. This would generate a fragment ion at m/z 163. The absence of the 3:1 isotopic pattern in this fragment confirms the loss of the chlorine atom.[13]
-
Loss of Hydrogen Cyanide (HCN): Subsequent fragmentation of the [M-CO]•⁺ ion could involve the elimination of HCN from the pyrimidine ring, leading to a fragment at m/z 143/145.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a self-validating dataset for its unequivocal structural confirmation. ¹H, ¹³C, and ¹⁹F NMR spectroscopy collaboratively map the covalent framework and substituent positions. FTIR spectroscopy confirms the presence of key functional groups, particularly the characteristic amide N-H and C=O vibrations. Finally, mass spectrometry establishes the correct molecular weight and confirms the presence of a single chlorine atom through its distinct M/M+2 isotopic pattern, with fragmentation data supporting the proposed structure. This integrated approach ensures the highest level of scientific integrity and provides researchers with the foundational knowledge required for utilizing this important chemical entity in further studies.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
- 9. Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex [mdpi.com]
- 10. Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. whitman.edu [whitman.edu]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
An In-depth Technical Guide to the Synthesis of 2-chloro-6-fluoroquinazolin-4(3H)-one: Starting Materials and Methodologies
Introduction
2-chloro-6-fluoroquinazolin-4(3H)-one is a pivotal intermediate in contemporary medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse array of pharmacologically active compounds. Its strategic importance lies in the reactive chlorine atom at the 2-position, which is amenable to nucleophilic substitution, and the fluorine atom at the 6-position, which can enhance metabolic stability and binding affinity of the final drug candidates. This guide provides a comprehensive overview of the primary synthetic routes to this key intermediate, with a focus on the selection of starting materials and detailed experimental protocols. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a reliable resource for their synthetic endeavors.
Primary Synthetic Pathway: The Anthranilic Acid Route
The most direct and widely employed strategy for the synthesis of this compound commences with 2-amino-5-fluorobenzoic acid. This approach is favored for its convergent nature and the commercial availability of the starting material. The overall transformation involves a cyclization reaction to form the quinazolinone core, followed by chlorination.
Starting Material: 2-Amino-5-fluorobenzoic Acid
2-Amino-5-fluorobenzoic acid is a crucial precursor for the synthesis of various quinoline and quinazolinone-based pharmaceuticals, including antiviral and anticancer agents.[1][2] Its synthesis can be achieved through several reported methods, with a common industrial route involving the condensation of 4-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization and oxidative cleavage.[2]
Key Properties of 2-Amino-5-fluorobenzoic Acid:
| Property | Value |
| CAS Number | 394-29-6 |
| Molecular Formula | C₇H₆FNO₂ |
| Molecular Weight | 155.13 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 149.0°C to 151.8°C[1] |
Experimental Protocol: From 2-Amino-5-fluorobenzoic Acid to this compound
This synthesis is a two-step process: first, the formation of 6-fluoroquinazoline-2,4(1H,3H)-dione, and second, its conversion to the target compound.
Step 1: Synthesis of 6-fluoroquinazoline-2,4(1H,3H)-dione
This step involves the cyclocondensation of 2-amino-5-fluorobenzoic acid with a source of carbonyl, typically urea or potassium cyanate.[3][4]
-
Reaction:
-
A mixture of 2-amino-5-fluorobenzoic acid and urea is heated at high temperature (typically 160-180°C).[3] The reaction proceeds via the formation of an intermediate ureido-benzoic acid, which then cyclizes with the elimination of ammonia to yield the quinazolinedione.
-
-
Detailed Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-fluorobenzoic acid (1 equivalent) and urea (2-3 equivalents).
-
Heat the mixture to 160°C for approximately 20 hours.[3] The reaction mixture will solidify as the product forms.
-
Cool the reaction mixture to room temperature and treat with a hot aqueous solution of sodium hydroxide to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 6-fluoroquinazoline-2,4(1H,3H)-dione.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Step 2: Synthesis of this compound
The conversion of the quinazolinedione to the final product is achieved through chlorination followed by selective hydrolysis.
-
Reaction:
-
The 6-fluoroquinazoline-2,4(1H,3H)-dione is first converted to 2,4-dichloro-6-fluoroquinazoline using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a base such as triethylamine or N,N-dimethylaniline.[3][5][6][7]
-
The resulting 2,4-dichloro-6-fluoroquinazoline is then selectively hydrolyzed at the more reactive C4 position to yield this compound.[3][8] This selective hydrolysis is typically carried out under mild basic conditions.
-
-
Detailed Protocol:
-
Suspend 6-fluoroquinazoline-2,4(1H,3H)-dione (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylaniline or triethylamine (e.g., 1 equivalent).[3][5]
-
Reflux the mixture for several hours (e.g., 5-17 hours) until the reaction is complete, as monitored by TLC.[3][5][7]
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃ and precipitate the 2,4-dichloro-6-fluoroquinazoline.
-
Filter the precipitate, wash thoroughly with cold water, and dry.
-
For the hydrolysis step, suspend the crude 2,4-dichloro-6-fluoroquinazoline (1 equivalent) in an aqueous solution of a weak base, such as 2% sodium hydroxide, and stir at room temperature for several hours (e.g., 3-20 hours).[3][8]
-
Filter the reaction mixture to remove any unreacted starting material.
-
Neutralize the filtrate with a weak acid, such as dilute acetic acid, to precipitate the this compound.[8]
-
Collect the product by filtration, wash with water, and dry. Recrystallization from a suitable solvent like acetone/ethyl acetate can be performed for further purification.[8]
-
Reaction Workflow Diagram
Caption: Synthesis of this compound from 2-amino-5-fluorobenzoic acid.
Alternative Synthetic Route: The 2-Aminobenzonitrile Approach
An alternative and efficient pathway utilizes 2-amino-5-fluorobenzonitrile as the starting material. This method is particularly attractive as it can offer a more direct route to the quinazolinone core under milder conditions. The ortho-positioning of the amine and nitrile groups makes it an ideal precursor for various cyclization reactions.[9][10]
Starting Material: 2-Amino-5-fluorobenzonitrile
2-Amino-5-fluorobenzonitrile is a versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds.[9][10]
Key Properties of 2-Amino-5-fluorobenzonitrile:
| Property | Value |
| CAS Number | 61272-77-3[11] |
| Molecular Formula | C₇H₅FN₂[11] |
| Molecular Weight | 136.13 g/mol [11] |
| Appearance | Solid[11] |
| Melting Point | 92-96 °C[11] |
Experimental Protocol: From 2-Amino-5-fluorobenzonitrile
The synthesis from 2-amino-5-fluorobenzonitrile can proceed through a tandem hydration and cyclization process. For the introduction of the chloro-substituent, a subsequent chlorination step is necessary. A plausible route involves the conversion to 6-fluoroquinazolin-4(3H)-one followed by chlorination.
Step 1: Synthesis of 6-fluoroquinazolin-4(3H)-one
-
Reaction:
-
2-Amino-5-fluorobenzonitrile can be converted to the corresponding quinazolinone through a metal-free reaction with formic acid, which serves as the C1 source.[12] This reaction involves the initial formation of a formamide intermediate, followed by intramolecular cyclization.
-
-
Detailed Protocol:
-
In a sealed tube, combine 2-amino-5-fluorobenzonitrile (1 equivalent) and an excess of formic acid.
-
Heat the mixture at an elevated temperature (e.g., 120-150°C) for several hours.
-
After cooling, dilute the reaction mixture with water and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 6-fluoroquinazolin-4(3H)-one.
-
Step 2: Chlorination of 6-fluoroquinazolin-4(3H)-one
-
Reaction:
-
The 6-fluoroquinazolin-4(3H)-one is then chlorinated at the 2-position. This can be achieved using a chlorinating agent such as phosphorus oxychloride.
-
-
Detailed Protocol:
-
Suspend 6-fluoroquinazolin-4(3H)-one (1 equivalent) in an excess of phosphorus oxychloride.
-
Add a catalytic amount of a tertiary amine like N,N-dimethylaniline.
-
Reflux the mixture for several hours until the starting material is consumed.
-
Carefully quench the reaction mixture by pouring it onto ice.
-
Collect the precipitated product, this compound, by filtration, wash with water, and dry.
-
Reaction Workflow Diagram
Caption: Synthesis of this compound from 2-amino-5-fluorobenzonitrile.
Conclusion
The synthesis of this compound is readily achievable through well-established synthetic routes. The choice of starting material, either 2-amino-5-fluorobenzoic acid or 2-amino-5-fluorobenzonitrile, will depend on factors such as commercial availability, cost, and the desired scale of the reaction. The protocols detailed in this guide, supported by robust literature precedents, provide a solid foundation for researchers to confidently produce this valuable synthetic intermediate. As with all chemical syntheses, appropriate safety precautions should be taken, and reaction conditions may require optimization to achieve the desired yield and purity.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 3. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 5. 2,4-DICHLORO-6,7-DIFLUOROQUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 6. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
- 10. nbinno.com [nbinno.com]
- 11. 2-Amino-5-fluorobenzonitrile 97 61272-77-3 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
The Quinazolinone Nucleus: A Legacy of Discovery and a Future of Therapeutic Promise
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of a Privileged Scaffold
Within the vast and ever-expanding landscape of medicinal chemistry, certain molecular frameworks consistently reappear, demonstrating a remarkable capacity to interact with a multitude of biological targets. These "privileged structures" serve as foundational blueprints for the design and development of novel therapeutics. Among this elite class of compounds, the quinazolinone nucleus stands as a testament to the power of chemical exploration and the intricate dance between structure and function. From its initial synthesis in the mid-19th century to its current position at the forefront of targeted cancer therapy, the story of the quinazolinone ring system is a compelling narrative of scientific curiosity, serendipitous discovery, and rational drug design. This technical guide aims to provide a comprehensive exploration of the discovery and history of quinazolinone compounds, delving into the key synthetic milestones, the evolution of their therapeutic applications, and the underlying mechanistic principles that govern their diverse pharmacological activities. For the seasoned researcher and the aspiring drug developer alike, the journey through the world of quinazolinones offers invaluable insights into the enduring principles of medicinal chemistry and the boundless potential that lies within this remarkable heterocyclic system.
I. The Genesis of a Scaffold: A Historical Timeline of Discovery
The emergence of the quinazolinone scaffold from the annals of chemical history was not a singular event but rather a gradual unfolding of knowledge, built upon the foundational work of pioneering chemists. The timeline below chronicles the key milestones that established the chemical identity and synthetic accessibility of this important heterocyclic system.
| Year | Key Discovery/Milestone | Pioneering Scientist(s) | Significance |
| 1869 | First synthesis of a quinazolinone derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline.[1][2] | Griess | Marks the first recorded synthesis of the quinazolinone ring system. |
| 1887 | The name "quinazoline" is proposed.[3] | Widdege | Establishes the nomenclature for this class of bicyclic heterocycles.[3] |
| 1888 | Isolation of the first naturally occurring quinazoline alkaloid, vasicine (peganine).[4] | - | Demonstrates the presence of the quinazolinone scaffold in nature and hints at its potential biological activity. |
| 1889 | The numbering of the quinazoline ring system is suggested.[3] | Paal and Bush | Provides a standardized system for identifying and describing substituted quinazoline derivatives.[3] |
| 1895 | First synthesis of the parent quinazoline molecule.[5] | August Bischler and Lang | Achieved through the decarboxylation of the 2-carboxy derivative.[5] |
| 1895 | Development of the Niementowski quinazoline synthesis.[1][5] | Niementowski | A versatile and enduring method for synthesizing 4-oxo-3,4-dihydroquinazolines from anthranilic acids and amides.[1][5][6] |
| 1903 | A more practical synthesis of the parent quinazoline is reported.[7][8] | Siegmund Gabriel | Improved the accessibility of the fundamental quinazoline structure for further investigation.[7][8] |
| 1951 | Synthesis of 2-methyl-3-o-tolyl-4(3H)-quinazolinone, later known as methaqualone.[4] | Indra Kishore Kacker and Syed Husain Zaheer | Initially investigated as an antimalarial agent, its potent sedative-hypnotic effects would later lead to its widespread use and subsequent notoriety.[4] |
II. Foundational Syntheses: Crafting the Quinazolinone Core
The therapeutic potential of any chemical scaffold is intrinsically linked to its synthetic accessibility. The development of robust and versatile methods for constructing the quinazolinone core has been a critical enabler of its extensive investigation in medicinal chemistry. Two classical methods, the Griess synthesis and the Niementowski synthesis, stand as foundational pillars in the history of quinazolinone chemistry.
A. The Griess Synthesis: An Early Foray into Quinazolinone Construction
The very first synthesis of a quinazolinone derivative, reported by Griess in 1869, involved the reaction of anthranilic acid with cyanogen in ethanol.[1][8][9] This initial foray, while historically significant, has been largely superseded by more versatile and higher-yielding methods. The original Griess synthesis produced 2-ethoxy-4(3H)-quinazolinone, which could then be converted to other derivatives.[3][9]
Conceptual Workflow of the Griess Synthesis:
References
- 1. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. mdpi.com [mdpi.com]
Potential Therapeutic Targets of 2-chloro-6-fluoroquinazolin-4(3H)-one: A Scaffolding Analysis for Drug Discovery
An In-depth Technical Guide
Abstract
The quinazolin-4(3H)-one core is a quintessential "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with a vast spectrum of biological activities.[1][2] Its rigid, heterocyclic structure provides an ideal framework for presenting pharmacophoric elements in a defined three-dimensional space, enabling interaction with a wide array of biological targets. This guide focuses on a specific, synthetically versatile derivative: 2-chloro-6-fluoroquinazolin-4(3H)-one. While direct biological data on this exact molecule is sparse, its structural features—the quinazolinone core, a C2-chloro leaving group, and a C6-fluoro substitution—allow for a robust, data-driven exploration of its most probable and potent therapeutic applications. We will dissect the potential targets of this molecule by analyzing structure-activity relationships (SAR) from closely related analogs, providing a strategic roadmap for researchers in oncology, inflammation, and infectious diseases. This document serves as both a strategic overview and a practical guide, complete with validated experimental protocols for target identification and validation.
The Quinazolin-4(3H)-one Core: A Foundation for Therapeutic Versatility
The quinazolinone scaffold is a bicyclic heterocycle that has been extensively explored in drug discovery.[3] Its derivatives have been reported to possess a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties.[3][4][5] The therapeutic diversity of this scaffold stems from its ability to interact with various enzyme active sites, often mimicking the binding of endogenous purine bases.
The subject of this guide, this compound, possesses two key modifications that inform its potential utility:
-
2-Chloro Group: This is not merely a substitution but a reactive handle. The chlorine atom at the 2-position is an excellent leaving group, making this site ideal for nucleophilic substitution.[6] This allows for the facile generation of diverse chemical libraries to probe structure-activity relationships and optimize potency against a chosen target.
-
6-Fluoro Group: Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable electrostatic interactions with target proteins.
This analysis will proceed by examining the most prominent therapeutic areas where the quinazolin-4(3H)-one scaffold has demonstrated significant activity.
Primary Therapeutic Area: Oncology
The broadest and most validated application of the quinazolinone scaffold is in oncology. Numerous derivatives function as potent inhibitors of key proteins involved in cancer cell proliferation, survival, and angiogenesis.
Target Class: Protein Kinases
Kinases are the most frequently implicated targets for this scaffold. The quinazolinone core is adept at occupying the ATP-binding pocket of various kinases, establishing critical hydrogen bond interactions with the hinge region.
A. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
-
Biological Rationale: VEGFR-2 is a primary driver of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[7] Inhibiting VEGFR-2 starves tumors of their blood supply, representing a cornerstone of modern anti-cancer therapy.
-
Mechanism of Inhibition: Quinazolin-4(3H)-one derivatives act as Type II multi-kinase inhibitors, binding to the ATP-binding site and forming stabilizing hydrogen bonds with key amino acid residues in the hinge region.[1] In silico studies of related compounds show that the oxygen atom of the quinazolinone core is a key interaction point.[7] The 2-position substituent, which can be elaborated from the 2-chloro starting material, explores a deeper hydrophobic pocket, enhancing both potency and selectivity.
-
Supporting Data: Numerous 2,3-disubstituted quinazolin-4(3H)-one derivatives have been synthesized and show potent VEGFR-2 inhibitory activity, with IC₅₀ values often in the nanomolar range.[1][8]
B. Other Relevant Kinase Targets
The scaffold's versatility extends to other kinases critical to oncogenesis:
-
p21-Activated Kinase 4 (PAK4): Overexpressed in many cancers, PAK4 is involved in cell migration and invasion. 6-chloro-4-aminoquinazoline derivatives have been designed as potent and selective PAK4 inhibitors.[9]
-
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Dual inhibitors of Aurora kinase and Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) have been developed from a 6-substituted quinazolin-4(3H)-one core.[10]
-
AKT1 (Protein Kinase B): A pivotal node in cell survival signaling, AKT1 has been identified as a target for certain quinazolinone derivatives.[1]
Below is a simplified representation of the VEGFR-2 signaling pathway, a primary target for anti-angiogenic cancer therapy.
Caption: Simplified VEGFR-2 signaling pathway inhibited by quinazolinone derivatives.
Target Class: Epigenetic Modulators
-
Biological Rationale: Histone Deacetylases (HDACs) are crucial epigenetic regulators, and their dysregulation is a hallmark of many cancers. HDAC6, in particular, has emerged as a promising therapeutic target due to its role in protein quality control and cell motility.
-
Mechanism of Inhibition: In the design of HDAC inhibitors, molecules are typically composed of three parts: a zinc-binding group, a linker, and a "cap" group that interacts with the protein surface. The quinazolin-4(3H)-one scaffold has been successfully employed as a novel cap group, demonstrating potent HDAC6 inhibition and antiproliferative activity.[4] The this compound is an excellent starting point for creating a library of potential HDAC inhibitors by attaching various linker and zinc-binding moieties at the C2 position.
Secondary Therapeutic Area: Inflammation
Chronic inflammation is linked to numerous diseases, and targeting key inflammatory mediators is a proven therapeutic strategy.
-
Biological Rationale: Prostaglandin E₂ (PGE₂) is a principal mediator of inflammation, pain, and fever. It is synthesized by cyclooxygenase (COX) enzymes and terminal prostaglandin E synthases. Microsomal prostaglandin E synthase-1 (mPGES-1) is particularly important as it is inducibly expressed at sites of inflammation.[11]
-
Mechanism of Inhibition: A compound containing a 2-((2-chloro-6-fluorophenyl)amino) moiety, structurally related to a potential derivative of our lead compound, was identified as a potent, selective, and efficacious inhibitor of mPGES-1.[11] This suggests that the 2-chloro-6-fluoroanilino substructure is highly compatible with the mPGES-1 active site. The parent this compound is a direct precursor for synthesizing analogs that target this enzyme.
-
Supporting Data: The aforementioned analog exhibited excellent potency in enzymatic (IC₅₀: 8 nM), cellular (IC₅₀: 16.24 nM), and human whole blood assays (IC₅₀: 249.9 nM).[11]
Tertiary Therapeutic Area: Infectious Diseases
The rise of drug resistance necessitates the discovery of novel antimicrobial agents.[2] The quinazolinone scaffold has shown promise in this area.
-
Antibacterial Targets: Derivatives of 2-(amino)quinazolin-4(3H)-one have demonstrated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[12][13] One optimized compound exhibited remarkable potency with MIC₅₀ values in the nanomolar range (0.02 µM) and a high therapeutic index.[12] The mechanism often involves disruption of essential bacterial processes, though the precise molecular targets are still under active investigation.
-
Antiparasitic Targets: The folate pathway is essential for the biosynthesis of nucleic acids in parasites like Trypanosoma cruzi and Leishmania. The 2-arylquinazoline-4(3H)-one scaffold has been explored as an antifolate agent, inhibiting enzymes like dihydrofolate reductase (DHFR).[14]
Summary of Potential Targets and Supporting Data
| Target Class | Specific Target | Therapeutic Area | Representative IC₅₀/MIC Values (from Analogs) | Reference(s) |
| Protein Kinase | VEGFR-2 | Oncology | 0.29 µM | [1] |
| PAK4 | Oncology | Kᵢ = 0.017 µM | [9] | |
| Aurora Kinase A/B | Oncology | 12d: 0.09 / 0.11 µM | [10] | |
| Epigenetic | HDAC6 | Oncology | 370 nM | [4] |
| Inflammation | mPGES-1 | Inflammation | 8 nM | [11] |
| Antiviral | SARS-CoV-2 | Virology | 0.11 µM | [15] |
| Antibacterial | MRSA | Infectious Disease | MIC₅₀ = 0.02 µM | [12] |
| Antiparasitic | T. cruzi | Infectious Disease | ~600 nM | [14] |
Experimental Workflows for Target Validation
As a Senior Application Scientist, it is crucial to move from hypothesis to validated data. The following section provides actionable, field-tested protocols to investigate the therapeutic potential of this compound and its derivatives.
Workflow for Target Identification & Validation
For a novel compound, an unbiased approach is often required to identify its primary target, followed by rigorous validation of that interaction.
Caption: A comprehensive workflow for target discovery and validation.
Protocol: VEGFR-2 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a robust, high-throughput method to quantify the binding affinity of a test compound to the VEGFR-2 kinase domain.
Principle: This is a time-resolved Forster resonance energy transfer (TR-FRET) competition binding assay. A europium (Eu)-labeled anti-tag antibody binds to a tagged kinase, and an Alexa Fluor™ 647-labeled kinase inhibitor ("tracer") binds to the ATP site. When in close proximity, excitation of the Eu donor causes energy transfer to the Alexa Fluor acceptor, producing a high FRET signal. A test compound that binds to the ATP site will displace the tracer, causing a loss of FRET.
Materials:
-
VEGFR-2 (KDR) kinase, GST-tagged (e.g., Thermo Fisher Scientific, PV3714)
-
LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific, PV3550)
-
Kinase Tracer 236 (Thermo Fisher Scientific, PV5592)
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Test Compound (this compound derivative) dissolved in 100% DMSO
-
384-well, low-volume, black assay plates (e.g., Corning 3676)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating:
-
Create a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting at 1 mM.
-
Transfer 1 µL of each dilution into the assay plate. Include DMSO-only wells for high control (0% inhibition) and wells with no tracer for low control (100% inhibition).
-
-
Reagent Preparation:
-
Prepare a 2X solution of Kinase/Antibody mix in Assay Buffer. For a final concentration of 5 nM kinase and 2 nM antibody, this would be 10 nM kinase and 4 nM antibody.
-
Prepare a 2X solution of Tracer 236 in Assay Buffer. The final concentration should be at its K_d for the kinase (e.g., 15 nM, so prepare a 30 nM solution).
-
-
Assay Execution:
-
Add 5 µL of the 2X Kinase/Antibody mix to all wells.
-
Add 5 µL of the 2X Tracer 236 solution to all wells except the low control wells (add 5 µL of Assay Buffer instead).
-
The final volume is 10 µL.
-
Centrifuge the plate at 1000 rpm for 1 minute.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Calculate the Emission Ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Normalize the data using the high and low controls.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validating System: The Z'-factor for the assay should be calculated for each plate. A Z' > 0.5 indicates a robust and reliable assay. The K_d of the tracer should also be confirmed to ensure assay sensitivity.
Protocol: Cell Proliferation Assay (MTS Assay)
This protocol measures the effect of a compound on the metabolic activity of cancer cells, which serves as a proxy for cell viability and proliferation.
Materials:
-
Human umbilical vein endothelial cells (HUVEC) or a relevant cancer cell line (e.g., HepG2).[7]
-
Complete growth medium appropriate for the cell line.
-
Test Compound stock in DMSO.
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent (Promega).
-
Sterile 96-well, flat-bottom cell culture plates.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells in 100 µL of complete medium per well into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be ≤ 0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium + DMSO) and no-cell (medium only) wells.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO₂, until the color develops.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell wells).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percent viability versus the log of the compound concentration and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Conclusion and Future Directions
The this compound scaffold is a highly promising starting point for the development of targeted therapeutics. Based on extensive data from related analogs, the most probable and potent applications lie in oncology , primarily through the inhibition of protein kinases like VEGFR-2 and epigenetic targets such as HDAC6 . Furthermore, compelling evidence points toward a strong potential in anti-inflammatory drug discovery via inhibition of mPGES-1 .
The strategic value of this specific molecule lies in its C2-chloro group, which serves as a versatile synthetic handle. Future research should focus on:
-
Library Synthesis: Create a focused library of derivatives by performing nucleophilic substitutions at the C2 position with various amines, thiols, and other nucleophiles.
-
Structure-Based Design: Utilize the known crystal structures of targets like VEGFR-2 and HDAC6 to guide the design of new analogs for improved potency and selectivity.
-
Target Deconvolution: For derivatives showing potent phenotypic effects (e.g., anti-proliferative), employ the unbiased target identification workflow to confirm the mechanism of action.
By leveraging the inherent versatility of the quinazolinone core and the synthetic tractability of the 2-chloro derivative, researchers are well-equipped to develop novel and effective therapeutic agents.
References
- 1. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analogs of 2-Chloro-6-fluoroquinazolin-4(3H)-one: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinazolinone Scaffold in Modern Medicinal Chemistry
The quinazolinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1] This bicyclic system, composed of fused benzene and pyrimidine rings, serves as the foundation for numerous approved drugs and clinical candidates.[1] The versatility of the quinazolinone ring system allows for substitutions at multiple positions, most notably at the C2, N3, and C6 positions, which significantly influences its pharmacological profile. These modifications have led to the development of potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[2][3] This guide focuses on the structural analogs of a specific, halogenated derivative, 2-chloro-6-fluoroquinazolin-4(3H)-one, providing an in-depth exploration of its synthetic pathways, structure-activity relationships (SAR), and mechanisms of action, tailored for researchers and professionals in drug development.
Core Synthesis Strategies for this compound and its Analogs
The synthesis of this compound and its analogs typically commences with a substituted anthranilic acid, in this case, 2-amino-5-fluorobenzoic acid. The general synthetic approach involves a two-step process: cyclization to form the quinazolinone ring, followed by chlorination.
Step 1: Cyclization to 6-Fluoroquinazoline-2,4(1H,3H)-dione
The initial and crucial step is the formation of the quinazolinone core. A common and effective method involves the reaction of the appropriately substituted anthranilic acid with a source of carbon and nitrogen, such as urea or sodium cyanate.
Experimental Protocol: Synthesis of 6-Fluoroquinazoline-2,4(1H,3H)-dione
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-fluorobenzoic acid (1 equivalent) and urea (2-3 equivalents).
-
Heating: Heat the mixture to a molten state (typically 130-140 °C) and maintain this temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, the solidified reaction mass is treated with a dilute sodium hydroxide solution to dissolve the product and remove unreacted starting material.
-
Precipitation: The alkaline solution is then filtered and acidified with a mineral acid (e.g., HCl) to precipitate the 6-fluoroquinazoline-2,4(1H,3H)-dione.
-
Purification: The resulting solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Step 2: Chlorination to this compound
The conversion of the 2-hydroxy (or tautomeric keto) group to a chloro group is a key transformation that introduces a reactive handle for further derivatization. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 6-fluoroquinazoline-2,4(1H,3H)-dione (1 equivalent) in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.
-
Heating: The reaction mixture is heated to reflux (around 110 °C) for several hours (typically 4-6 hours). The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up: After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring.
-
Isolation: The precipitated solid is collected by filtration, washed thoroughly with cold water to remove any remaining acid, and dried.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water). The reaction with POCl₃ is a well-established method for the chlorination of 4-quinazolones.[4][5][6]
Below is a visual representation of the core synthetic workflow:
Structural Analogs and Structure-Activity Relationships (SAR)
The this compound scaffold is a versatile platform for generating a library of analogs. Modifications at the 2-position, 3-position, and the halogenated benzene ring have profound effects on biological activity.
Modifications at the 2-Position: A Gateway to Diverse Functionalities
The chlorine atom at the 2-position is an excellent leaving group, readily displaced by various nucleophiles. This allows for the introduction of a wide array of substituents, most notably amines, which has been a fruitful strategy in the development of potent bioactive molecules.
SAR Insights:
-
Amino Substitutions: The introduction of substituted anilines or benzylamines at the 2-position has been shown to yield compounds with significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
-
Influence of Substituents on the Amino Moiety: The nature and position of substituents on the appended aromatic ring are critical. For instance, the presence of electron-withdrawing groups, such as halogens, on the benzylamine moiety can enhance antibacterial potency.
The Role of Halogenation on the Quinazolinone Core
The position and nature of the halogen atom on the benzene ring of the quinazolinone core are critical determinants of activity, particularly in the context of kinase inhibition.
SAR Insights:
-
Anticancer Activity (EGFR Inhibition): In the realm of Epidermal Growth Factor Receptor (EGFR) inhibitors, the placement of small, lipophilic groups at the 6- and 7-positions is a common feature of potent compounds. The 6-fluoro substitution in our core structure is consistent with this trend.[7] Halogenation can influence binding affinity and the overall pharmacokinetic profile of the inhibitor.[8] Studies on 4-anilinoquinazoline EGFR inhibitors have shown that halogen substitution on the anilino ring significantly modulates potency, with bromine often being the most effective.[8]
-
Antibacterial Activity: The presence of a halogen at the 6- or 7-position of the quinazolinone ring can improve antimicrobial activity.[1]
Modifications at the 3-Position
The nitrogen at the 3-position can be substituted with various alkyl or aryl groups, which can modulate the lipophilicity and steric profile of the molecule, thereby influencing its interaction with biological targets.
Quantitative Analysis of Structural Analogs
The following table summarizes the biological activity of selected structural analogs, highlighting the impact of substitutions on their potency.
| Compound ID | R (2-position) | R' (6-position) | R'' (7-position) | Biological Activity | Potency (IC₅₀/MIC) | Reference |
| 1 | -Cl | -F | -H | Core Scaffold | - | - |
| 2 | -NH-(3,4-difluorobenzyl) | -H | -Cl | Antibacterial (MRSA) | MIC₅₀: 0.02 µM | [7] |
| 3 | -NH-(3-bromoaniline) | -H | -H | EGFR Inhibition | IC₅₀: 3.2 nM | [7] |
| 4 | -NH-(4-bromo-phenylethylidene-hydrazinyl) | -Br | -H | EGFR Inhibition | IC₅₀: 46.1 nM | [7] |
| 5 | -(substituted furan-2-yl) | -H | -H | Anticancer (A549 cells) | IC₅₀: 7.35 µM | [3] |
Mechanisms of Action: Elucidating Biological Pathways
The structural analogs of this compound exert their biological effects through various mechanisms, primarily by targeting key enzymes involved in cancer and bacterial pathogenesis.
Anticancer Activity: Inhibition of EGFR Signaling Pathway
Many quinazolinone-based anticancer agents function as ATP-competitive inhibitors of the EGFR tyrosine kinase.[2] The quinazoline core mimics the purine ring of ATP, allowing it to bind to the ATP-binding site of the kinase. This binding prevents the autophosphorylation and activation of EGFR, thereby blocking downstream signaling pathways responsible for cell proliferation, survival, and metastasis.
Antibacterial Activity: Allosteric Inhibition of Penicillin-Binding Protein 2a (PBP2a)
A novel mechanism of action for certain quinazolinone derivatives against MRSA involves the allosteric inhibition of Penicillin-Binding Protein 2a (PBP2a).[9][10] PBP2a is the enzyme responsible for the resistance of MRSA to β-lactam antibiotics. These quinazolinones do not bind to the active site of PBP2a but to a distal allosteric site. This binding induces a conformational change in the protein, which opens up the active site, making it susceptible to inhibition by β-lactam antibiotics.[11][12] This synergistic mechanism offers a promising strategy to overcome antibiotic resistance.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diversification at multiple positions allow for fine-tuning of biological activity and pharmacokinetic properties. The structure-activity relationships discussed herein underscore the importance of strategic modifications, particularly the introduction of substituted amino groups at the 2-position and the careful selection of halogenation patterns on the quinazolinone core. The elucidation of dual mechanisms of action, such as the allosteric inhibition of PBP2a, opens up new avenues for combating drug resistance. Future research in this area should focus on the synthesis of novel analogs with improved potency and selectivity, as well as in-depth studies to further characterize their mechanisms of action and in vivo efficacy.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Thiazolylketenyl Quinazolinones as Potential Anti-MRSA Agents and Allosteric Modulator for PBP2a - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Quinazolinone Allosteric Inhibitor of PBP 2a Synergizes with Piperacillin and Tazobactam against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic inhibition mechanism of quinazolinone and piperacillin on penicillin-binding protein 2a: a promising approach for combating methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.mpu.edu.mo [research.mpu.edu.mo]
Preliminary Cytotoxicity Screening of 2-chloro-6-fluoroquinazolin-4(3H)-one: An In-Depth Technical Guide
This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of the novel compound, 2-chloro-6-fluoroquinazolin-4(3H)-one. As a member of the quinazolinone class of heterocyclic compounds, which are noted for a wide range of biological activities including anticancer properties, a thorough and methodologically sound initial assessment of its cytotoxic potential is a critical first step in the drug discovery pipeline.[1][2] This document is structured to provide not just procedural steps, but the underlying scientific rationale for experimental choices, ensuring a robust and self-validating screening cascade.
Introduction: The Rationale for Screening this compound
The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][3] Modifications to this core, particularly through halogenation, have been shown to significantly influence the cytotoxic and anticancer properties of these derivatives.[4][5] The presence of both chloro and fluoro substituents on the quinazolinone ring of the target compound suggests a potential for potent biological activity, making it a compelling candidate for anticancer research.[4][6] Preliminary cytotoxicity screening serves as the foundational step to ascertain the compound's potential as a therapeutic agent and to elucidate its mechanism of action. This guide outlines a strategic approach to this initial evaluation.
Strategic Selection of In Vitro Models
The choice of appropriate cancer cell lines is paramount for obtaining clinically relevant data. A well-curated panel of cell lines representing different cancer types will provide a broad initial spectrum of the compound's activity. For this preliminary screening, a panel comprising cell lines from diverse origins is recommended.
Table 1: Proposed Cancer Cell Line Panel
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Adenocarcinoma | A well-characterized, estrogen receptor-positive cell line, commonly used in anticancer drug screening.[4] |
| MDA-MB-231 | Breast Adenocarcinoma | An aggressive, triple-negative breast cancer cell line, providing a contrasting model to MCF-7. |
| A549 | Lung Carcinoma | A standard model for non-small cell lung cancer, a prevalent and challenging malignancy. |
| HCT-116 | Colon Carcinoma | A well-established model for colorectal cancer, known for its use in the NCI-60 cancer screen. |
| HepG2 | Hepatocellular Carcinoma | Represents a common and aggressive form of liver cancer. |
This selection allows for an initial assessment of the compound's broad-spectrum activity and potential tissue-specific selectivity.
Experimental Workflow: A Multi-Assay Approach
A multi-assay strategy is crucial for a comprehensive preliminary cytotoxicity assessment. This approach allows for the determination of not only the extent of cell death but also the potential mechanisms involved. The proposed workflow integrates assays for cell viability, membrane integrity, and apoptosis induction.
Caption: A multi-assay workflow for cytotoxicity screening.
Detailed Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Protocol:
-
Cell Seeding: Seed the selected cancer cell lines in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, providing a measure of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the desired incubation periods (24, 48, and 72 hours), centrifuge the plates at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction and Absorbance Measurement: Add 50 µL of stop solution to each well and measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release from untreated cells and maximum release from lysed cells).
Caspase-3/7 Assay for Apoptosis Detection
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol using opaque-walled 96-well plates suitable for luminescence measurements.
-
Reagent Addition: After the incubation periods (24, 48, and 72 hours), add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Compare the signal from treated cells to that of untreated controls.
Data Presentation and Interpretation
Quantitative data from the cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 2: Hypothetical IC50 Values (µM) of this compound
| Cell Line | 24h | 48h | 72h |
| MCF-7 | 15.2 | 8.5 | 4.1 |
| MDA-MB-231 | 12.8 | 7.1 | 3.5 |
| A549 | 25.6 | 14.3 | 7.9 |
| HCT-116 | 18.9 | 10.5 | 5.8 |
| HepG2 | 22.4 | 12.5 | 6.9 |
Note: These are example values for illustrative purposes.
An increase in LDH release and caspase-3/7 activity that correlates with a decrease in cell viability (as measured by the MTT assay) would strongly suggest that this compound induces cytotoxic effects through apoptosis.
Potential Mechanism of Action: A Hypothesis
Based on the structure-activity relationships of related quinazolinone derivatives, it is plausible that this compound may exert its cytotoxic effects through one or more of the following mechanisms:
-
Induction of Apoptosis: As suggested by the inclusion of the caspase-3/7 assay, many quinazolinone derivatives are known to induce programmed cell death.[8]
-
Cell Cycle Arrest: These compounds can interfere with the cell cycle, often leading to arrest at the G2/M phase.[9]
-
Enzyme Inhibition: Quinazolinones have been shown to inhibit various enzymes crucial for cancer cell survival, such as kinases.[1]
The following diagram illustrates a hypothetical signaling pathway that could be investigated in subsequent studies.
Caption: A potential mechanism of action for the compound.
Conclusion and Future Directions
This technical guide outlines a robust and comprehensive strategy for the preliminary in vitro cytotoxicity screening of this compound. The multi-assay approach, coupled with a diverse cancer cell line panel, will provide a solid foundation for assessing its potential as an anticancer agent. Positive and selective cytotoxic activity would warrant further investigation into its precise mechanism of action, including detailed cell cycle analysis, studies on specific molecular targets, and ultimately, in vivo efficacy studies. The insights gained from this preliminary screening will be instrumental in guiding the future development of this promising compound.
References
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis and Antibacterial Screening of 2-chloro-6-fluoroquinazolin-4(3H)-one Derivatives
Introduction: The Imperative for Novel Antibacterial Agents
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new classes of antibacterial agents.[1][2] Quinazolinone scaffolds have emerged as a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent antibacterial effects.[3] This guide provides a comprehensive, in-depth technical overview of the synthesis of 2-chloro-6-fluoroquinazolin-4(3H)-one derivatives and the subsequent evaluation of their antibacterial efficacy. The strategic incorporation of fluorine and chlorine atoms into the quinazolinone core is a key design element, as these halogens can significantly modulate the physicochemical and biological properties of the molecule, such as metabolic stability and binding affinity to target proteins.[4]
This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for the synthesis of a focused library of quinazolinone derivatives and their preliminary antibacterial screening.
Part 1: Synthesis of this compound and its Derivatives
The synthetic strategy is centered around the construction of the this compound core, which serves as a versatile intermediate for further derivatization. The 2-chloro substituent is an excellent leaving group, facilitating nucleophilic substitution to introduce a variety of functionalities and explore the structure-activity relationship (SAR).[5][6][7]
Overall Synthetic Workflow
The synthesis is a multi-step process beginning with the commercially available 4-fluoroaniline. This is converted to the key starting material, 2-amino-5-fluorobenzoic acid, which is then cyclized to form the quinazoline-2,4-dione. Subsequent chlorination yields the highly reactive 2,4-dichloro-6-fluoroquinazoline intermediate. Selective hydrolysis at the more reactive C4 position affords the desired this compound scaffold. Finally, nucleophilic aromatic substitution at the C2 position allows for the introduction of diverse chemical moieties.
Caption: Synthetic route to this compound derivatives.
Detailed Synthesis Protocols
Protocol 1: Synthesis of 2-Amino-5-fluorobenzoic Acid from 4-Fluoroaniline
This protocol is adapted from established methods for the synthesis of aminobenzoic acids.[8][9]
-
Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide.
-
In a three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, dissolve chloral hydrate (1.0 eq) in water.
-
In a separate beaker, prepare a solution of 4-fluoroaniline (1.0 eq) and hydroxylamine hydrochloride (2.0 eq) in water, followed by the addition of concentrated hydrochloric acid.
-
Heat the chloral hydrate solution in an oil bath and add anhydrous sodium sulfate.
-
Add the 4-fluoroaniline solution to the flask, which should result in the immediate formation of a precipitate.
-
Heat the mixture to reflux for 2 hours.
-
Filter the hot mixture under reduced pressure and recrystallize the crude product from hot water to obtain N-(4-fluorophenyl)-2-(hydroxyimino)acetamide as a white solid.
-
-
Step 2: Synthesis of 5-fluoro-1H-indole-2,3-dione.
-
In a flask equipped with a magnetic stirrer, add concentrated sulfuric acid and heat to 60-70 °C.
-
Carefully add the N-(4-fluorophenyl)-2-(hydroxyimino)acetamide from the previous step in portions.
-
Heat the reaction mixture to 85-90 °C for 20-30 minutes.
-
Pour the reaction mixture onto crushed ice, which will cause the precipitation of an orange-red solid.
-
Filter the precipitate and dry to yield 5-fluoro-1H-indole-2,3-dione.
-
-
Step 3: Synthesis of 2-Amino-5-fluorobenzoic acid.
-
In a flask, suspend the 5-fluoro-1H-indole-2,3-dione in an aqueous solution of sodium hydroxide.
-
Cool the mixture in an ice bath and slowly add hydrogen peroxide (30% solution).
-
Allow the reaction to proceed at room temperature.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter, wash with cold water, and dry to obtain 2-amino-5-fluorobenzoic acid.
-
Protocol 2: Synthesis of this compound
This protocol follows the general principles of quinazolinone synthesis.[10][11][12]
-
Step 1: Synthesis of 6-Fluoroquinazoline-2,4(1H,3H)-dione.
-
Suspend 2-amino-5-fluorobenzoic acid (1.0 eq) in water and add acetic acid.
-
Add a solution of sodium cyanate (2.5 eq) in water dropwise with vigorous stirring.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add sodium hydroxide in small portions while cooling the mixture.
-
Filter the precipitate, wash with water, and air-dry to obtain 6-fluoroquinazoline-2,4(1H,3H)-dione.
-
-
Step 2: Synthesis of 2,4-Dichloro-6-fluoroquinazoline.
-
In a round-bottom flask, mix 6-fluoroquinazoline-2,4(1H,3H)-dione (1.0 eq), phosphorus oxychloride (POCl₃, excess), and a catalytic amount of N,N-dimethylaniline.
-
Reflux the mixture for 5-7 hours.[13]
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 2,4-dichloro-6-fluoroquinazoline.
-
-
Step 3: Selective Hydrolysis to this compound.
-
Suspend 2,4-dichloro-6-fluoroquinazoline in a dilute aqueous solution of sodium hydroxide (e.g., 2%).
-
Stir the mixture at room temperature for 3 hours. The more reactive C4-chloro is selectively hydrolyzed.[7][14]
-
Dilute the reaction mixture with water and filter to remove any unreacted starting material.
-
Neutralize the filtrate with dilute acetic acid to precipitate the product.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., acetone/ethyl acetate) to obtain pure this compound.
-
Protocol 3: Synthesis of 2-Substituted-6-fluoroquinazolin-4(3H)-one Derivatives
The 2-chloro group is readily displaced by various nucleophiles.[5][6][15]
-
General Procedure for Nucleophilic Substitution.
-
In a suitable solvent such as N,N-dimethylformamide (DMF) or isopropanol, dissolve this compound (1.0 eq).
-
Add the desired nucleophile (e.g., an amine, thiol, or alcohol, 1.1-1.5 eq) and a base (e.g., triethylamine or potassium carbonate, 2.0 eq).
-
Heat the reaction mixture at a temperature ranging from 80 °C to reflux, and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Filter the solid, wash with water, and purify by column chromatography or recrystallization to obtain the final derivative.
-
Part 2: Antibacterial Screening of Synthesized Derivatives
The antibacterial activity of the synthesized compounds is determined by measuring their Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This method is a standardized and quantitative technique for assessing the in vitro activity of antimicrobial agents.[16][17][18] The protocols should align with the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[1][19][20][21]
Antibacterial Screening Workflow
The screening process involves preparing a standardized bacterial inoculum, performing serial dilutions of the test compounds in a 96-well microtiter plate, inoculating the plates, incubating under appropriate conditions, and finally, determining the MIC.
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol for Broth Microdilution Assay
Materials and Reagents:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Synthesized compounds and standard antibiotics (e.g., Ciprofloxacin, Vancomycin)
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[22]
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[18]
-
-
Preparation of Test Compounds:
-
Prepare stock solutions of the synthesized compounds and standard antibiotics in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well plates to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Microtiter Plate Setup:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the 2x concentrated stock solution of the test compound to the first column of wells.
-
Perform serial dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.
-
This will result in wells containing 100 µL of serially diluted compound.
-
Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.
-
Cover the plates and incubate at 37 °C for 18-24 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16][22]
-
Optionally, the growth can be assessed by reading the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Data Presentation and Interpretation
The results of the antibacterial screening should be tabulated for clear comparison of the activity of the different derivatives against the tested bacterial strains.
Table 1: Hypothetical MIC Values of Synthesized Quinazolinone Derivatives
| Compound | R-group at C2 | MIC (µg/mL) vs. S. aureus ATCC 29213 | MIC (µg/mL) vs. E. coli ATCC 25922 |
| QZ-F-Cl | -Cl (Core) | 64 | 128 |
| QZ-F-01 | -NH-CH₂-Ph | 16 | 32 |
| QZ-F-02 | -NH-(4-F-Ph) | 8 | 16 |
| QZ-F-03 | -S-CH₂-Ph | 32 | 64 |
| Ciprofloxacin | (Control) | 0.25 | 0.015 |
| Vancomycin | (Control) | 1 | >256 |
The MIC values provide a quantitative measure of the antibacterial potency of each compound. A lower MIC value indicates higher potency. The SAR can be elucidated by comparing the MIC values of derivatives with different substituents at the C2 position. For example, in the hypothetical data above, the introduction of an amino-linked phenyl group (QZ-F-01) enhances activity compared to the chloro-scaffold. Further substitution on the phenyl ring with a fluorine atom (QZ-F-02) leads to a further increase in potency.
References
- 1. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 2. fda.gov [fda.gov]
- 3. 2-Amino-5-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. guidechem.com [guidechem.com]
- 9. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 10. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 13. 2,4-DICHLORO-6,7-DIFLUOROQUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. goums.ac.ir [goums.ac.ir]
- 20. iacld.com [iacld.com]
- 21. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 22. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Application Notes & Protocols: Leveraging 2-Chloro-6-fluoroquinazolin-4(3H)-one in Modern Antiviral Drug Discovery
Introduction: The Quinazolinone Scaffold as a Privileged Motif in Antiviral Research
The 4(3H)-quinazolinone core is a bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1][2][3][4] This "privileged structure" is found in both natural products and synthetic compounds, demonstrating a remarkable versatility in engaging with various biological targets.[1] In the realm of antiviral drug design, quinazolinone derivatives have shown promise against a spectrum of viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), influenza virus, and flaviviruses like Dengue and Zika.[5][6][7][8]
The therapeutic potential of this scaffold stems from its rigid structure, which provides a fixed orientation for appended functional groups to interact with biological targets. Furthermore, the quinazolinone ring system is amenable to substitution at multiple positions, allowing for the fine-tuning of physicochemical properties and biological activity. This chemical tractability makes it an attractive starting point for the development of novel antiviral agents.[9]
This document provides a detailed guide for researchers on the utilization of a specific, yet promising, building block: 2-chloro-6-fluoroquinazolin-4(3H)-one . We will explore its synthesis, potential as a versatile intermediate for library generation, and protocols for evaluating the antiviral efficacy of its derivatives. The strategic incorporation of chlorine at the 2-position provides a reactive handle for nucleophilic substitution, while the fluorine atom at the 6-position can enhance metabolic stability and binding affinity.[10][11][12]
Physicochemical Properties and Synthesis of this compound
A thorough understanding of the physicochemical properties of a starting material is crucial for successful drug development. While specific experimental data for this compound is not extensively published, we can infer its likely characteristics based on its structure and related compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | 198.56 g/mol | Calculated from the chemical formula: C8H4ClFN2O. |
| LogP | ~2.0 - 2.5 | The chloro and fluoro groups increase lipophilicity, but the quinazolinone core with its hydrogen bond donor and acceptor capabilities provides some polarity.[13] |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, acetone). | The heterocyclic nature and potential for hydrogen bonding suggest some aqueous solubility, but the aromatic and halogenated features will limit it. |
| pKa | ~7-8 (for the N-H proton) | The electron-withdrawing nature of the carbonyl group and the aromatic ring will render the N-H proton weakly acidic. |
Protocol 1: Synthesis of this compound
The synthesis of 2-chloro-substituted quinazolinones is a well-established process, typically involving the cyclization of an appropriate anthranilic acid derivative followed by chlorination. A common route proceeds via a quinazolinedione intermediate.[14][15]
Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Step-by-Step Methodology:
-
Synthesis of 6-Fluoroquinazoline-2,4(1H,3H)-dione:
-
In a round-bottom flask, combine 2-amino-5-fluorobenzoic acid and urea (1.5-2 equivalents).
-
Heat the mixture to 160-180 °C for 3-4 hours. The reaction mixture will melt and then solidify.
-
Allow the reaction to cool to room temperature.
-
Triturate the solid with hot water, filter, and wash with ethanol to obtain the crude product.
-
Recrystallize from a suitable solvent (e.g., acetic acid or DMF/water) to yield pure 6-fluoroquinazoline-2,4(1H,3H)-dione.
-
-
Synthesis of 2,4-Dichloro-6-fluoroquinazoline:
-
In a fume hood, suspend 6-fluoroquinazoline-2,4(1H,3H)-dione in an excess of phosphorus oxychloride (POCl3).
-
Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline or triethylamine).
-
Reflux the mixture for 4-6 hours until the reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Filter the resulting precipitate, wash with cold water until neutral, and dry to obtain 2,4-dichloro-6-fluoroquinazoline.
-
-
Synthesis of this compound:
-
Suspend the 2,4-dichloro-6-fluoroquinazoline in a suitable solvent (e.g., acetone or THF).
-
Add a dilute aqueous solution of sodium hydroxide (e.g., 2% w/v) dropwise at room temperature.[16]
-
Stir the reaction for 2-3 hours, monitoring the selective hydrolysis of the more reactive C4-chloro group by TLC.
-
Once the starting material is consumed, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure this compound.
-
Application in Antiviral Drug Design: A Versatile Intermediate for Library Synthesis
The strategic placement of the chloro group at the 2-position of the quinazolinone scaffold makes this compound an excellent electrophilic partner for nucleophilic substitution reactions. This allows for the rapid generation of a diverse library of 2-substituted quinazolinone derivatives, which can then be screened for antiviral activity.
Potential Viral Targets and Mechanisms of Action
Quinazolinone derivatives have been reported to inhibit viral replication through various mechanisms, including:
-
Inhibition of Viral Enzymes: Such as reverse transcriptase, integrase, and proteases.[8]
-
Blocking Viral Entry: By interfering with the interaction between viral glycoproteins and host cell receptors.
-
Inhibition of Viral Replication Complexes: Disrupting the machinery responsible for viral genome replication.
-
Modulation of Host Factors: Targeting cellular proteins that are essential for the viral life cycle.[17]
The specific mechanism of action will depend on the nature of the substituent introduced at the 2-position and other modifications to the quinazolinone scaffold.
Logical Flow for Derivative Synthesis and Screening
Caption: Workflow for antiviral drug discovery using this compound.
Protocol 2: Synthesis of a Library of 2-Amino-6-fluoroquinazolin-4(3H)-one Derivatives
This protocol describes a general procedure for the synthesis of 2-amino derivatives, which are a common class of biologically active quinazolinones.[15][18]
Step-by-Step Methodology:
-
Reaction Setup:
-
In a reaction vial, dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add the desired primary or secondary amine (1.1-1.5 equivalents).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (2-3 equivalents) to scavenge the HCl generated during the reaction.
-
-
Reaction Conditions:
-
Seal the vial and heat the reaction mixture to 80-120 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours depending on the reactivity of the amine.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to yield the pure 2-amino-6-fluoroquinazolin-4(3H)-one derivative.
-
Protocol 3: In Vitro Antiviral Activity and Cytotoxicity Assays
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. This involves determining their ability to inhibit viral replication and assessing their toxicity to host cells.
A. Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
This assay is widely used to screen for antiviral compounds against viruses that cause visible damage (cytopathic effect, or CPE) to infected cells.[5]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed a 96-well plate with a suitable host cell line (e.g., Vero cells for HSV or Dengue, MDCK cells for influenza) at a density that will form a confluent monolayer after 24 hours of incubation.
-
-
Compound Preparation:
-
Prepare a stock solution of each test compound in DMSO.
-
Create a series of dilutions of each compound in cell culture medium. The final concentration of DMSO should be non-toxic to the cells (typically ≤ 0.5%).
-
-
Infection and Treatment:
-
Remove the culture medium from the confluent cell monolayer.
-
Add the diluted compounds to the wells.
-
Infect the cells with a pre-determined amount of virus (e.g., a multiplicity of infection of 0.01 to 0.1).
-
Include appropriate controls: cells only (mock-infected), virus-infected cells without compound (virus control), and a known antiviral drug as a positive control.
-
-
Incubation and Observation:
-
Incubate the plate at 37 °C in a humidified CO2 incubator.
-
Monitor the cells daily for the appearance of CPE. The time to observe CPE will vary depending on the virus (typically 2-7 days).
-
-
Quantification of Antiviral Activity:
-
When the virus control wells show complete CPE, quantify cell viability using a suitable method, such as the MTT or MTS assay.
-
Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral CPE by 50%.
-
B. Cytotoxicity Assay
It is essential to determine if the observed antiviral effect is due to specific inhibition of the virus or simply due to toxicity to the host cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed a 96-well plate with the same host cell line used in the antiviral assay.
-
-
Compound Treatment:
-
Prepare the same serial dilutions of the test compounds as in the antiviral assay.
-
Add the diluted compounds to the wells of the uninfected cells.
-
-
Incubation and Quantification:
-
Incubate the plate for the same duration as the antiviral assay.
-
Quantify cell viability using the MTT or MTS assay.
-
-
Data Analysis:
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
-
Determine the Selectivity Index (SI) for each compound by dividing the CC50 by the EC50 (SI = CC50 / EC50). A higher SI value indicates a more promising antiviral candidate with a larger therapeutic window.
-
Data Presentation: Example of Screening Results
| Compound ID | 2-Substituent | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| CFQ-01 | -NH-benzyl | 5.2 | >100 | >19.2 |
| CFQ-02 | -NH-cyclohexyl | 12.8 | >100 | >7.8 |
| CFQ-03 | -S-phenyl | 8.1 | 75.3 | 9.3 |
| Positive Control | Acyclovir | 1.5 | >100 | >66.7 |
Conclusion and Future Directions
This compound represents a valuable and versatile starting material for the discovery of novel antiviral agents. Its straightforward synthesis and the reactivity of the 2-chloro group allow for the efficient generation of diverse chemical libraries. By following the outlined protocols for synthesis and biological evaluation, researchers can systematically explore the antiviral potential of 2-substituted-6-fluoroquinazolin-4(3H)-one derivatives. Promising "hit" compounds identified through these screening efforts can then be subjected to lead optimization studies to further enhance their potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of new and effective antiviral therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazoline and Quinazolinone as Important Medicinal Scaffoldes: A Comparative Patent Review (2011-2016). | University of Kentucky College of Arts & Sciences [linguistics.as.uky.edu]
- 4. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 6. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and antiviral activity of novel quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 14. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinazolinone based broad-spectrum antiviral molecules: design, synthesis, in silico studies and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Note and Protocol for Nucleophilic Substitution Reactions on 2-chloro-6-fluoroquinazolin-4(3H)-one
An Application Guide for the Synthesis of 2-Substituted-6-fluoroquinazolin-4(3H)-one Derivatives
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The functionalization of this privileged structure is critical for developing new chemical entities in drug discovery programs.[4][5] This document provides a detailed protocol and technical insights for performing nucleophilic aromatic substitution (SNAr) reactions on 2-chloro-6-fluoroquinazolin-4(3H)-one, a versatile intermediate for creating diverse molecular libraries. We will delve into the mechanistic underpinnings of the reaction, offer a robust, step-by-step experimental protocol, and outline a self-validating system to ensure the integrity of the synthesized compounds.
Scientific Foundation: Mechanism and Reactivity
The successful execution of a synthetic protocol is rooted in a firm understanding of the underlying reaction mechanism. The reaction of this compound with nucleophiles proceeds via a Nucleophilic Aromatic Substitution (SNAr) pathway.
Causality of Reactivity: The quinazolinone ring is inherently electron-deficient, a property that is critical for the SNAr reaction to proceed. This electron deficiency is caused by the inductive and mesomeric effects of the two nitrogen atoms and the potent electron-withdrawing carbonyl group at the C4-position.[5] This polarization renders the C2 carbon, which bears the chloro leaving group, highly electrophilic and thus susceptible to attack by nucleophiles.
The SNAr Mechanism: The reaction is generally accepted to proceed through a two-step addition-elimination mechanism[6][7]:
-
Nucleophilic Attack: A nucleophile (Nu:) attacks the electrophilic C2 carbon, breaking the aromaticity of the pyrimidine ring and forming a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the electron-withdrawing quinazolinone system.
-
Leaving Group Departure: To restore the energetically favorable aromatic system, the chloride ion (Cl⁻) is expelled. This step is typically fast and results in the formation of the final 2-substituted quinazolinone product.
While this two-step process is the textbook model, it is worth noting that some SNAr reactions may occur via a concerted mechanism where bond formation and bond breaking happen in a single transition state, particularly with good leaving groups.[8]
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Caption: The SNAr mechanism on the quinazolinone core.
Experimental Protocol: A General Procedure
This protocol provides a reliable and adaptable method for the synthesis of 2-amino-6-fluoroquinazolin-4(3H)-one derivatives, a common and highly valuable transformation.
Materials & Equipment:
-
Reagents: this compound, desired amine nucleophile (primary or secondary), anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), 1,4-Dioxane, or Ethanol), and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)).
-
Glassware: Round-bottom flask, condenser, magnetic stir bar, dropping funnel.
-
Equipment: Magnetic stirrer with heating mantle, temperature controller, inert atmosphere setup (Nitrogen or Argon), Thin Layer Chromatography (TLC) plates and chamber, UV lamp.
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add the anhydrous solvent (e.g., DMF, 10 mL per mmol of substrate). Begin stirring to dissolve the starting material.
-
Nucleophile & Base: In sequence, add the amine nucleophile (1.1-1.2 eq) followed by the base (e.g., DIPEA, 1.5-2.0 eq) to the stirring solution at room temperature. The base is crucial for scavenging the HCl generated during the reaction. In some cases, using the amine in excess can serve as both the nucleophile and the base.[9]
-
Heating: Equip the flask with a condenser and heat the reaction mixture to 80-100 °C under an inert atmosphere. The optimal temperature may vary depending on the nucleophile's reactivity.[10]
-
Reaction Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is complete upon the disappearance of the this compound spot.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water while stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid sequentially with ample water, followed by a cold, non-polar solvent like diethyl ether or hexane to remove residual impurities.
-
Drying & Purification: Dry the isolated solid under vacuum. If further purification is needed, recrystallization from a suitable solvent (e.g., ethanol) or silica gel column chromatography can be employed.
Data Presentation: Versatility of the Protocol
The described protocol is highly versatile and can be adapted for a wide range of nucleophiles. The following table summarizes typical reaction conditions for various nucleophilic substitutions.
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | DMF | DIPEA | 85-95 | 12-18 | 85-95 |
| Benzylamine | Dioxane | K₂CO₃ | 90-100 | 8-12 | 80-90 |
| Morpholine | Ethanol | TEA | 78 (reflux) | 6-10 | 90-98 |
| Thiophenol | DMF | K₂CO₃ | 60-70 | 4-6 | 85-95 |
| Sodium Methoxide | Methanol | N/A | 65 (reflux) | 2-4 | 90-99 |
Note: Reaction times and yields are illustrative and can vary based on the specific substituents on the nucleophile and precise reaction conditions.
Trustworthiness: A Self-Validating System
To ensure the scientific integrity of the results, every synthesis must be followed by a rigorous validation process. This confirms the identity, structure, and purity of the final compound.
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Caption: Logical workflow for product validation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the first line of analysis. It provides crucial information on the purity of the sample by showing the number of components and their respective molecular weights. The expected mass of the product should be observed as the major peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for structural elucidation.
-
¹H NMR: Confirms the incorporation of the nucleophile by showing its characteristic proton signals and verifies the overall structure.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
¹⁹F NMR: A singlet peak will confirm the presence and electronic environment of the fluorine atom at the C6 position.
-
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the synthesized compound, confirming its elemental composition with high precision.
By systematically applying these analytical techniques, researchers can have high confidence in the outcome of the protocol, ensuring the reliability and reproducibility of their work.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]
High-Throughput Screening Assays for Quinazolinone-Based Compounds: Application Notes and Protocols
Introduction: The Quinazolinone Scaffold in Modern Drug Discovery
The quinazolinone core, a bicyclic heterocyclic system, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and versatile substitution points allow for the precise spatial arrangement of pharmacophoric features, enabling interaction with a wide array of biological targets.[1][2] Over the past two decades, numerous drugs incorporating the quinazolinone or quinazoline moiety have received FDA approval, particularly in oncology, for their ability to inhibit key signaling molecules like kinases.[3] The broad spectrum of reported biological activities—including anticancer, anticonvulsant, anti-inflammatory, and antiviral effects—underscores the importance of this structural class and drives the need for robust high-throughput screening (HTS) methodologies to unlock its full therapeutic potential.[1][2][4][5]
This guide provides an in-depth overview of state-of-the-art HTS assays tailored for the discovery and characterization of novel quinazolinone-based drug candidates. We will move beyond mere procedural descriptions to explain the underlying principles and the rationale behind key experimental choices, ensuring that each protocol serves as a self-validating system for generating high-quality, reproducible data.
Strategic Overview of an HTS Campaign for Quinazolinone Libraries
A successful HTS campaign is a multi-step, iterative process designed to efficiently identify and validate active compounds from a large chemical library. The workflow is strategically designed to maximize efficiency and minimize false positives and negatives.
Figure 1: A typical workflow for a high-throughput screening campaign in drug discovery.[6]
Part 1: Biochemical Assays - Targeting the Kinome
A significant number of quinazolinone-based drugs, such as gefitinib and erlotinib, function as ATP-competitive kinase inhibitors.[3] Therefore, biochemical assays measuring direct inhibition of kinase activity are a cornerstone of screening these libraries. The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a frequent target.[6][7][8]
Homogeneous Time-Resolved Fluorescence (HTRF) for Kinase Activity
Principle: HTRF is a robust fluorescence resonance energy transfer (FRET)-based technology ideal for HTS.[9] The assay measures the phosphorylation of a biotinylated substrate by the target kinase (e.g., EGFR). A Europium cryptate-labeled anti-phosphotyrosine antibody (donor) and a second fluorophore-labeled streptavidin (acceptor) are used for detection. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor prevents this phosphorylation, leading to a decrease in the HTRF signal.[9][10]
Causality Behind Experimental Choices:
-
Homogeneous Format: The "add-and-read" nature of HTRF, with no wash steps, minimizes handling errors and is highly amenable to automation, which is critical for screening large libraries.[9][10]
-
Time-Resolved Fluorescence: Measuring the signal after a time delay reduces interference from short-lived background fluorescence from compounds or microplates, thereby increasing the signal-to-noise ratio.[9]
-
ATP Concentration: The ATP concentration is typically set at or near the Michaelis constant (Km) for the kinase. This ensures the assay is sensitive to competitive inhibitors, like many quinazolinones, which compete with ATP for the binding site.[11]
Detailed Protocol: HTRF-Based EGFR Kinase Assay
| Parameter | Value/Description | Rationale |
| Plate Format | 384-well, low-volume, white | Minimizes reagent usage and is compatible with HTRF readers. White plates maximize the luminescent signal. |
| Assay Buffer | 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20) | Provides optimal pH and ionic conditions for EGFR kinase activity. DTT maintains a reducing environment, and Tween-20 prevents non-specific binding. |
| Final Reagent Conc. | EGFR: 1-5 nM; Biotinylated Substrate: 0.25 µM; ATP: 10 µM (at Km) | Enzyme and substrate concentrations are optimized to produce a robust signal window. ATP is at Km to detect competitive inhibitors.[9][12] |
Step-by-Step Methodology:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each quinazolinone compound (typically at 10 mM in DMSO) into the assay plate wells. For controls, dispense 50 nL of DMSO (negative control) and a known EGFR inhibitor like erlotinib (positive control).[6]
-
Enzyme & Substrate Addition: Prepare a solution of EGFR and biotinylated substrate in assay buffer. Dispense 5 µL of this solution into each well.
-
Incubation: Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Initiation of Kinase Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the reaction.[6]
-
Reaction Incubation: Seal the plate and incubate for 60 minutes at room temperature.[6]
-
Detection: Prepare the detection reagent mixture containing the Europium cryptate-labeled antibody and XL665-labeled streptavidin in the manufacturer-provided detection buffer (which contains EDTA to stop the kinase reaction). Add 10 µL of this mixture to each well.[6][10]
-
Detection Incubation: Seal the plate, protect from light, and incubate for 60 minutes at room temperature.[6]
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).[6]
-
Data Analysis: Calculate the HTRF ratio (665/620) and normalize the data to controls to determine the percent inhibition for each compound.
Assay Validation: The robustness of the assay for HTS is determined by calculating the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[13][14][15]
Z'-factor = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where pos is the positive control (e.g., erlotinib) and neg is the negative control (DMSO).
Part 2: Cell-Based Assays - Assessing Phenotypic Effects
Cell-based assays provide a more physiologically relevant context, assessing a compound's effects on a biological system, which inherently accounts for cell permeability and potential cytotoxicity.[4][16]
Cell Viability/Antiproliferative Assays
Principle: For anticancer drug discovery, a primary goal is to identify compounds that inhibit the proliferation of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used HTS method that quantifies ATP, an indicator of metabolically active, viable cells.[17][18] A decrease in ATP levels, and thus luminescence, indicates either cytotoxic or cytostatic effects of the compound.
Causality Behind Experimental Choices:
-
ATP as a Biomarker: ATP levels are rapidly depleted in non-viable cells, making it a sensitive and early marker of cellular health.[17]
-
Homogeneous "Add-Mix-Measure" Format: This simple protocol reduces the number of pipetting steps, increasing throughput and reducing variability.[17][19]
-
Stable Luminescent Signal: The proprietary luciferase in the reagent generates a "glow-type" signal with a half-life of over five hours, providing flexibility for batch processing of plates without the need for dedicated injectors.[17][19]
Figure 2: Principle of the CellTiter-Glo® Luminescent Cell Viability Assay.
Detailed Protocol: Antiproliferative Screening in A549 Lung Cancer Cells
| Parameter | Value/Description | Rationale |
| Cell Line | A549 (human non-small cell lung cancer) | Expresses wild-type EGFR and is a common model for screening EGFR inhibitors.[6] |
| Plate Format | 384-well, white, clear-bottom, tissue culture-treated | White plates are optimal for luminescence, and the clear bottom allows for visual inspection of cells if needed. |
| Seeding Density | 5,000 cells/well | This density is optimized to ensure cells are in the exponential growth phase during the assay period and provides a robust signal window. |
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count A549 cells. Dilute the cells in culture medium to a final concentration of 5,000 cells per 25 µL. Using a multidrop dispenser, seed 25 µL of the cell suspension into each well.[20]
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach and resume growth.[6]
-
Compound Addition: Perform a serial dilution of the quinazolinone library to achieve the desired final screening concentration (e.g., 10 µM). Add 50 nL of the diluted compounds to the cell plates using an acoustic liquid handler. Include DMSO and a known cytotoxic agent (e.g., Staurosporine) as negative and positive controls.
-
Treatment Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂. This duration is typically sufficient to observe effects on cell proliferation.
-
Assay Readout: a. Equilibrate the plates to room temperature for approximately 30 minutes.[19][20] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[20] c. Add 25 µL of CellTiter-Glo® Reagent to each well.[19][20] d. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[19][20] e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19][20]
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to controls to determine the percent viability for each compound.
Part 3: Assays for Ion Channel and GPCR Targets
Quinazolinone derivatives are also known to modulate the activity of ion channels and G-protein coupled receptors (GPCRs), such as GABA(A) receptors, which are important targets for anticonvulsant and anxiolytic drugs.[3]
FLIPR Membrane Potential Assay for GABA(A) Receptor Modulators
Principle: This assay measures changes in cell membrane potential.[21][22] Cells expressing the GABA(A) receptor (a chloride channel) are loaded with a voltage-sensitive fluorescent dye. When the GABA(A) receptor is activated by an agonist (like GABA), chloride ions flow into the cell, causing hyperpolarization and a change in the dye's fluorescence. Positive allosteric modulators (PAMs) will potentiate this effect, leading to a greater fluorescence change. This is detected by a Fluorometric Imaging Plate Reader (FLIPR).[23]
Causality Behind Experimental Choices:
-
Stable Cell Line: Using a cell line stably expressing the desired subunits of the GABA(A) receptor (e.g., α1β2γ2) ensures a consistent and reproducible biological system for screening.[21]
-
FLIPR Technology: The FLIPR system allows for simultaneous liquid addition and kinetic reading in all wells of a microplate, which is essential for capturing the rapid changes in membrane potential that occur upon ion channel activation.[23]
-
EC₂₀ Agonist Concentration: To identify PAMs, the assay is run in the presence of a low, sub-maximal concentration of the natural agonist (GABA), typically the EC₂₀. This sensitizes the assay to compounds that enhance the agonist's effect.
Detailed Protocol: FLIPR-Based Assay for GABA(A) PAMs
| Parameter | Value/Description | Rationale |
| Cell Line | CHO or HEK293 cells stably expressing GABA(A) α1β2γ2 subunits | These cell lines are robust for HTS and provide a consistent source of the target receptor.[21] |
| Plate Format | 384-well, black-wall, clear-bottom, cell culture-treated | Black walls minimize well-to-well crosstalk of the fluorescent signal. |
| Reagents | FLIPR Membrane Potential Assay Kit (e.g., RED dye), GABA (agonist) | The kit provides a validated dye and quencher system for robust signal detection.[21][23] |
Step-by-Step Methodology:
-
Cell Plating: Plate the stable cell line in 384-well plates and incubate overnight.
-
Dye Loading: The next day, remove the growth medium and add the FLIPR membrane potential dye prepared in assay buffer. Incubate for 30-60 minutes at 37°C.[22][23]
-
Compound & Agonist Plate Preparation: Prepare a source plate containing the quinazolinone library. Prepare a second source plate containing the GABA agonist at a concentration that will yield a final EC₂₀ in the assay wells.
-
FLIPR Assay: a. Place the cell plate and the compound plate into the FLIPR instrument. b. Initiate the protocol, which will first measure a baseline fluorescence. c. The instrument will then transfer the compounds from the source plate to the cell plate. The fluorescence is monitored for several minutes to detect any direct effects of the compounds. d. Finally, the instrument will add the GABA agonist from the second source plate, and the fluorescence is read kinetically to measure the potentiation of the GABA response.
-
Data Analysis: The change in fluorescence upon agonist addition is calculated. An increase in this signal in the presence of a compound compared to the DMSO control indicates a positive allosteric modulator.
Conclusion and Forward Look
The assays detailed in this guide provide a robust framework for the high-throughput screening of quinazolinone-based compound libraries against key drug target classes. From biochemical kinase assays that probe direct enzymatic inhibition to cell-based functional screens that assess phenotypic outcomes in a more complex biological environment, these methodologies enable the efficient identification of promising hit compounds. The key to a successful campaign lies not only in the precise execution of these protocols but also in the rigorous validation of assay performance using metrics like the Z'-factor and the strategic use of orthogonal assays to confirm mechanisms of action. The continued application of these advanced HTS techniques will undoubtedly accelerate the discovery of the next generation of quinazolinone-based therapeutics.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 12. Table 4, HTRF assay protocol for the EGFR enzymes in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 14. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 15. Z-factor - Wikipedia [en.wikipedia.org]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
- 20. Use of FLIPR membrane potential dyes for validation of high-throughput screening with the FLIPR and microARCS technologies: identification of ion channel modulators acting on the GABA(A) receptor. [sonar.ch]
- 21. moleculardevices.com [moleculardevices.com]
- 22. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A FLIPR Assay for Discovery of GABAA Receptor Modulators of Natural Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical methods for quantification of 2-chloro-6-fluoroquinazolin-4(3H)-one
An Application Note and Protocol for the Analytical Quantification of 2-chloro-6-fluoroquinazolin-4(3H)-one
Authored by a Senior Application Scientist
Introduction
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] this compound is a key synthetic intermediate in the development of these novel therapeutic agents.[3][4] Its purity and concentration must be precisely controlled during synthesis and subsequent reactions to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This comprehensive guide provides detailed, field-proven protocols for the quantitative analysis of this compound. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for its robustness and accessibility, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its superior sensitivity and selectivity. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₈H₄ClFN₂O | |
| Molecular Weight | 198.58 g/mol | |
| CAS Number | 769158-12-5 | |
| Appearance | Solid | |
| InChI Key | CBHYEOLZQCLMSY-UHFFFAOYSA-N |
Core Analytical Strategy: A Dichotomy of Purpose
The choice between HPLC-UV and LC-MS/MS is dictated by the analytical objective.
-
HPLC-UV: This is the workhorse method for routine analysis, such as monitoring reaction progress, assessing purity of intermediate products, and performing quality control on bulk material. Its advantages are robustness, lower cost, and simplicity. The presence of the quinazolinone chromophore makes UV detection a natural choice.[5]
-
LC-MS/MS: This technique is indispensable when high sensitivity and selectivity are paramount. It is the method of choice for trace-level quantification, such as in pharmacokinetic studies, metabolite identification, or detecting low-level impurities. The coupling of liquid chromatography's separation power with the mass spectrometer's specificity provides unparalleled analytical confidence.[6]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Methodological Rationale
Reversed-phase HPLC (RP-HPLC) is the most suitable chromatographic mode for quinazolinone derivatives.[7] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. By modulating the composition of the mobile phase (the ratio of organic solvent to aqueous buffer), we can control the retention and achieve separation from impurities.
Causality of Experimental Choices:
-
Column: A C18 column is the standard choice for moderately polar compounds like our analyte. The alkyl chains provide the necessary hydrophobicity for retention. To mitigate peak tailing, which is common for basic nitrogen-containing heterocycles due to interactions with acidic silanol groups on the silica backbone, an end-capped or base-deactivated column is strongly recommended.[7]
-
Mobile Phase: A mixture of acetonitrile or methanol and water is typical. Acetonitrile often provides better peak shapes and lower backpressure. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous phase is critical. By lowering the pH to around 3, we ensure that any basic nitrogens on the quinazolinone ring are protonated, which minimizes secondary interactions with residual silanols and results in sharper, more symmetrical peaks.[7][8]
-
Detection Wavelength: Quinazolinone derivatives exhibit strong UV absorbance. A photodiode array (PDA) detector should be used during method development to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. Based on similar structures, a starting wavelength of 254 nm is a reasonable choice.[9][10]
Experimental Workflow: HPLC-UV Analysis
Caption: General workflow for HPLC-UV quantification.
Detailed Protocol: HPLC-UV
-
Preparation of Solutions:
-
Mobile Phase (A): 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase (B): 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in acetonitrile to an estimated concentration within the calibration range. Dilute further with the mobile phase as needed. Filter all solutions through a 0.45 µm syringe filter prior to injection.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Starting Condition |
| HPLC System | Agilent 1260, Waters Alliance e2695, or equivalent |
| Column | Reversed-phase C18, end-capped (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV or PDA |
| Detection λ | 254 nm (or determined λmax) |
| Run Time | ~10 minutes |
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard injections against their known concentrations.
-
Perform a linear regression on the data points. The coefficient of determination (R²) should be >0.999 for a valid curve.
-
Determine the concentration of the analyte in the sample injection by interpolating its peak area from the calibration curve.
-
Calculate the final concentration in the original sample by applying the dilution factor.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Methodological Rationale
LC-MS/MS provides a quantum leap in selectivity and sensitivity by employing two stages of mass analysis.[6] The first quadrupole (Q1) isolates the parent ion (or precursor ion) of our analyte based on its mass-to-charge ratio (m/z). This isolated ion is then fragmented in a collision cell (Q2), and the resulting fragment ions (or product ions) are detected in the third quadrupole (Q3). This specific precursor-to-product ion transition is known as Multiple Reaction Monitoring (MRM) and is unique to the analyte, effectively eliminating interference from matrix components.[11][12]
Causality of Experimental Choices:
-
Ionization: Electrospray Ionization (ESI) in positive mode is the ideal choice. The nitrogen atoms in the quinazolinone ring are readily protonated in the acidic mobile phase, forming a stable [M+H]⁺ ion for MS analysis.
-
Internal Standard: The use of a stable isotope-labeled (SIL) internal standard is best practice for achieving the highest accuracy and precision.[11] A SIL standard of this compound would be chemically identical and co-elute, but its increased mass allows it to be distinguished by the mass spectrometer. It perfectly compensates for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement. If a SIL standard is unavailable, a structurally similar quinazolinone derivative can be used.
-
MRM Transitions: The MRM transitions must be optimized by infusing a standard solution of the analyte directly into the mass spectrometer. The goal is to find the precursor ion ([M+H]⁺) and at least two product ions that give the most stable and abundant signal. One transition is used for quantification (quantifier) and the second for confirmation (qualifier).
Experimental Workflow: LC-MS/MS Analysis
Caption: General workflow for LC-MS/MS quantification.
Detailed Protocol: LC-MS/MS
-
Preparation of Solutions:
-
Follow the same procedure as for HPLC-UV, but prepare standards and samples at much lower concentrations (e.g., in the ng/mL range).
-
Internal Standard (IS) Working Solution: Prepare a solution of the IS (e.g., 100 ng/mL) in the mobile phase.
-
Calibration Standards: Prepare by serially diluting the analyte stock solution, and then spike each standard with a fixed volume of the IS working solution.
-
Sample Preparation: For plasma or tissue homogenate, a protein precipitation step is effective. Add 3 volumes of cold acetonitrile containing the internal standard to 1 volume of sample. Vortex, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Transfer the supernatant for analysis.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Starting Condition |
| LC System | UPLC System (e.g., Waters Acquity, Agilent 1290) |
| MS System | Triple Quadrupole (e.g., Sciex, Thermo, Agilent) |
| Column | UPLC C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% FA in Water; B: 0.1% FA in ACN (Gradient) |
| Flow Rate | 0.4 mL/min |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion | [M+H]⁺ = m/z 199.0 |
| Product Ions | To be determined by infusion experiment |
| Other MS | Optimize cone voltage, collision energy for each transition |
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Generate a calibration curve by plotting the Peak Area Ratio against the analyte concentration.
-
Determine the concentration of the analyte in the sample using the regression equation from the calibration curve.
-
Method Validation Summary
Any developed analytical method must be validated to ensure it is fit for its intended purpose. The validation should follow guidelines from the International Conference on Harmonisation (ICH).
| Validation Parameter | Description & Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix). Peak should be pure and well-resolved. |
| Linearity | A linear relationship between concentration and response over a defined range. R² should be >0.99. |
| Accuracy | Closeness of test results to the true value. Measured by spike recovery studies; typically 80-120% recovery is required.[13] |
| Precision | Agreement between a series of measurements. Expressed as Relative Standard Deviation (%RSD). Intra-day and inter-day precision should be <15% RSD.[13] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. Typically Signal-to-Noise ratio > 3. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically Signal-to-Noise ratio > 10. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temp).[8][9] |
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Targeted LC-MS/MS method for quantifying respiratory pharmaceuticals in wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Development and validation of an LC-MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2-chloro-6-fluoroquinazolin-4(3H)-one
Introduction: The Critical Role of Purity
2-chloro-6-fluoroquinazolin-4(3H)-one (CAS No. 769158-12-5) is a key heterocyclic building block in contemporary drug discovery and development.[1] Its rigid scaffold, substituted with a reactive chlorine atom and a fluorine atom that can modulate physicochemical properties, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other targeted therapeutics.
The purity of this intermediate is paramount; trace impurities can lead to the formation of unwanted side-products, complicate reaction kinetics, and ultimately compromise the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of robust, field-proven techniques for the purification of this compound, designed for researchers, medicinal chemists, and process development scientists. The methodologies detailed herein are grounded in established chemical principles and are designed to be self-validating through integrated analytical checkpoints.
Foundational Knowledge: Physicochemical Properties and Impurity Profile
A successful purification strategy begins with a thorough understanding of the target molecule and its potential contaminants.
2.1. Physicochemical Properties of this compound
| Property | Value/Description | Source |
| CAS Number | 769158-12-5 | [2][3] |
| Molecular Formula | C₈H₄ClFN₂O | [1][2] |
| Molecular Weight | 198.58 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Purity (Typical Crude) | >95% | [2][3] |
| Structure | The quinazolinone core is planar, and the molecule exhibits keto-enol tautomerism, with the "(3H)" designation indicating the proton's predominant location on the nitrogen at position 3. The presence of N-H and carbonyl groups allows for hydrogen bonding.[4] | - |
2.2. Anticipated Impurity Profile
The impurity profile is intrinsically linked to the synthetic route. A common pathway to substituted 2-chloroquinazolin-4(3H)-ones involves the cyclization of an anthranilic acid derivative, followed by chlorination.[5] Based on this, the following impurities are anticipated:
-
Starting Materials: Unreacted 5-fluoroanthranilic acid or its derivatives.
-
Reaction Intermediates: Incompletely cyclized or chlorinated intermediates.
-
Byproducts of Chlorination: Over-chlorinated species or byproducts from the chlorinating agent (e.g., POCl₃).
-
Hydrolysis Products: The 2-chloro group is susceptible to hydrolysis, which can lead to the formation of 2-hydroxy-6-fluoroquinazolin-4(3H)-one, especially in the presence of moisture.
A logical workflow for selecting the appropriate purification technique is essential for efficiency and success.
Caption: Decision workflow for purification method selection.
Protocol 1: Recrystallization for High-Yield Polishing
Recrystallization is the method of choice when the crude material is of relatively high purity (>90%) and the impurities have different solubility profiles from the desired product. The goal is to identify a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
3.1. Rationale for Solvent Selection
Given the polar nature of the quinazolinone core (N-H and C=O groups for hydrogen bonding), polar solvents are a logical starting point. A solvent pair, consisting of a "solvent" in which the compound is soluble and a "non-solvent" or "anti-solvent" in which it is insoluble, often provides the best results.
Recommended Solvent Systems to Screen:
-
Ethanol
-
Isopropanol
-
Acetone/Hexane
-
Ethyl Acetate/Hexane
-
N,N-Dimethylformamide (DMF)/Water
3.2. Step-by-Step Protocol
-
Solubility Testing: In separate small test tubes, add ~20 mg of the crude solid. To each tube, add a different solvent dropwise at room temperature until the solid dissolves. A good solvent will require a moderate amount of solvent. Note the insolubility in potential anti-solvents like water or hexane.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add Solvent: Add the chosen "solvent" (e.g., acetone) in small portions while stirring and gently heating (e.g., to 50-60°C). Add just enough solvent to fully dissolve the solid.
-
Hot Filtration (Optional but Recommended): If insoluble impurities are observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This removes particulate matter that could act as unwanted nucleation sites.
-
Crystallization:
-
Single Solvent: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower, more selective crystal growth, insulate the flask (e.g., with glass wool).
-
Solvent/Anti-Solvent: While the solution is still warm, add the "anti-solvent" (e.g., hexane) dropwise until the solution becomes faintly turbid. If too much anti-solvent is added, re-heat the mixture until it is clear again. Allow the mixture to cool slowly.
-
-
Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for 30-60 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Trustworthiness Check: The purity of the recrystallized material should be assessed by HPLC and melting point analysis. The mother liquor can also be analyzed to understand which impurities were successfully removed.
Protocol 2: Silica Gel Column Chromatography for Complex Mixtures
When recrystallization is ineffective due to the presence of multiple impurities or those with similar solubility, silica gel column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to the polar silica stationary phase and solubility in the mobile phase.
4.1. Thin-Layer Chromatography (TLC) for Method Development
Before running a column, it is crucial to determine the optimal solvent system (mobile phase) using TLC.
-
Spotting: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot this solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone).
-
Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp (254 nm).
-
Optimization: The ideal solvent system will result in the desired product having a retention factor (Rf) of 0.25-0.35 .
-
If the Rf is too low (spots at the bottom), increase the polarity of the mobile phase (add more ethyl acetate).
-
If the Rf is too high (spots at the top), decrease the polarity (add more hexane).
-
4.2. Column Chromatography Workflow
Caption: Step-by-step workflow for column chromatography.
4.3. Step-by-Step Protocol
-
Column Preparation:
-
Select a glass column of appropriate size (a rule of thumb is a silica gel mass of 50-100 times the mass of the crude product).
-
Prepare a slurry of silica gel (e.g., 100-200 mesh) in the least polar mobile phase (e.g., Hexane:Ethyl Acetate 9:1).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the crude product weight) to this solution.
-
Remove the solvent by rotary evaporation to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the determined mobile phase.
-
Collect fractions in test tubes or flasks.
-
The elution can be isocratic (constant solvent composition) or a gradient (gradually increasing the polarity) to elute more polar impurities.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 3: Preparative HPLC for Ultimate Purity
For applications requiring the highest possible purity (>99.5%), or for separating closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) is the ultimate tool. This method offers superior resolution compared to standard column chromatography.
5.1. Method Development
An analytical HPLC method must first be developed to serve as the basis for the preparative method. A reverse-phase C18 column is typically suitable for this class of compounds.
Illustrative Analytical HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
5.2. Preparative HPLC Protocol
-
Method Scaling: Scale the analytical method to a larger preparative column (e.g., C18, 10 µm, 30 x 250 mm). The flow rate and injection volume will need to be adjusted accordingly.
-
Sample Preparation: Dissolve the crude or partially purified material in a suitable solvent (e.g., DMF or a mixture of acetonitrile/water) at a high concentration. Filter the solution through a 0.45 µm syringe filter to remove particulates.
-
Injection and Fractionation: Inject the sample onto the preparative HPLC system. Collect fractions based on the UV detector signal, corresponding to the retention time of the desired product.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm their purity.
-
Product Isolation: Pool the pure fractions. The bulk of the organic solvent can be removed by rotary evaporation. If the remaining solution is aqueous, the product can be isolated by lyophilization (freeze-drying) or liquid-liquid extraction.
Purity Verification: A Self-Validating System
No purification is complete without rigorous analytical confirmation.
| Technique | Purpose | Expected Results for Pure Compound |
| HPLC | Quantitative purity assessment and detection of trace impurities. | A single major peak with >99% peak area. |
| 1H NMR | Structural confirmation and detection of proton-bearing impurities. | Clean spectrum with correct chemical shifts, integration, and coupling patterns consistent with the structure. |
| Melting Point | Assessment of purity and identity. A sharp melting point range indicates high purity. | A sharp, defined melting point. For the related 2-chloromethyl-6-fluoroquinazolin-4(3H)-one, the melting point is 239-241 °C, suggesting a high melting point for the target compound as well.[6] |
| LC-MS | Confirmation of molecular weight. | A mass spectrum showing the correct molecular ion peak (m/z for [M+H]⁺). |
References
- 1. This compound suppliers USA [americanchemicalsuppliers.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound, CasNo.769158-12-5 SHANGHAI ZZBIO CO., LTD. China (Mainland) [zzbioco.lookchem.com]
- 4. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Efficacy of 2-chloro-6-fluoroquinazolin-4(3H)-one
Introduction: Unveiling the Therapeutic Potential of a Novel Quinazolinone Derivative
The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1] The compound 2-chloro-6-fluoroquinazolin-4(3H)-one is a novel derivative of this versatile class. Given the diverse mechanisms of action associated with quinazolinones—such as the inhibition of key signaling pathways like EGFR and PI3K/AKT, modulation of microtubule dynamics, and disruption of Wnt/β-catenin signaling—a systematic and multi-faceted approach is required to elucidate its specific therapeutic potential.
These application notes provide a comprehensive suite of cell-based assays designed to systematically evaluate the efficacy of this compound. The protocols herein are intended for researchers, scientists, and drug development professionals, offering a logical workflow from broad cytotoxic screening to more focused mechanistic studies. Each protocol is designed to be a self-validating system, with explanations of the underlying principles to empower the researcher to make informed decisions and interpret data with confidence.
Experimental Workflow: A Strategic Approach to Efficacy Determination
A tiered approach is recommended to efficiently characterize the biological activity of this compound. This workflow begins with a broad assessment of cytotoxicity and progresses to more specific assays based on the initial findings.
Figure 1: A tiered experimental workflow for characterizing this compound.
Tier 1: Foundational Cytotoxicity Screening
The initial step is to determine the compound's effect on cell viability across a panel of relevant cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[2] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
This compound
-
Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, PC-3 - prostate)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[3]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[4] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization: Add 100 µL of solubilization solution to each well.[3] Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
| Parameter | Description |
| Cell Lines | A panel of cancer cell lines (e.g., A549, MCF-7, PC-3) and a non-cancerous cell line (e.g., MRC-5) should be used to assess selectivity. |
| Concentration Range | A broad range of concentrations (e.g., 0.01 µM to 100 µM) should be tested to determine the full dose-response curve. |
| Incubation Time | Typically 48 or 72 hours to allow for sufficient time for the compound to exert its effects. |
| Controls | Vehicle control (e.g., DMSO), positive control (e.g., doxorubicin), and untreated control. |
Tier 2: Investigating the Mode of Cell Death and Proliferation
If this compound demonstrates significant cytotoxicity, the next step is to determine the mechanism of cell death (apoptosis vs. necrosis) and its effect on cell cycle progression.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining
Principle: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[5] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[4]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include vehicle-treated and untreated controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the analysis of the cell cycle distribution based on DNA content.[6] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. This flow cytometry-based assay can reveal if the compound induces cell cycle arrest at a specific phase.
Materials:
-
Treated and control cells
-
70% cold ethanol
-
Propidium Iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Collect cells by trypsinization, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in cold PBS and add dropwise to ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.[7]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[8]
-
Analysis: Analyze the samples by flow cytometry.
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.
Tier 3: Delving into Specific Molecular Mechanisms
Based on the results from Tier 2 and the known targets of quinazolinones, a series of more specific assays can be performed to identify the molecular mechanism of action.
Figure 2: Simplified representation of EGFR/PI3K/AKT and Wnt/β-catenin signaling pathways.
Protocol 4: EGFR and PI3K/AKT Pathway Activation by Western Blot
Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. By using antibodies specific to the phosphorylated (active) forms of key signaling proteins like EGFR and AKT, the inhibitory effect of the compound on these pathways can be determined.[1][9]
Materials:
-
Treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot apparatus
-
ECL chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for a short duration (e.g., 1-6 hours). Lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST and incubate with primary antibodies overnight at 4°C.[9]
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins and a loading control (e.g., β-actin) for normalization.
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the pathway.
| Target Protein | Rationale |
| p-EGFR (Tyr1068) | Key autophosphorylation site indicating EGFR activation. |
| Total EGFR | Normalization control for p-EGFR levels. |
| p-AKT (Ser473) | Key phosphorylation site for AKT activation. |
| Total AKT | Normalization control for p-AKT levels. |
| β-actin/GAPDH | Loading control to ensure equal protein loading. |
Protocol 5: In Vitro Tubulin Polymerization Assay
Principle: This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules. The polymerization process can be monitored by the increase in fluorescence of a reporter dye that binds to polymerized microtubules.[10] This is particularly relevant if cell cycle analysis shows a G2/M arrest.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescent reporter)
-
This compound
-
Positive controls (e.g., paclitaxel - stabilizer, nocodazole - destabilizer)
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing tubulin, GTP, and the fluorescent reporter in a 96-well plate.
-
Compound Addition: Add serial dilutions of this compound, positive controls, and a vehicle control to the wells.
-
Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C. Measure the fluorescence intensity at regular intervals for 60-90 minutes.[11]
Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates an inhibitory effect, while an increase suggests a stabilizing effect.
Protocol 6: Wnt/β-catenin Signaling Reporter Assay
Principle: This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of a TCF/LEF responsive element.[12] Activation of the Wnt/β-catenin pathway leads to the expression of the reporter gene, which can be quantified.
Materials:
-
TCF/LEF reporter cell line (e.g., HEK293T-TCF/LEF-Luc)
-
This compound
-
Wnt3a conditioned medium (to activate the pathway)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection (if necessary): Seed the reporter cell line in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with serial dilutions of the compound for 1-2 hours.
-
Pathway Activation: Add Wnt3a conditioned medium to stimulate the Wnt pathway.
-
Incubation: Incubate for 16-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (transfection control). A decrease in luciferase activity in compound-treated cells compared to the Wnt3a-stimulated control indicates inhibition of the Wnt/β-catenin pathway.
Protocol 7: HDAC Activity Assay
Principle: This is a fluorometric or colorimetric assay that measures the activity of histone deacetylases (HDACs) in nuclear extracts or with purified enzymes. The assay uses a substrate that, when deacetylated by HDACs, can be processed by a developer to produce a fluorescent or colored product.[13]
Materials:
-
HDAC activity assay kit
-
Nuclear extracts from treated and control cells
-
This compound
-
Positive control (e.g., Trichostatin A)
-
Fluorometer or spectrophotometer
Procedure:
-
Nuclear Extraction: Prepare nuclear extracts from cells treated with the compound.
-
Assay Reaction: Set up the reaction according to the kit manufacturer's instructions, including the nuclear extract, HDAC substrate, and the compound at various concentrations.
-
Development: Add the developer solution to stop the HDAC reaction and generate the signal.
-
Measurement: Measure the fluorescence or absorbance.
Data Analysis: A decrease in the signal in the presence of the compound indicates HDAC inhibition.
Tier 4: Assessing Broader Biological Activities
To build a comprehensive profile, it is prudent to screen for other common activities of quinazolinone derivatives.
Protocol 8: Antibacterial Susceptibility Testing by Broth Microdilution
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[14]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth (MHB)
-
This compound
-
Positive control antibiotic (e.g., ciprofloxacin)
-
96-well microtiter plates
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the compound in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[14]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol 9: In Vitro Anti-inflammatory COX-2 Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response. The assay is based on the oxidation of a substrate by arachidonic acid in the presence of the COX-2 enzyme.[15]
Materials:
-
COX-2 inhibitor screening assay kit
-
This compound
-
Positive control (e.g., celecoxib)
-
Spectrophotometer
Procedure:
-
Reaction Setup: Follow the kit manufacturer's protocol to set up the reaction with the COX-2 enzyme, substrate, and various concentrations of the compound.
-
Incubation and Measurement: Incubate the reaction and measure the absorbance at the specified wavelength.
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion
The systematic application of these cell-based assays will provide a comprehensive understanding of the efficacy and mechanism of action of this compound. This structured approach, progressing from broad phenotypic screening to specific molecular target validation, is essential for advancing this novel compound through the drug discovery pipeline. The data generated will be crucial for making informed decisions about its potential as a therapeutic agent.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
- 15. 4.7.2. Cyclooxygenase (COX2) Inhibition In Vitro [bio-protocol.org]
Application Notes & Protocols: Developing Structure-Activity Relationships (SAR) for 2-Chloro-6-fluoroquinazolin-4(3H)-one Analogs as Potential Kinase Inhibitors
Abstract
The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology.[1][2] Its rigid, bicyclic structure provides a versatile platform for introducing a variety of functional groups, enabling the fine-tuning of pharmacological properties. This guide provides a comprehensive framework for developing a structure-activity relationship (SAR) for a novel series of 2-chloro-6-fluoroquinazolin-4(3H)-one analogs. We will delve into the synthetic rationale, provide detailed protocols for chemical synthesis, biological evaluation, and in-silico analysis, and discuss the interpretation of the resulting data to guide the optimization of lead compounds. The focus will be on targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-established target in cancer therapy where quinazoline-based inhibitors have shown significant promise.[1][3][4][5][6]
Introduction: The Quinazolinone Scaffold as a Privileged Structure
Quinazolin-4(3H)-ones are a class of fused heterocyclic compounds that have garnered significant attention in drug discovery due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][7][8] The stability of the quinazolinone nucleus allows for extensive chemical modifications at various positions, primarily at the C2, N3, C6, and C7 positions, influencing the compound's interaction with biological targets.[2][4]
The introduction of a fluorine atom at the C6 position can enhance metabolic stability and binding affinity through favorable interactions with the target protein. The chloro group at the C2 position serves as a key reactive handle, allowing for the introduction of diverse functionalities through nucleophilic substitution reactions. This strategic design forms the basis of our investigation into the SAR of this compound analogs.
Strategic Workflow for SAR Development
A systematic approach is crucial for efficiently elucidating the SAR of a new chemical series. Our workflow integrates chemical synthesis, in-vitro biological assays, and in-silico molecular modeling to create a feedback loop for iterative compound design and optimization.
Caption: Workflow for SAR development of this compound analogs.
Chemical Synthesis: Protocols and Rationale
The synthetic strategy is designed to be convergent, allowing for the late-stage introduction of diversity elements.
Protocol 1: Synthesis of 2,4-dichloro-6-fluoroquinazoline
The synthesis of the key intermediate, 2,4-dichloro-6-fluoroquinazoline, begins with the commercially available 5-fluoroanthranilic acid.
Materials:
-
5-fluoroanthranilic acid
-
Urea
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Step 1: Synthesis of 6-fluoroquinazoline-2,4(1H,3H)-dione.
-
A mixture of 5-fluoroanthranilic acid (1 equivalent) and urea (3 equivalents) is heated at 180-190 °C for 4 hours.
-
The reaction mixture is cooled to room temperature, and the solid is washed with hot water and then ethanol to afford the crude product.
-
Rationale: This is a cyclocondensation reaction where urea acts as a source of the C2 and N3 atoms of the quinazolinone ring.
-
-
Step 2: Synthesis of 2,4-dichloro-6-fluoroquinazoline.
-
A suspension of 6-fluoroquinazoline-2,4(1H,3H)-dione (1 equivalent) in toluene is treated with phosphorus oxychloride (5 equivalents) and a catalytic amount of DMF.
-
The mixture is refluxed for 6 hours.
-
The excess POCl₃ is removed under reduced pressure, and the residue is poured onto crushed ice.
-
The resulting solid is filtered, washed with water, and dried to yield 2,4-dichloro-6-fluoroquinazoline.
-
Rationale: POCl₃ acts as a chlorinating agent, converting the hydroxyl groups of the dione into chlorides. DMF catalyzes the reaction.
-
Protocol 2: Synthesis of this compound (Core Scaffold)
The core scaffold is synthesized by regioselective hydrolysis of the 2,4-dichloro intermediate. The chlorine at the C4 position is more susceptible to nucleophilic attack than the one at C2.[9][10]
Materials:
-
2,4-dichloro-6-fluoroquinazoline
-
2M Sodium hydroxide (NaOH)
-
2M Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
A solution of 2,4-dichloro-6-fluoroquinazoline (1 equivalent) in ethanol is treated with 2M NaOH (1.1 equivalents) at room temperature.
-
The reaction is stirred for 2-3 hours, monitoring by TLC.
-
Upon completion, the reaction mixture is acidified with 2M HCl to precipitate the product.
-
The solid is filtered, washed with water, and recrystallized from ethanol to give pure this compound.
-
Rationale: The C4 position is more electrophilic and thus more reactive towards nucleophiles under mild conditions, allowing for selective hydrolysis.
-
Protocol 3: Generation of Analog Library
The 2-chloro group is a versatile handle for introducing a wide range of substituents.
General Procedure:
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., DMF, isopropanol), add the desired amine or thiol nucleophile (1.2 equivalents) and a base (e.g., K₂CO₃, DIPEA) (2 equivalents).
-
The reaction mixture is heated at 80-120 °C for 4-12 hours.
-
After cooling, the mixture is poured into water, and the precipitate is collected by filtration, washed with water, and purified by column chromatography or recrystallization.
-
Rationale: This nucleophilic aromatic substitution (SNAr) reaction allows for the introduction of various aryl, alkyl, or heteroaryl amines and thiols, creating a diverse library of analogs.
-
The N3-position can be alkylated to explore the effect of substituents in this region.[11][12][13]
General Procedure:
-
To a solution of the 2-substituted-6-fluoroquinazolin-4(3H)-one (1 equivalent) in DMF, add a base such as potassium carbonate (K₂CO₃) (1.5 equivalents).
-
Stir the mixture for 30 minutes at room temperature.
-
Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 equivalents) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The reaction mixture is poured into ice water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
Rationale: The hydrogen at the N3 position is acidic and can be deprotonated by a mild base, followed by nucleophilic attack on the alkyl halide.
-
Caption: General scheme for analog synthesis.
Biological Evaluation: In-vitro Assays
The synthesized compounds will be evaluated for their anticancer activity through a two-tiered approach: a primary screen for cell viability and a secondary screen for target-specific kinase inhibition.
Protocol 4: MTT Assay for Cell Viability
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[14][15][16]
Materials:
-
Human cancer cell line (e.g., A549 - non-small cell lung cancer, expressing EGFR)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).
Protocol 5: ADP-Glo™ Kinase Assay for EGFR Inhibition
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[17][18][19][20]
Materials:
-
Recombinant human EGFR kinase
-
Substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase buffer
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction (typically 5 µL) containing the kinase buffer, EGFR enzyme, substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the ADP concentration and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
In-Silico Analysis: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, providing insights into binding affinity and interactions.[21][22][23][24]
Protocol 6: Molecular Docking with AutoDock Vina
Software:
-
AutoDockTools (ADT)
-
AutoDock Vina
-
PyMOL or UCSF Chimera for visualization
Procedure:
-
Protein Preparation:
-
Download the crystal structure of EGFR kinase domain from the Protein Data Bank (PDB) (e.g., PDB ID: 1M17).
-
Using ADT, remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and compute Gasteiger charges.
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Draw the 2D structure of the synthesized analog and convert it to a 3D structure using a chemical drawing software.
-
Perform energy minimization.
-
In ADT, define the rotatable bonds and save the ligand in PDBQT format.
-
-
Grid Box Definition:
-
Define the search space (grid box) around the ATP-binding site of EGFR. The co-crystallized inhibitor in the original PDB file can be used as a reference to center the grid box.
-
-
Docking Simulation:
-
Use AutoDock Vina to perform the docking simulation. Create a configuration file specifying the protein, ligand, and grid box parameters.
-
Run the docking from the command line.
-
-
Results Analysis:
-
Analyze the output file, which contains the binding affinity (in kcal/mol) and the coordinates of the predicted binding poses.
-
Visualize the protein-ligand interactions using PyMOL or Chimera to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Data Presentation and SAR Analysis
The data from the synthesis, biological assays, and molecular docking should be systematically organized to facilitate SAR analysis.
Data Summary Table
| Compound | R¹ (C2-position) | R² (N3-position) | Cell Viability IC₅₀ (µM) [A549] | EGFR Inhibition IC₅₀ (µM) | Docking Score (kcal/mol) |
| Core | -Cl | -H | >50 | >50 | -5.2 |
| 1a | -NH-Ph | -H | 15.2 | 8.5 | -6.8 |
| 1b | -NH-(4-F-Ph) | -H | 8.7 | 3.1 | -7.5 |
| 1c | -NH-(3,4-diCl-Ph) | -H | 2.1 | 0.9 | -8.2 |
| 2a | -NH-(3,4-diCl-Ph) | -CH₂-Ph | 5.6 | 2.3 | -8.0 |
| Gefitinib | - | - | 0.5 | 0.05 | -9.5 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Interpreting the SAR
The analysis of the data will reveal key structural features that influence biological activity.
-
C2-Position: The nature of the substituent at the C2-position is critical for activity. By comparing compounds 1a , 1b , and 1c , we can infer the importance of electron-withdrawing groups on the aniline ring for enhanced potency. The docking studies can help rationalize this by showing specific interactions of these groups within the EGFR active site.
-
N3-Position: Comparing compounds 1c and 2a will provide insights into the steric and electronic requirements at the N3-position. A bulky substituent like a benzyl group might be detrimental to activity, possibly due to steric clashes in the binding pocket.
-
Correlation between Assays: A good correlation between the cell viability IC₅₀ and the EGFR inhibition IC₅₀ suggests that the observed cytotoxicity is likely due to the on-target inhibition of EGFR. Discrepancies may indicate off-target effects or issues with cell permeability.
-
Docking and Biological Activity: The docking scores should ideally correlate with the in-vitro activity. Analyzing the binding poses of the most active compounds can reveal key interactions, such as hydrogen bonds with specific amino acid residues (e.g., Met793 in the hinge region of EGFR), which can guide the design of more potent analogs.
Conclusion and Future Directions
This application note provides a detailed, integrated strategy for the development of structure-activity relationships for this compound analogs. By combining systematic chemical synthesis with robust in-vitro and in-silico assays, researchers can efficiently identify key structural determinants for biological activity. The elucidated SAR will serve as a critical guide for the next phase of lead optimization, focusing on improving potency, selectivity, and pharmacokinetic properties to develop novel and effective kinase inhibitors for therapeutic applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. mdpi.com [mdpi.com]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. N3-alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
- 20. researchgate.net [researchgate.net]
- 21. medium.com [medium.com]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
- 24. sites.ualberta.ca [sites.ualberta.ca]
formulation of 2-chloro-6-fluoroquinazolin-4(3H)-one for in vivo studies
Application Note & Protocol Guide
Topic: Formulation Strategies for In Vivo Studies of 2-chloro-6-fluoroquinazolin-4(3H)-one
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the formulation of this compound for preclinical in vivo studies. Quinazolinone derivatives, particularly those developed as kinase inhibitors, frequently exhibit poor aqueous solubility, posing significant challenges for achieving adequate bioavailability and reliable exposure in animal models.[1][2] This guide outlines a systematic approach, from initial physicochemical assessment to the development of robust formulations for oral, intravenous, and intraperitoneal administration. Detailed, step-by-step protocols are provided, emphasizing the rationale behind vehicle selection and preparation techniques to ensure formulation stability, safety, and optimal drug delivery for accurate pharmacokinetic (PK) and pharmacodynamic (PD) evaluation.
Introduction: The Formulation Challenge
This compound is a heterocyclic compound belonging to the quinazolinone class. This scaffold is prevalent in numerous pharmacologically active agents, including kinase inhibitors used in oncology.[3][4] A common characteristic of such new chemical entities (NCEs) is high lipophilicity and consequently, poor water solubility.[2][5][6] This low solubility can lead to several complications in preclinical development:
-
Limited Bioavailability: Poor dissolution in the gastrointestinal tract can severely restrict oral absorption.[5]
-
High Variability: Inconsistent absorption can result in high inter-animal variability in plasma concentrations, complicating data interpretation.
Therefore, selecting an appropriate formulation strategy based on the compound's physicochemical properties and the study's objectives is a critical step to ensure the generation of meaningful and reproducible in vivo data.[1]
Physicochemical Profile of this compound
A thorough understanding of the compound's properties is the foundation of any formulation strategy.[1]
| Property | Value | Source / Method | Significance for Formulation |
| Molecular Formula | C₈H₄ClFN₂O | [7] | Basic identity of the compound. |
| Molecular Weight | 198.58 g/mol | [7] | Influences diffusion and solubility characteristics. |
| Predicted XLogP3 | ~2.5 | [8] (similar compound) | Indicates high lipophilicity and predicts low aqueous solubility. |
| Aqueous Solubility | Predicted to be low | Inferred from structure | The primary challenge to overcome; necessitates enabling formulation technologies. |
| Chemical Class | Quinazolinone | [3] | Often associated with poor solubility; may require specific excipients like those used for kinase inhibitors.[9][10] |
Based on this profile, this compound is anticipated to be a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility).[5] The primary goal is to enhance either its dissolution rate or its apparent solubility in the dosing vehicle.
Pre-formulation Development Workflow
A structured workflow ensures a logical progression from compound characterization to a viable formulation for in vivo studies. The following diagram illustrates a typical decision-making process.
Caption: Pre-formulation decision workflow for this compound.
Formulation Protocols
Disclaimer: All procedures should be performed in a chemical fume hood by trained personnel, using appropriate personal protective equipment (PPE). The tolerability and safety of all excipients must be considered for the specific animal model and study duration.[11]
Protocol 1: Oral Gavage Formulation (Aqueous Suspension)
This is often the simplest and most common starting point for early-stage in vivo studies.[1] It is suitable for compounds that do not require high doses to elicit a pharmacological response.
-
Vehicle Composition: 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water.
-
Step-by-Step Methodology:
-
Prepare Vehicle: To prepare 10 mL of vehicle, add 50 mg of MC or CMC to ~8 mL of sterile water. Stir vigorously, potentially with mild heating, until fully dissolved. Allow the solution to cool to room temperature.
-
Add Surfactant: Add 10 µL of Tween 80 to the vehicle and mix thoroughly.
-
Weigh Compound: Accurately weigh the required amount of this compound. For a 10 mg/mL suspension in 10 mL, weigh 100 mg.
-
Create Slurry: Place the weighed compound in a glass mortar. Add a small volume (~1 mL) of the vehicle and triturate with a pestle to form a smooth, uniform paste. This step is critical to break down aggregates.
-
Dilute and Homogenize: Gradually add the remaining vehicle to the mortar while stirring. Transfer the entire contents to a suitable container (e.g., a glass vial).
-
Homogenization: Stir the suspension with a magnetic stirrer for at least 30 minutes to ensure homogeneity. For improved dispersion, sonication in a bath sonicator for 5-10 minutes can be beneficial.[1]
-
Final QC: Visually inspect for uniform, milky appearance. Ensure the suspension can be easily drawn into a dosing syringe. The suspension must be stirred continuously before and during dosing to ensure accurate dose administration.
-
Protocol 2: Oral Gavage / IP Injection Formulation (Solubilized)
When higher exposure is needed or if the suspension shows poor bioavailability, a solubilized formulation using co-solvents is a viable alternative.
-
Vehicle Composition: 10% DMSO / 40% PEG 400 / 50% Water (or Saline for IP).
-
Rationale: DMSO is a powerful aprotic solvent capable of dissolving many poorly soluble compounds.[12][13] Polyethylene glycol (PEG) 400 is a commonly used, safe co-solvent that enhances solubility.[1] The combination allows for solubilization, but care must be taken as the drug may precipitate upon dilution in the aqueous environment of the GI tract or peritoneal cavity.[1]
-
-
Step-by-Step Methodology:
-
Weigh Compound: Accurately weigh the required amount of this compound into a sterile glass vial.
-
Initial Solubilization: Add the required volume of DMSO (e.g., for 10 mL total, add 1 mL DMSO). Vortex and/or sonicate until the compound is fully dissolved. A clear solution should be obtained.
-
Add Co-solvent: Add the required volume of PEG 400 (e.g., 4 mL). Mix thoroughly until the solution is homogeneous.
-
Dilute: Slowly add the water or saline dropwise while continuously vortexing. Observe the solution carefully for any signs of precipitation. If slight cloudiness appears, gentle warming (30-40°C) may help, but the solution should remain clear upon returning to room temperature.
-
Final QC: The final formulation should be a clear, particle-free solution. Before administration, it is advisable to test for precipitation by adding one drop of the formulation to a larger volume of water or saline to simulate in vivo dilution.
-
Protocol 3: Intravenous Injection Formulation
IV administration requires the most stringent formulation to avoid precipitation in the bloodstream, which can cause fatal emboli.[15] A well-tolerated vehicle designed for poorly soluble NCEs is recommended.
-
Vehicle Composition: 20% N,N-Dimethylacetamide (DMA) / 40% Propylene Glycol (PG) / 40% Polyethylene Glycol 400 (PEG 400). This is known as the DPP vehicle.[16]
-
Rationale: This vehicle is specifically designed to solubilize poorly soluble compounds for IV infusion in preclinical models and has been shown to have minimal adverse cardiovascular effects compared to other organic solvent-based vehicles.[16]
-
-
Step-by-Step Methodology:
-
Weigh Compound: Accurately weigh the required amount of this compound into a sterile glass vial.
-
Prepare Vehicle: In a separate sterile container, prepare the DPP vehicle by combining the components in the correct ratio (e.g., for 10 mL, mix 2 mL DMA, 4 mL PG, and 4 mL PEG 400).
-
Dissolve Compound: Add the DPP vehicle to the vial containing the compound.
-
Solubilize: Vortex and sonicate until the compound is completely dissolved. The final formulation must be a perfectly clear solution.
-
Sterile Filtration: Filter the final solution through a 0.22 µm syringe filter (ensure filter material is compatible with organic solvents, e.g., PTFE) into a sterile vial.
-
Precipitation Check: It is critical to perform an in vitro test for precipitation. Mix the final formulation with animal plasma (e.g., at a 1:20 ratio) and observe for any signs of cloudiness or precipitate over 30-60 minutes.[17]
-
Formulation Stability and Analysis
The stability of the prepared formulation is crucial for ensuring that the animal receives the intended dose.[][19] Both physical and chemical stability should be assessed.[20]
-
Physical Stability: Refers to maintaining the original physical state, such as the homogeneity of a suspension or the clarity of a solution.[20]
-
Protocol: Store aliquots of the formulation at room temperature and 4°C. Visually inspect at set time points (e.g., 0, 4, 8, 24 hours) for any changes like precipitation, crystallization, or particle aggregation. For suspensions, assess the ease of resuspension after settling.
-
-
Chemical Stability: Refers to the integrity of the drug molecule within the vehicle.[20]
-
Protocol: A stability-indicating analytical method, such as HPLC-UV, is required. Analyze the concentration of this compound in the formulation at the same time points as the physical stability assessment. A significant decrease in concentration (>5-10%) indicates chemical degradation.[][21]
-
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation. Due to its predicted poor aqueous solubility, simple aqueous solutions are not feasible. For oral administration, an aqueous suspension with a surfactant is a practical starting point, while co-solvent or lipid-based systems may be necessary to achieve higher exposure. For intravenous or intraperitoneal routes, a carefully selected co-solvent system, such as the DPP vehicle, is required to maintain solubility and prevent precipitation in vivo. All formulations must be subjected to quality control checks for appearance, concentration, and short-term stability to ensure accurate and reproducible dosing.
References
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. This compound | 769158-12-5 [m.chemicalbook.com]
- 8. 2-Chloro-6-fluoro-quinazoline-4-carboxylic acid | C9H4ClFN2O2 | CID 105484133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Oral Formulation Vehicle - Echelon Biosciences [echelon-inc.com]
- 15. downstate.edu [downstate.edu]
- 16. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. gadconsulting.com [gadconsulting.com]
- 19. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 20. Chemical vs. Physical Stability of Formulations [microtrac.com]
- 21. pacelabs.com [pacelabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6-fluoroquinazolin-4(3H)-one
Welcome to the technical support guide for the synthesis of 2-chloro-6-fluoroquinazolin-4(3H)-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to help you navigate the common challenges associated with this multi-step synthesis, thereby improving your yield, purity, and overall success rate.
Introduction: The Synthetic Challenge
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its preparation is typically a three-step process starting from 2-amino-5-fluorobenzoic acid. While the route is well-established, each step presents unique challenges that can impact the overall yield and purity of the final product. This guide breaks down the synthesis, addressing specific issues you may encounter with practical, mechanistically grounded solutions.
Core Synthesis Workflow
The most common and reliable pathway involves three distinct chemical transformations. Understanding the function of each step is critical for effective troubleshooting.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions and answers to directly address problems you might face during your experiment.
Issue 1: Low Yield During Initial Cyclization (Step 1)
Question: My reaction of 2-amino-5-fluorobenzoic acid with urea (or sodium cyanate) is giving a very low yield of 6-fluoroquinazoline-2,4(1H,3H)-dione. What's going wrong?
Answer: Low yields in this initial cyclization step are common and can usually be traced back to one of three areas: reaction conditions, reagent purity, or workup procedure.
-
Causality - Incomplete Reaction: The formation of the quinazolinedione ring requires sufficient thermal energy to drive the condensation and elimination of byproducts (ammonia or water). If the temperature is too low or the reaction time is too short, you will isolate unreacted starting material. For instance, syntheses using formamide as a reactant and solvent often require heating to 130 °C or higher.[1]
-
Causality - Reagent Stoichiometry & Purity: The purity of 2-amino-5-fluorobenzoic acid is crucial, as impurities can interfere with the reaction.[2] Ensure you are using the correct molar ratios. When using sodium cyanate (NaOCN), the reaction proceeds by forming an intermediate urea derivative, which then cyclizes. The pH must be carefully controlled, typically by adding a base like NaOH, to facilitate the reaction.[3][4]
-
Causality - Workup Losses: The product, 6-fluoroquinazoline-2,4(1H,3H)-dione, has some solubility in water, especially under basic conditions. Acidifying the solution after the reaction is complete is critical to ensure full precipitation of the product before filtration.
Recommended Actions:
-
Verify Temperature & Duration: If using urea, ensure the reaction mixture is heated to at least 160-180 °C and maintained for several hours until TLC analysis shows complete consumption of the starting material.
-
Optimize Reagent Addition: When using the NaOCN method, add the cyanate solution dropwise to a mixture of the anthranilic acid in water.[3] After the initial reaction, add NaOH portion-wise to raise the pH and drive the cyclization.[3][4]
-
Control pH During Workup: After the reaction is complete, cool the mixture and carefully acidify with an acid like HCl or acetic acid to a pH of ~5-6 to precipitate the product fully.
-
Confirm Starting Material Purity: If problems persist, verify the purity of your 2-amino-5-fluorobenzoic acid via melting point or NMR spectroscopy.
Issue 2: Inefficient or "Dirty" Chlorination (Step 2)
Question: The chlorination of my dione intermediate with phosphorus oxychloride (POCl₃) is sluggish, and the resulting 2,4-dichloro-6-fluoroquinazoline is impure. How can I optimize this?
Answer: This is a critical step where incomplete reaction or side reactions can significantly lower your overall yield. The key is to effectively convert the hydroxyl groups of the dione into chlorides.
-
Causality - Insufficient Reagent Activity: Phosphorus oxychloride (POCl₃) is a strong chlorinating agent, but its effectiveness can be dramatically enhanced by a catalytic amount of a tertiary amine or an amide.[5][6] Additives like N,N-dimethylaniline, N,N-diethylaniline, or N,N-dimethylformamide (DMF) react with POCl₃ to form a Vilsmeier-type reagent, which is a much more potent electrophile.[3][7][8] This intermediate readily reacts with the quinazolinedione.
-
Causality - Reaction Conditions: This reaction requires high temperatures, typically refluxing in POCl₃ (b.p. ~107 °C), to proceed to completion.[3][7][9] Insufficient heating will result in a mixture of mono-chlorinated and unreacted starting material.
-
Causality - Hydrolysis During Workup: The product, 2,4-dichloro-6-fluoroquinazoline, is highly susceptible to hydrolysis, especially at the C4 position. The workup procedure of pouring the reaction mixture onto ice must be done carefully and quickly.[3][7] This quenches the reaction and precipitates the product before it can revert to the mono-chloro or dione forms.
Recommended Actions:
-
Use an Additive: Add N,N-dimethylaniline or N,N-diethylaniline (approx. 1 equivalent) slowly to your suspension of the dione in POCl₃.[3][7] Alternatively, a catalytic amount of DMF can be used.[6]
-
Ensure Anhydrous Conditions: Use dry glassware and reagents, as water will consume the POCl₃ and hinder the reaction.
-
Maintain Reflux: Heat the reaction to a steady reflux (110-120 °C) and monitor by TLC until the starting material is fully consumed (typically 4-12 hours).[3][7]
-
Perform a Careful Quench: Allow the reaction to cool slightly before pouring it very slowly onto a large volume of crushed ice with vigorous stirring.[3][7] The product will precipitate as a solid, which can then be filtered, washed thoroughly with cold water, and dried.
| Parameter | Recommended Condition | Rationale |
| Chlorinating Agent | POCl₃ (or SOCl₂) | Effective and common dehydrating chlorinating agent. |
| Additive/Catalyst | N,N-Dimethylaniline or DMF | Forms a highly reactive Vilsmeier-type intermediate, accelerating the reaction.[6][7] |
| Temperature | 110-120 °C (Reflux) | Provides necessary activation energy for complete dichlorination.[3][9] |
| Workup | Pour slowly onto crushed ice | Rapidly quenches the reaction and precipitates the moisture-sensitive product.[7] |
| Table 1: Optimized Conditions for the Chlorination of 6-Fluoroquinazoline-2,4(1H,3H)-dione. |
Issue 3: Lack of Selectivity During Hydrolysis (Step 3)
Question: When I try to hydrolyze 2,4-dichloro-6-fluoroquinazoline, I end up with a mixture of my desired product and the fully hydrolyzed dione. How can I selectively hydrolyze only the C4 chlorine?
Answer: This is a classic problem of chemoselectivity. The chlorine atom at the C4 position is significantly more reactive towards nucleophilic substitution than the chlorine at the C2 position. This is because the C4 position is para to the ring nitrogen (N1), making it more electron-deficient and susceptible to attack. The goal is to exploit this reactivity difference with carefully controlled conditions.
-
Causality - Overly Harsh Conditions: Using a concentration of base that is too high, a temperature that is too warm, or a reaction time that is too long will lead to the hydrolysis of both chlorine atoms, resulting in the formation of the unwanted 6-fluoroquinazoline-2,4(1H,3H)-dione.
-
Causality - Poor Reaction Monitoring: Without careful monitoring, it is easy to let the reaction proceed past the desired mono-hydrolysis stage.
Recommended Protocol for Selective Hydrolysis:
-
Prepare a Dilute Base: Use a 2% aqueous solution of sodium hydroxide (NaOH).[10]
-
Control Temperature: Suspend the 2,4-dichloro-6-fluoroquinazoline in the dilute NaOH solution and stir vigorously at room temperature. Do not heat the mixture.
-
Monitor Closely: Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC). You will see the starting material spot disappear as a new, more polar spot for the product appears.
-
Neutralize Promptly: Once TLC indicates the consumption of the starting material (typically after 2-4 hours), immediately neutralize the reaction mixture with a dilute acid like acetic acid.[10] This will precipitate your final product, this compound.
-
Isolate and Purify: Filter the precipitate, wash with water, and dry. Recrystallization from a suitable solvent like acetone/ethyl acetate can be used for further purification.[10]
Caption: A troubleshooting decision tree for diagnosing low yield issues.
Frequently Asked Questions (FAQs)
Q1: Are there safer or more efficient alternatives to phosphorus oxychloride (POCl₃) or thionyl chloride for the chlorination step? A1: While POCl₃ and SOCl₂ are highly effective, they are corrosive and moisture-sensitive. An alternative is to generate a Vilsmeier reagent in situ. This can be done by reacting N,N-dimethylformamide (DMF) with a chlorinating agent like oxalyl chloride or POCl₃.[11] This approach can sometimes offer milder conditions and improved yields for quinazolinone synthesis.[11][12][13] Phosgene substitutes like triphosgene are also used for chlorination but require stringent safety precautions due to their toxicity.[14][15]
Q2: How can I improve the efficiency of the overall process? Can microwave irradiation be used? A2: Yes, microwave-assisted synthesis has been successfully applied to the formation of quinazolinone derivatives, often leading to significantly reduced reaction times and improved yields.[16][17][18] Specifically, the cyclization of anthranilic acid derivatives and the reaction of benzoxazinone intermediates with amines are steps that can benefit from microwave heating.[17][19]
Q3: What is the best way to monitor the progress of these reactions? A3: Thin Layer Chromatography (TLC) is the most practical method for real-time monitoring. Use a suitable solvent system (e.g., ethyl acetate/hexane mixtures) to achieve good separation between your starting material, intermediates, and product. Staining with potassium permanganate or viewing under UV light will help visualize the spots. For final product characterization, ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential to confirm the structure and purity.
Q4: My final product appears to be contaminated with a di-substituted byproduct from the hydrolysis step. How can I purify it? A4: If you have a mixture of the desired 2-chloro-4-oxo product and the 2,4-dione byproduct, purification can be achieved by column chromatography on silica gel. The desired mono-chloro product is less polar than the dione and will elute first. Alternatively, careful recrystallization from a solvent system like acetone/ethyl acetate or ethanol may selectively crystallize the desired product.[10]
References
- 1. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 7. 2,4-DICHLORO-6,7-DIFLUOROQUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 8. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 9. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
- 15. Phosgene and Substitutes [sigmaaldrich.com]
- 16. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of 2-chloro-6-fluoroquinazolin-4(3H)-one in Biological Assays
Welcome to the technical support center for 2-chloro-6-fluoroquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting protocols for overcoming the solubility challenges associated with this compound in various biological assays. Our goal is to ensure the accuracy and reproducibility of your experimental results.
Introduction: Understanding the Challenge
This compound, like many quinazolinone derivatives, exhibits poor aqueous solubility. This is primarily due to its rigid, fused heterocyclic ring system and lipophilic nature, which leads to high crystal lattice energy.[1] Consequently, dissolving this compound in aqueous buffers and cell culture media at desired concentrations without precipitation can be a significant hurdle, potentially leading to inaccurate and misleading assay results.[2][3] This guide provides a systematic approach to addressing these solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound won't dissolve in my aqueous assay buffer. What should I do?
This is the most common issue. Direct dissolution in aqueous solutions is often not feasible. The standard approach is to first prepare a high-concentration stock solution in an appropriate organic solvent.
Answer:
Step 1: Prepare a High-Concentration Stock Solution in an Organic Solvent
The recommended starting solvent is 100% dimethyl sulfoxide (DMSO).[4][5] DMSO is a powerful, water-miscible organic solvent capable of dissolving many poorly soluble compounds.[6][7]
-
Protocol:
-
Weigh out the desired amount of this compound.
-
Add a minimal volume of fresh, anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM).
-
Facilitate dissolution by vortexing and, if necessary, gentle warming (do not exceed 37°C) or brief sonication in a water bath.[1][8] Ensure the compound is fully dissolved before proceeding.
-
-
Causality: By creating a concentrated stock in a solvent where the compound is highly soluble, you can then dilute it to the final working concentration in your aqueous assay buffer.
Step 2: Perform Serial Dilutions
Never add the concentrated DMSO stock directly into your final assay volume, as this will likely cause the compound to precipitate, an issue known as "crashing out".[4]
-
Protocol:
-
Perform one or more intermediate dilutions of the DMSO stock in your assay buffer.
-
For the final dilution, add the compound dropwise to the assay buffer while gently vortexing or swirling.[4] This gradual dilution helps to keep the compound in solution.
-
-
Expert Tip: For cell-based assays, always use pre-warmed (37°C) cell culture media for your dilutions, as solubility can be temperature-dependent.[4][9]
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my cell culture medium. How can I prevent this?
This is a classic problem of "precipitation upon dilution" and indicates that the final concentration in the medium exceeds the compound's aqueous solubility limit, even with a small percentage of DMSO.
Answer:
There are several strategies to address this, which can be used alone or in combination.
Strategy 1: Optimize the Final DMSO Concentration
While DMSO is an excellent solvent, its concentration in the final assay should be minimized to avoid solvent-induced toxicity or artifacts. For most cell-based assays, the final DMSO concentration should not exceed 0.5%, and for some sensitive assays, it should be even lower.[2]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation upon dilution.
Strategy 2: Determine the Maximum Soluble Concentration
Before running your full experiment, it's crucial to determine the kinetic solubility of your compound in the final assay medium.
-
Protocol for Kinetic Solubility Assessment:
-
Prepare a series of dilutions of your DMSO stock into your final assay buffer or cell culture medium (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).
-
Ensure the final DMSO concentration is constant across all dilutions.
-
Incubate these solutions under your experimental conditions (e.g., 37°C, 5% CO₂) for a duration that mimics your experiment.[4]
-
Visually inspect for precipitation (cloudiness or crystals) immediately after dilution and after the incubation period. The highest concentration that remains clear is your working maximum.
-
Q3: I need to use a higher concentration of the compound than is soluble with DMSO alone. What are my options?
When the required concentration exceeds the aqueous solubility limit achievable with a tolerable level of DMSO, you must employ more advanced formulation strategies.
Answer:
Option 1: Use of Co-solvents
In addition to DMSO, other water-miscible organic solvents can be used, but their compatibility with the specific assay must be verified.
| Co-solvent | Typical Final Concentration | Pros | Cons |
| Ethanol | 1-5% | Less toxic than DMSO for some cell lines. | Can have biological effects; higher volatility. |
| Polyethylene Glycol (PEG 300/400) | 1-5% | Low toxicity; can improve solubility. | Can increase viscosity; may interfere with some assays. |
| Propylene Glycol | 1-5% | Generally well-tolerated. | Can have biological effects at higher concentrations. |
Option 2: Formulation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[10][11][12]
-
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[1][13]
-
Protocol for Complexation:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10-20% w/v).
-
Dissolve the this compound in a minimal amount of a suitable organic solvent (like ethanol or DMSO).
-
Slowly add the drug solution to the stirring HP-β-CD solution.
-
Stir the mixture overnight at room temperature to allow for complex formation.
-
The resulting solution can then be sterile-filtered and diluted into the assay medium.
-
-
Mechanism of Action:
Caption: Cyclodextrin forming a soluble inclusion complex.
Q4: Can I use surfactants to improve solubility, and how might they affect my assay?
Yes, surfactants can be effective, but caution is required as they can interfere with biological assays, particularly those involving enzymes or membrane integrity.
Answer:
Surfactants form micelles that can encapsulate hydrophobic compounds, keeping them in solution.[1]
-
Recommended Surfactants: Non-ionic surfactants are generally preferred as they are less likely to denature proteins compared to ionic surfactants.[14]
-
Polysorbate 80 (Tween® 80): Typically used at low concentrations (0.01-0.1%).
-
Pluronic® F-68: Another non-ionic surfactant often used in cell culture.
-
-
Potential for Assay Interference:
-
Enzyme Assays: Surfactants can alter enzyme conformation and activity.[14][15] Anionic surfactants, in particular, can cause enzyme unfolding.[16]
-
Cell-Based Assays: At concentrations above the critical micelle concentration (CMC), surfactants can disrupt cell membranes, leading to cytotoxicity.
-
Binding Assays: Surfactants can interfere with protein-ligand interactions.
-
-
Validation is Critical: Always run a "vehicle control" containing the surfactant at the same concentration used for your compound to assess its impact on the assay readout.
Summary of Solubilization Strategies
| Method | Mechanism | Advantages | Considerations & Potential Issues |
| DMSO/Co-solvents | Solubilization in organic solvent followed by dilution. | Simple, widely used. | Limited by final solvent tolerance of the assay (typically <0.5%); risk of precipitation upon dilution.[2][3] |
| pH Adjustment | Ionization of the compound to a more soluble form. | Can be highly effective for ionizable compounds. | Requires knowledge of the compound's pKa; pH change must be compatible with assay conditions and cell viability.[1] |
| Cyclodextrins (HP-β-CD) | Forms a water-soluble inclusion complex.[10] | Generally low toxicity; can significantly increase solubility. | May alter the effective free concentration of the compound; potential for cholesterol extraction from cell membranes at high concentrations. |
| Surfactants (e.g., Tween 80) | Micellar encapsulation of the hydrophobic compound. | Effective at low concentrations. | High potential for assay interference (enzyme activity, cell membrane integrity).[14][15] |
Final Recommendations
For researchers working with this compound, we recommend a tiered approach to overcoming solubility issues:
-
Start Simple: Begin by preparing a 10-50 mM stock in 100% DMSO. Determine the kinetic solubility in your specific assay medium to find the maximum workable concentration that can be achieved while keeping the final DMSO concentration below 0.5%.
-
Advance if Necessary: If higher concentrations are required, explore formulation with HP-β-cyclodextrin as the next logical step due to its efficacy and generally lower potential for assay interference compared to surfactants.
-
Validate Rigorously: Whichever method you choose, it is imperative to run appropriate vehicle controls to ensure that the solubilizing agent itself is not influencing your experimental results.
By following these guidelines, you can confidently address the solubility challenges of this compound and generate reliable data in your biological assays.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. humapub.com [humapub.com]
- 12. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 13. Cyclodextrin controlled release of poorly water-soluble drugs from hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interactions between surfactants and hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lib.ysu.am [lib.ysu.am]
- 16. digibug.ugr.es [digibug.ugr.es]
troubleshooting unexpected side reactions in 2-chloro-6-fluoroquinazolin-4(3H)-one synthesis
Welcome to the technical support center for the synthesis of 2-chloro-6-fluoroquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected side reactions encountered during this multi-step synthesis. We will delve into the causality behind experimental outcomes and provide field-proven troubleshooting strategies and detailed protocols to ensure a successful and reproducible synthesis.
I. Synthetic Overview
The synthesis of this compound is typically achieved through a three-step process commencing with 2-amino-5-fluorobenzoic acid. Each step presents unique challenges that can impact yield and purity. Understanding the overall pathway is the first step in effective troubleshooting.
Caption: General synthetic route to this compound.
II. Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific problems you may encounter during the synthesis. Each question is followed by a detailed explanation of the underlying chemistry and actionable solutions.
Step 1: Cyclization to 6-Fluoroquinazoline-2,4(1H,3H)-dione
Q: My cyclization reaction using 2-amino-5-fluorobenzoic acid and cyanogen bromide is giving a very low yield and multiple unidentified spots on TLC. What is happening?
A: Low yields in this step are common and often stem from the reactivity of cyanogen bromide (CNBr). While it serves as a source of electrophilic cyanide for the cyclization, it can also participate in side reactions.[1][2]
-
Causality:
-
Competing Bromination: CNBr can act as a brominating agent, leading to bromination of the electron-rich aromatic ring of your starting material or product.
-
Decomposition: Cyanogen bromide is unstable, especially in the presence of moisture, and can decompose.[3] It is best to use freshly prepared or newly purchased reagent.
-
Polymerization: Under certain conditions, isocyanates formed in situ can lead to the formation of polymeric byproducts.
-
-
Troubleshooting & Solutions:
-
Reagent Quality: Use high-purity, dry 2-amino-5-fluorobenzoic acid and fresh cyanogen bromide.
-
Alternative Cyclization Method: A more reliable and often higher-yielding method is the fusion of 2-amino-5-fluorobenzoic acid with urea at high temperatures (160-180 °C).[4] This method avoids the use of hazardous CNBr and typically produces a cleaner crude product.
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., in 10% Methanol/Dichloromethane). The disappearance of the starting material and the appearance of a new, more polar spot corresponding to the dione indicates reaction progress.
-
Step 2: Chlorination with Phosphorus Oxychloride (POCl₃)
Q: After refluxing my 6-fluoroquinazoline-2,4(1H,3H)-dione with POCl₃, my yield of 2,4-dichloro-6-fluoroquinazoline is poor. Mass spec analysis suggests the presence of phosphorylated intermediates and dimers. How can I prevent this?
A: This is a classic issue in the chlorination of quinazolinones. The reaction with POCl₃ is not a simple one-step conversion and involves several intermediates.[5][6]
-
Causality:
-
Phosphorylated Intermediates: The reaction proceeds in two stages. First, a phosphorylation reaction occurs at the oxygen or nitrogen atoms of the quinazolinone at lower temperatures (< 25 °C). These phosphorylated species are often stable and may not convert to the final product if conditions are not optimal.[5][6][7]
-
Pseudodimer Formation: A phosphorylated intermediate can react with a molecule of unreacted quinazolinone, forming a "pseudodimer," which is a common and significant byproduct.[5][6]
-
Insufficient Temperature: The second stage, the conversion of the phosphorylated intermediate to the chloroquinazoline, requires higher temperatures, typically between 70-90 °C.[5]
-
-
Troubleshooting & Solutions:
-
Use a Base: Add an organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N). The base scavenges the HCl generated, preventing reversal and side reactions. Critically, maintaining basic conditions throughout the POCl₃ addition can completely suppress pseudodimer formation.[5][8]
-
Temperature Control: Employ a two-stage temperature profile. Add the POCl₃ at a lower temperature (e.g., 0-10 °C) in the presence of a base. After the initial phosphorylation is complete (monitor by TLC or a quick NMR), slowly heat the reaction to reflux (around 80-90 °C) to drive the conversion to the dichloro product.[7]
-
Stoichiometry: Ensure at least 1 molar equivalent of POCl₃ is used for efficient conversion.[6][7] Often, using POCl₃ as the solvent or in large excess is employed to drive the reaction to completion.
-
Caption: Troubleshooting workflow for low yield in the POCl₃ chlorination step.
Q: The workup for my POCl₃ reaction is difficult and hazardous. What is the safest and most effective way to quench the reaction and isolate my product?
A: Quenching excess POCl₃ is highly exothermic and requires careful handling.
-
Causality: Phosphorus oxychloride reacts violently with water, producing phosphoric acid and corrosive HCl gas. A poorly controlled quench can lead to a dangerous pressure buildup and loss of product.
-
Troubleshooting & Solutions:
-
Remove Excess POCl₃: Before quenching, remove the bulk of the unreacted POCl₃ under reduced pressure (distillation). This dramatically reduces the exothermicity of the quench.
-
Controlled Quench: Slowly and carefully pour the cooled reaction mixture onto a vigorously stirred slurry of crushed ice and water or a cold aqueous solution of a weak base like sodium bicarbonate.[8] Perform this in a well-ventilated fume hood.
-
Extraction: The product, 2,4-dichloro-6-fluoroquinazoline, is organic-soluble. After quenching, the aqueous mixture can be extracted with a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Purification: The crude product can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.
-
Step 3: Selective Hydrolysis
Q: My selective hydrolysis of 2,4-dichloro-6-fluoroquinazoline is not clean. I'm getting a mix of my desired product, unreacted starting material, and the fully hydrolyzed dione. How do I improve selectivity?
A: The key to this step is exploiting the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution than the chlorine at C2.[9] However, this selectivity is dependent on precise control of reaction conditions.
-
Causality:
-
Over-hydrolysis: If the reaction conditions (temperature, base concentration, time) are too harsh, the less reactive C2 chlorine will also be hydrolyzed, reverting the material to the 6-fluoroquinazoline-2,4(1H,3H)-dione.
-
Incomplete Reaction: Insufficient reaction time or temperature will leave unreacted 2,4-dichloro starting material.[10]
-
-
Troubleshooting & Solutions:
| Parameter | Recommendation | Rationale |
| Base Concentration | Use a dilute aqueous base (e.g., 2% aq. NaOH).[10] | A lower concentration of the nucleophile (hydroxide) allows for better control and favors the more reactive C4 position. |
| Temperature | Maintain a low to ambient temperature (e.g., 0 °C to room temperature). | Higher temperatures provide enough energy to overcome the activation barrier for C2 substitution, reducing selectivity. |
| Reaction Time | Monitor the reaction closely by TLC every 30-60 minutes. | The reaction should be quenched as soon as the starting material is consumed to prevent the subsequent slower hydrolysis at C2. |
| Workup | Upon completion, neutralize the reaction mixture carefully with a dilute acid (e.g., acetic acid) to precipitate the product.[10] | This isolates the product, which is typically a solid, from the aqueous solution. |
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with POCl₃ and cyanogen bromide?
A1: Both reagents are highly toxic and corrosive.
-
Phosphorus Oxychloride (POCl₃): It is a fuming liquid that reacts violently with water. It can cause severe burns upon contact and is toxic upon inhalation. Always handle in a chemical fume hood, wearing appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles.
-
Cyanogen Bromide (CNBr): It is a highly toxic solid that can be fatal if inhaled or absorbed through the skin.[3] It also decomposes in the presence of moisture. All manipulations should be performed in a fume hood, and a gas mask may be advisable for handling larger quantities.[3]
Q2: How can I confirm the structure of my final product and check for isomeric impurities?
A2: A combination of spectroscopic methods is essential.
-
¹H NMR: The proton on the N3 amine is a key signal, often appearing as a broad singlet. The aromatic protons will show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: Will confirm the number of unique carbons.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product (198.58 g/mol for C₈H₄ClFN₂O) and help identify any byproducts.
-
2D NMR (NOESY): In cases of ambiguity, a 2D NOESY experiment can confirm the regioselectivity of the hydrolysis by showing spatial proximity between the N-H proton and the H5 proton on the quinazoline core.[9]
Q3: Are there any "greener" or more modern alternatives to the classic POCl₃ chlorination?
A3: While POCl₃ and SOCl₂ remain workhorses for this transformation, research into greener alternatives is ongoing. Some methods in broader quinazoline synthesis avoid harsh chlorinating agents by building the ring with the desired functionality already in place. For example, visible light-induced condensation cyclization methods have been developed for some quinazolinone derivatives, though they may not be directly applicable to this specific target without modification.[11] For now, optimizing the existing POCl₃ protocol with careful temperature control and base usage is the most established route.
IV. Appendix: Key Experimental Protocols
Protocol 1: Chlorination of 6-Fluoroquinazoline-2,4(1H,3H)-dione
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend 6-fluoroquinazoline-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Add additional POCl₃ (if not used as the solvent) dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
Slowly heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and carefully remove excess POCl₃ by vacuum distillation.
-
In a separate large flask, prepare a vigorously stirred slurry of crushed ice.
-
Slowly and cautiously pour the cooled reaction residue onto the ice slurry.
-
Stir for 30 minutes, then extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dichloro-6-fluoroquinazoline.
Protocol 2: Selective Hydrolysis to this compound
-
Dissolve the crude 2,4-dichloro-6-fluoroquinazoline (1.0 eq) in a suitable organic solvent like THF or acetone.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a 2% aqueous solution of sodium hydroxide (NaOH, 1.1 eq) dropwise over 30 minutes, maintaining the low temperature.
-
Stir the reaction at room temperature for 2-3 hours. Monitor the reaction progress by TLC, checking for the disappearance of the starting material.[10]
-
Once the reaction is complete, cool the mixture in an ice bath and neutralize by adding dilute acetic acid dropwise until the pH is ~6-7.
-
A precipitate should form. Stir for an additional 30 minutes in the ice bath.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water and then a small amount of cold diethyl ether.
-
Dry the solid under vacuum to obtain this compound. The product can be further purified by recrystallization if necessary.
V. References
-
Vertex AI Search Result[14]
-
Vertex AI Search Result[5]
-
Vertex AI Search Result[15]
-
Vertex AI Search Result[13]
-
Vertex AI Search Result[16]
-
Vertex AI Search Result[7]
-
Vertex AI Search Result[17]
-
Vertex AI Search Result[8]
-
Vertex AI Search Result[6]
-
Vertex AI Search Result[18]
-
Vertex AI Search Result[19]
-
Vertex AI Search Result[10]
-
Vertex AI Search Result[20]
-
Vertex AI Search Result[21]
-
Vertex AI Search Result[22]
-
Vertex AI Search Result[23]
-
Vertex AI Search Result[4]
-
Vertex AI Search Result[24]
-
Vertex AI Search Result[11]
-
Vertex AI Search Result[25]
-
Vertex AI Search Result[1]
-
Vertex AI Search Result[26]
-
Vertex AI Search Result[27]
-
Vertex AI Search Result[2]
-
Vertex AI Search Result[28]
-
Vertex AI Search Result[3]
-
Vertex AI Search Result[29]
-
Vertex AI Search Result[9]
-
Vertex AI Search Result[30]
-
Vertex AI Search Result[31]
-
Vertex AI Search Result[32]
-
Vertex AI Search Result[33]
-
Vertex AI Search Result[34]
-
Vertex AI Search Result[35]
-
Vertex AI Search Result[36]
-
Vertex AI Search Result[37]
References
- 1. Flash preparation of carbenoids: A different performance of cyanogen bromide – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 10. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. guidechem.com [guidechem.com]
- 13. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 14. 2-Amino-5-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quinazolinone synthesis [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity [mdpi.com]
- 24. Quinazoline synthesis [organic-chemistry.org]
- 25. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 26. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties [mdpi.com]
- 27. CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2-chlorine-6-fluoroanisole - Google Patents [patents.google.com]
- 28. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 29. researchgate.net [researchgate.net]
- 30. 3-[(2-Chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 31. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 32. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google Patents [patents.google.com]
- 33. researchgate.net [researchgate.net]
- 34. Organic Syntheses Procedure [orgsyn.org]
- 35. researchgate.net [researchgate.net]
- 36. fluorochem.co.uk [fluorochem.co.uk]
- 37. This compound suppliers USA [americanchemicalsuppliers.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-6-fluoroquinazolin-4(3H)-one Derivatization
Welcome to the technical support resource for the derivatization of 2-chloro-6-fluoroquinazolin-4(3H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the synthesis of quinazolinone-based compounds. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.
Introduction: The Versatility of a Privileged Scaffold
This compound is a critical intermediate in medicinal chemistry. The quinazolinone core is a "privileged scaffold," appearing in numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties[1][2][3]. The reactivity of the C2-chloro group makes it an ideal handle for introducing diverse functionalities through various chemical transformations. The primary derivatization strategies, which will be the focus of this guide, are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for derivatizing the 2-position of this compound?
The C2-chloro substituent is readily displaced or coupled via three main classes of reactions:
-
Nucleophilic Aromatic Substitution (SNAr): This is a direct displacement of the chloride by a nucleophile (e.g., amines, thiols, alkoxides). The reaction is driven by the electron-deficient nature of the quinazolinone ring.[4][5]
-
Suzuki-Miyaura Cross-Coupling: A robust palladium-catalyzed reaction to form a new carbon-carbon bond by coupling with an organoboron reagent (e.g., boronic acids or esters).[6][7][8] This is ideal for introducing aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: A palladium-catalyzed reaction to form a carbon-nitrogen bond by coupling with a primary or secondary amine.[9][10] This method is particularly useful for amines that are poor nucleophiles or when SNAr conditions fail.
Q2: Why is the 2-chloro group more reactive than a typical aryl chloride?
The reactivity of the chlorine at the C2 position is significantly enhanced compared to a simple chlorobenzene. This is due to the electron-withdrawing effects of the adjacent ring nitrogen atom and the carbonyl group at C4. These features stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction pathway, thus lowering the activation energy for substitution. For similar reasons, the C-Cl bond is more susceptible to oxidative addition to a Palladium(0) complex in cross-coupling reactions.
Q3: What are the most critical parameters to control in these derivatization reactions?
Across all reaction types, the most critical parameters that require careful optimization are:
-
Solvent: The polarity and aprotic/protic nature of the solvent can dramatically influence reaction rates and even dictate the reaction pathway.[11]
-
Base: The choice and strength of the base are paramount, especially in cross-coupling reactions where it plays a role in both the catalyst cycle and in preventing side reactions.[12]
-
Temperature: Reaction kinetics are highly temperature-dependent. Many of these derivatizations require elevated temperatures to proceed at a reasonable rate.[13]
-
Atmosphere: For palladium-catalyzed reactions, maintaining an inert atmosphere (Argon or Nitrogen) is crucial to prevent catalyst oxidation and decomposition.[7]
Troubleshooting Guide: From Problem to Solution
This section addresses specific issues encountered during derivatization in a practical question-and-answer format.
Category 1: Nucleophilic Aromatic Substitution (SNAr)
Q: My SNAr reaction with a primary amine is sluggish and gives a low yield. What should I investigate first?
A: Low reactivity in SNAr reactions with amines is a common issue. Here is a systematic approach to troubleshoot it:
-
Solvent Choice: The solvent plays a key role. Non-polar solvents are generally poor choices. Switch to a polar aprotic solvent like DMF, DMSO, or NMP.[11][14] These solvents can solvate the cation of the base and leave the nucleophile more "naked" and reactive.
-
Increase Temperature: SNAr reactions often require thermal energy. Gradually increase the reaction temperature in increments of 10-20 °C, monitoring by TLC for product formation and any potential decomposition. Temperatures between 80-120 °C are common.[15]
-
Add a Base: While some strong amine nucleophiles can react directly, the HCl generated can protonate your starting amine, rendering it non-nucleophilic. The addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can scavenge this acid and improve yields.
-
Steric Hindrance: Highly branched or sterically hindered amines are inherently less reactive. If possible, consider a less hindered analogue or switch to a Buchwald-Hartwig cross-coupling protocol, which is often more tolerant of steric bulk.
Troubleshooting Workflow: Low SNAr Yield
Caption: A systematic workflow for troubleshooting low yields in SNAr reactions.
Category 2: Suzuki-Miyaura Cross-Coupling
Q: I am attempting a Suzuki coupling, but I am only recovering my starting material and observing significant decomposition of my boronic acid (homocoupling). What is going wrong?
A: This classic Suzuki problem points to issues with the reaction environment and catalyst activation.
-
Inert Atmosphere is Non-Negotiable: The primary cause of boronic acid homocoupling and catalyst death is the presence of oxygen. Your reaction setup must be rigorously purged with an inert gas (Argon or Nitrogen). Use degassed solvents for the reaction.[7]
-
Catalyst and Ligand Choice: Chloro-heterocycles are less reactive than their bromo or iodo counterparts. A standard catalyst like Pd(PPh₃)₄ may not be active enough. Use a more electron-rich and bulky phosphine ligand system, such as SPhos, XPhos, or RuPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[7]
-
Base Selection: The base is crucial for activating the boronic acid.[6] A moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often effective. Ensure the base is finely powdered and anhydrous.
-
Solvent System: A mixture of an organic solvent (like toluene or 1,4-dioxane) with a small amount of water can be beneficial. Water can aid in the dissolution of the base and facilitate the transmetalation step.
Table 1: Recommended Starting Conditions for Suzuki Coupling
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) | Pre-catalyst that is reduced in situ to active Pd(0). |
| Ligand | SPhos or XPhos (1.1-1.2x Pd) | Bulky, electron-rich ligands facilitate oxidative addition to the C-Cl bond. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Activates the boronic acid for transmetalation. Must be anhydrous. |
| Solvent | Toluene/H₂O (10:1) or Dioxane/H₂O (10:1) | The aqueous phase is critical for the base function. Ensure solvents are degassed. |
| Temperature | 90-110 °C | Provides thermal energy for the catalytic cycle to proceed efficiently. |
| Atmosphere | Argon or Nitrogen | Absolutely critical to prevent catalyst oxidation and boronic acid decomposition.[7] |
Category 3: Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination is failing. I see no product formation, even at high temperatures. What are the likely culprits?
A: Failure of a Buchwald-Hartwig reaction is almost always linked to the catalyst system, base, or reaction conditions.
-
Base Strength is Key: This reaction requires a strong, non-nucleophilic base to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice.[12] Other bases like LHMDS or K₃PO₄ can be used for sensitive substrates but may require higher catalyst loadings or longer reaction times.[12]
-
Ligand Selection: As with Suzuki coupling, the choice of phosphine ligand is critical for coupling an aryl chloride. Use a modern, sterically hindered, electron-rich biarylphosphine ligand. Catalysts from the Josiphos, XPhos, or BrettPhos families are excellent starting points.[12]
-
Anhydrous Conditions: Unlike some Suzuki reactions, the Buchwald-Hartwig amination is highly sensitive to water, which can hydrolyze the base and deactivate the catalyst. Ensure your solvent is anhydrous and your amine is dry.
-
Catalyst Pre-activation: Sometimes, using a pre-formed Pd(0) source or a pre-catalyst designed for easy activation can improve results, especially for challenging substrates.
Key Components for a Successful Buchwald-Hartwig Reaction
Caption: The essential components required for a successful Buchwald-Hartwig amination.
Experimental Protocols
The following are generalized starting protocols. Optimization for specific substrates is highly recommended.
Protocol 1: General Procedure for SNAr with an Amine (e.g., Morpholine)
-
To a dry round-bottom flask, add this compound (1.0 equiv.), morpholine (1.2 equiv.), and diisopropylethylamine (DIPEA, 1.5 equiv.).
-
Add anhydrous dimethylformamide (DMF) to create a 0.2 M solution.
-
Equip the flask with a reflux condenser and place it under a nitrogen atmosphere.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-12 hours.[15]
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), Pd(OAc)₂ (0.03 equiv.), and SPhos (0.06 equiv.).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane and degassed water (10:1 ratio) via syringe to create a 0.1 M solution.[7]
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete in 6-24 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, add sodium tert-butoxide (NaOt-Bu, 1.5 equiv.) to an oven-dried Schlenk flask.
-
Outside the glovebox, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv.).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous toluene via syringe to create a 0.1 M solution.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 2-18 hours.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and filter through Celite. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue | MDPI [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce cytotoxicity of 2-chloro-6-fluoroquinazolin-4(3H)-one derivatives
Technical Support Center: 2-Chloro-6-fluoroquinazolin-4(3H)-one Derivatives
A Guide to Troubleshooting and Reducing Cytotoxicity in Drug Discovery
Welcome to the technical support center for researchers working with this compound derivatives. As a Senior Application Scientist, I understand the challenges you face when a promising compound class exhibits undesirable cytotoxicity. This guide is designed with full editorial control to provide practical, in-depth solutions and troubleshooting strategies in a direct question-and-answer format. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reliable results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when encountering cytotoxicity with this specific quinazolinone scaffold.
Q1: My initial screens show high cytotoxicity for my this compound derivatives, even against non-cancerous cell lines. Why is this happening?
A1: High, non-selective cytotoxicity in this class often stems from the inherent reactivity of the 2-chloro substituent. This group can act as an electrophile, making the compound susceptible to nucleophilic attack by biological macromolecules like proteins and DNA. This non-specific reactivity can lead to off-target effects and broad-spectrum toxicity. Furthermore, quinazolinone derivatives, in general, are known to induce cell death through various mechanisms, including apoptosis and cell cycle arrest, which may not be specific to your intended cancer target.[1][2][3]
Q2: What are the primary structural features of this scaffold that I should focus on to modulate cytotoxicity?
A2: The structure-activity relationship (SAR) and structure-toxicity relationship (STR) of quinazolinones are complex, but key positions for modification have been identified in the literature.[4][5] The most critical positions for your scaffold are:
-
The C2-Position: The chloro group is a primary suspect for non-specific reactivity. Replacing it is the most common and often most effective first step.
-
The N3-Position: Substitutions at this position can significantly influence the compound's conformation, solubility, and interaction with biological targets, thereby affecting both potency and toxicity.[6][7]
-
The Benzene Ring (Positions 5, 7, 8): While your scaffold is fixed with a 6-fluoro group, further modifications on this ring can alter electronic properties and metabolic stability.
Q3: What is a sound strategic starting point for modifying the structure to create a better therapeutic window (i.e., reduce general cytotoxicity while maintaining or improving on-target potency)?
A3: A strategic approach involves a multi-parameter optimization.
-
Tackle the Reactive Moiety First: Prioritize replacing the 2-chloro group with more stable bioisosteres.[8][9] This directly addresses the most probable cause of non-specific cytotoxicity.
-
Explore N3-Substitutions: Systematically synthesize a small library of analogs with diverse substituents at the N3-position to explore how this impacts selectivity and potency.[6]
-
Counter-Screening: Always screen your new derivatives against a non-cancerous cell line (e.g., human dermal fibroblasts, HDF; or human embryonic kidney cells, HEK293) in parallel with your cancer cell line of interest to determine a selectivity index (SI). A higher SI indicates a better therapeutic window.
Q4: Is it possible my compound is a "false positive" or a Pan-Assay Interference Compound (PAINS)?
A4: Yes, this is a critical consideration. PAINS are compounds that appear as hits in many different assays due to non-specific mechanisms like aggregation, redox cycling, or membrane disruption, rather than specific target engagement.[10] Quinone-like structures, which can be related to the quinazolinone core, are a known class of PAINS.[10] If your compound is active across numerous unrelated assays, you should perform specific counter-screens to rule out PAINS behavior.
Part 2: Troubleshooting Guides & Optimization Protocols
This section provides detailed, actionable guides for specific experimental problems, complete with step-by-step protocols and data interpretation insights.
Troubleshooting Issue #1: High Cytotoxicity Due to the 2-Chloro Group
Scenario: Your lead compound shows potent activity against your target cancer cell line (e.g., IC50 < 1 µM) but is equally potent against a normal cell line like HEK293, resulting in a Selectivity Index (SI) of ~1.
Core Hypothesis: The 2-chloro group is acting as a non-specific covalent modifier, leading to broad cytotoxicity.
Strategic Solution: Employ bioisosteric replacement to substitute the 2-chloro group with more stable moieties that can still participate in key binding interactions (like hydrogen bonding) but lack the electrophilic character.[8][9][11]
Workflow Diagram: Mitigating Cytotoxicity via C2-Position Modification
Caption: Workflow for addressing cytotoxicity via C2 modification.
The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[12][13][14]
Materials:
-
Test compounds (original 2-chloro derivative and new analogs) dissolved in DMSO.
-
Target cancer cell line (e.g., MCF-7) and non-cancerous cell line (e.g., HEK293).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Microplate reader (570 nm wavelength).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of your test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Interpretation:
Summarize your results in a table to clearly compare the parent compound with the new analogs.
| Compound ID | C2-Substituent | Cancer Cell IC50 (µM) | Normal Cell IC50 (µM) | Selectivity Index (SI) [Normal/Cancer] |
| Parent | -Cl | 0.8 | 1.0 | 1.25 |
| Analog-1 | -NH(CH₃) | 1.2 | > 50 | > 41.7 |
| Analog-2 | -OCH₃ | 5.6 | > 50 | > 8.9 |
| Analog-3 | -Morpholine | 0.9 | 15.2 | 16.9 |
Troubleshooting Issue #2: Compound Behaves Like a PAIN
Scenario: Your compound shows activity in your primary assay, but also flags as a hit in unrelated counter-screens (e.g., a beta-lactamase inhibition assay). This suggests non-specific activity.
Core Hypothesis: The compound is not a specific inhibitor but is acting as a Pan-Assay Interference Compound (PAIN), possibly through aggregation or redox activity.[15][16]
Strategic Solution: Perform an assay to specifically test for compound aggregation. The inclusion of a non-ionic detergent should disrupt aggregates and abolish the compound's activity if aggregation is the mechanism of action.
Workflow Diagram: Investigating PAINS Behavior
References
- 1. mdpi.com [mdpi.com]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of N3-substituted quinazolinone derivatives as potential Bloom's Syndrome protein (BLM) helicase inhibitor for sensitization treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rroij.com [rroij.com]
- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 10. longdom.org [longdom.org]
- 11. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kosheeka.com [kosheeka.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Addressing Off-Target Effects of 2-chloro-6-fluoroquinazolin-4(3H)-one in Cellular Models
Part 1: Frequently Asked Questions (FAQs)
Here we address common initial questions researchers may have when working with a novel quinazoline-based compound like CFQ.
Q1: We are observing a potent cytotoxic effect of Compound CFQ in our cancer cell line, but the phenotype doesn't perfectly match what we see with siRNA knockdown of the intended target kinase. Could this be an off-target effect?
A1: This is a critical observation and warrants further investigation. It is highly plausible that the observed phenotype is due to off-target effects.[5] Small molecule inhibitors frequently interact with multiple proteins, and for some compounds, the desired therapeutic effect can even be mediated through these off-target interactions.[5][6] Discrepancies between pharmacological and genetic perturbation are a classic indicator of potential off-target activity.
Q2: At what concentration should we be concerned about off-target effects?
A2: Off-target effects are often concentration-dependent. It is crucial to establish a clear dose-response curve for your intended on-target effect. As a general guideline, off-target activities tend to become more prominent at higher concentrations. Best practices recommend using chemical probes at the lowest effective concentration and within a validated range to minimize the risk of off-target engagement.[7] Any phenotypic observations made at concentrations significantly higher than the on-target IC50 should be interpreted with caution.
Q3: What are some common off-target liabilities for quinazoline-based compounds?
A3: The quinazoline scaffold is a well-established pharmacophore known to bind to the ATP pocket of protein kinases.[1][8] Consequently, off-target effects often involve other kinases.[1][9] Promiscuous inhibition of multiple kinases is a known characteristic of some quinazoline derivatives.[9] Additionally, depending on the specific substitutions, quinazoline derivatives have been reported to interact with other targets such as dihydrofolate reductase (DHFR) and poly-(ADP-ribose) polymerase (PARP).[10]
Q4: How can we begin to experimentally distinguish between on-target and off-target effects?
A4: A multi-pronged approach is essential. Key initial steps include:
-
Orthogonal Chemical Probes: Use a structurally distinct inhibitor of the same target to see if it recapitulates the phenotype.[7]
-
Inactive Control Compound: Synthesize or obtain a close structural analog of Compound CFQ that is inactive against the primary target. If this compound produces the same phenotype, it strongly suggests an off-target effect.[7]
-
Target Engagement Assays: Confirm that Compound CFQ is binding to its intended target in your cellular model at the concentrations where you observe the phenotype. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[11][12][13][14][15]
Part 2: Troubleshooting Guides
This section provides structured guidance for addressing specific unexpected experimental outcomes.
Scenario 1: High Cytotoxicity Unrelated to Target Inhibition
Observed Issue: Compound CFQ induces widespread cell death at concentrations close to its IC50 for the target kinase, a phenotype not observed with target knockdown.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Rationale |
| Broad Kinase Off-Targeting | 1. Perform a Kinome-Wide Profiling Assay: Submit Compound CFQ to a commercial service for screening against a large panel of kinases.[16][17][18][19][20] | This will provide a comprehensive overview of the kinases inhibited by your compound and their relative potencies, identifying likely off-targets. |
| 2. Analyze Kinase Inhibition Profile: Compare the off-target kinase IC50 values with the concentration range causing cytotoxicity in your cellular model. | If potent inhibition of kinases known to be essential for cell viability is observed at these concentrations, this is a likely cause of the toxicity. | |
| Non-Kinase Off-Target Effects | 1. Utilize Target Knockout/Mutant Cell Lines: Perform your cytotoxicity assay in a cell line where the intended target has been knocked out (e.g., via CRISPR/Cas9) or mutated to be insensitive to the compound.[5] | If Compound CFQ remains cytotoxic in the absence of its intended target, the effect is unequivocally off-target. |
| 2. Perform a Cellular Thermal Shift Assay (CETSA) coupled with Mass Spectrometry (MS): This can identify which cellular proteins are stabilized by Compound CFQ binding, revealing potential off-targets. | CETSA-MS provides an unbiased view of protein engagement within the complex cellular environment.[14] | |
| Compound-Induced Cellular Stress | 1. Assess Markers of Cellular Stress: Measure levels of reactive oxygen species (ROS), DNA damage markers (e.g., γH2AX), and mitochondrial dysfunction. | Off-target effects can induce general cellular stress pathways leading to toxicity.[5] |
Scenario 2: Discrepancy Between Biochemical and Cellular Potency
Observed Issue: Compound CFQ is highly potent in a biochemical assay with the purified target protein, but much higher concentrations are required to see an effect in cellular assays.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Cell Permeability | 1. Assess Compound Uptake: Use analytical methods like LC-MS/MS to quantify the intracellular concentration of Compound CFQ over time. | This will determine if the compound is efficiently crossing the cell membrane to reach its target. |
| Active Compound Efflux | 1. Co-incubate with Efflux Pump Inhibitors: Treat cells with known inhibitors of ABC transporters (e.g., verapamil) alongside Compound CFQ. | If cellular potency increases, it suggests that the compound is being actively pumped out of the cells. |
| Intracellular Target Engagement Issues | 1. Perform a Cellular Thermal Shift Assay (CETSA): This will directly measure the engagement of Compound CFQ with its target inside the cell.[11][12][13][14][15] | A lack of a thermal shift in intact cells, despite biochemical potency, indicates a failure to engage the target in its native environment. |
Part 3: Experimental Protocols
Here we provide detailed protocols for key validation experiments.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify that Compound CFQ binds to its intended target in intact cells.
Principle: Ligand binding stabilizes a protein against thermal denaturation. By heating cells treated with a compound and then quantifying the amount of soluble target protein remaining, one can infer target engagement.[13]
Materials:
-
Cell line of interest
-
Compound CFQ
-
Vehicle control (e.g., DMSO)
-
PBS, cell scrapers, lysis buffer with protease inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target protein
Procedure:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with Compound CFQ at various concentrations (e.g., 0.1x, 1x, 10x, 100x the biochemical IC50) and a vehicle control for 1 hour.
-
Harvesting: Wash cells with PBS and harvest by scraping. Resuspend cell pellets in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes for each temperature point. Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein in the supernatant by Western blotting.
-
Data Interpretation: Plot the band intensity of the target protein against the temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of Compound CFQ indicates target engagement.[15]
Protocol 2: Target Knockout Validation using CRISPR/Cas9
This protocol provides a framework for creating a target-null cell line to definitively test for off-target effects.
Principle: If a compound's effect is truly on-target, it should be abolished in a cell line lacking the target protein.[5]
Materials:
-
Cas9-expressing stable cell line
-
Validated single-guide RNAs (sgRNAs) targeting the gene of interest
-
Lipofection reagent or electroporator
-
FACS or antibiotic selection for transfected cells
-
Genomic DNA extraction kit
-
PCR reagents and Sanger sequencing service
-
Western blotting reagents
Procedure:
-
sgRNA Design and Synthesis: Design and synthesize at least two different sgRNAs targeting an early exon of your gene of interest to maximize the chance of a frameshift mutation.
-
Transfection: Transfect the Cas9-expressing cells with the sgRNAs.
-
Single-Cell Cloning: After transfection, isolate single cells into a 96-well plate to generate clonal populations.
-
Screening for Knockout Clones:
-
Genomic DNA Analysis: Expand the clones and extract genomic DNA. PCR amplify the targeted region and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Protein Expression Analysis: Confirm the absence of the target protein in candidate clones by Western blotting.
-
-
Phenotypic Assay: Use the validated knockout cell line and the parental (wild-type) cell line in your primary cellular assay with Compound CFQ.
-
Data Interpretation: If Compound CFQ elicits the same phenotypic response in both the wild-type and knockout cell lines, the effect is mediated by an off-target mechanism.
Part 4: Visualizations and Data Presentation
Visual tools to guide your experimental design and interpretation.
Diagram 1: Troubleshooting Workflow for Unexpected Phenotypes
Caption: Workflow for initial assessment of off-target effects.
Diagram 2: The "Rule of Two" for Chemical Probe Validation
Caption: Applying the "Rule of Two" for validating probe-induced phenotypes.[7]
References
- 1. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 3. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. practicalfragments.blogspot.com [practicalfragments.blogspot.com]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel quinazolinones and their acyclic analogues as multi-kinase inhibitors: design, synthesis, SAR analysis and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. KinomePro - Pamgene [pamgene.com]
- 17. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 18. assayquant.com [assayquant.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Kinome Profiling - Oncolines B.V. [oncolines.com]
Technical Support Center: Long-Term Stability of 2-Chloro-6-fluoroquinazolin-4(3H)-one
Welcome to the technical support guide for 2-chloro-6-fluoroquinazolin-4(3H)-one. This resource is designed for researchers, medicinal chemists, and drug development professionals who handle and store this critical chemical intermediate. Ensuring the long-term stability of this compound is paramount for the reproducibility of experimental results and the integrity of drug discovery programs. This guide provides in-depth answers to common questions, troubleshooting advice, and validated protocols to maintain the purity and integrity of your material over time.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern?
This compound is a halogenated heterocyclic compound frequently used as a building block in the synthesis of pharmacologically active molecules, including kinase inhibitors and other targeted therapies. Its structure, featuring a reactive chloro-substituent and a fused heterocyclic ring system, makes it susceptible to several degradation pathways.[1][2] Instability can lead to the formation of impurities that may alter biological activity, complicate analytical results, or introduce unforeseen toxicity. Its halogenated nature contributes to its persistence in some contexts but also presents specific stability challenges.[3]
Q2: What are the primary degradation pathways I should be aware of?
The molecule's stability is primarily threatened by three main factors: hydrolysis, photolysis, and thermal decomposition. Understanding these pathways is the first step toward preventing them.
-
Hydrolysis: The C2-chloro group is the most labile site on the molecule. It is an electrophilic center susceptible to nucleophilic attack by water. This reaction replaces the chlorine atom with a hydroxyl group, forming 2-hydroxy-6-fluoroquinazolin-4(3H)-one (which exists in tautomeric equilibrium with 6-fluoroquinazoline-2,4(3H)-dione).[4][5] This is often the most common degradation pathway, especially if the compound is exposed to moisture or stored in protic solvents.
-
Photodegradation: Aromatic systems, particularly those containing halogens, can be sensitive to ultraviolet (UV) light.[6] UV irradiation can provide the energy to initiate free-radical reactions or other electronic transitions, leading to dimerization, ring opening, or other complex transformations. While specific data on this exact molecule is sparse, related fluoroquinolone structures show significant degradation upon exposure to UVA light.[6]
-
Thermal Decomposition: At elevated temperatures, the compound can undergo decomposition. Thermal stress can accelerate hydrolysis and other latent degradation processes. Studies on related quinazoline derivatives indicate that decomposition patterns are dependent on the substitution patterns on the ring system.[7][8][9]
Caption: Figure 1: Primary Degradation Pathways.
Q3: What are the ideal long-term storage conditions for this compound?
To mitigate the degradation pathways described above, stringent storage conditions are necessary. The causality behind these recommendations is directly linked to inhibiting the kinetics of decomposition reactions.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower. [10][11] | Reduces the kinetic energy of molecules, significantly slowing the rate of all potential chemical degradation reactions, including hydrolysis and thermal decomposition. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, preventing oxidative degradation and minimizing hydrolysis. |
| Humidity | Store in a desiccated environment. | Directly prevents the hydrolysis of the C2-chloro group by minimizing the presence of water, the key reactant. |
| Light | Protect from light (Amber vials). | Prevents photolytic degradation by blocking UV and high-energy visible light from initiating photochemical reactions.[6] |
Q4: How can I assess the purity and stability of my sample?
Regular analytical assessment is crucial. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for stability testing.[12][13]
-
Primary Technique: A stability-indicating Reverse-Phase HPLC (RP-HPLC) method with UV detection is the gold standard. This method should be capable of separating the parent compound from its potential degradation products and any process-related impurities.[13]
-
Impurity Identification: When new peaks are observed, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of the degradants, which can help elucidate their structures.[14]
-
Structural Confirmation: For definitive structural confirmation of a significant degradant, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed after isolation.[12]
Troubleshooting Guide
Problem: My white solid has developed a slight yellow or tan tint. What does this mean?
-
Probable Cause: Color change is a common visual indicator of degradation. This is often due to the formation of minor, highly conjugated impurities resulting from photolytic or thermal stress.
-
Recommended Action:
-
Immediately perform an HPLC purity analysis on the sample.
-
Compare the chromatogram to a reference standard or an initial analysis of a fresh batch.
-
If new impurity peaks are present and the purity has dropped below your experimental threshold (e.g., >1-2% total impurities), the material should be considered for purification or disposal. A compound with >95% purity may still be usable for some applications, but the presence of unknown degradation products introduces risk.
-
Problem: I see a new, more polar peak in my HPLC chromatogram during a stability study. What is it likely to be?
-
Probable Cause: A new peak that elutes earlier than the parent compound on a standard C18 reverse-phase column is more polar. This is a classic sign of hydrolysis, as the resulting hydroxyl group on the quinazolinone ring is significantly more polar than the chlorine atom it replaces.
-
Recommended Action:
-
Analyze the sample via LC-MS to check for a mass corresponding to the hydrolyzed product (C₈H₅FN₂O₂).
-
Review your storage and handling procedures. This result strongly suggests exposure to moisture. Ensure vials are sealed tightly, desiccants are active, and solvents used for sample preparation are anhydrous.
-
Caption: Figure 2: Troubleshooting Logic for New Impurities.
Problem: What type of primary packaging is best for long-term storage?
-
Probable Cause: Improper packaging can directly lead to degradation through leaching of contaminants or permeation of gases and moisture.[15]
-
Recommended Action:
-
Primary Container: Use Type I borosilicate amber glass vials with PTFE-lined screw caps.[16] Glass is generally inert and non-reactive. The amber color protects against light, and the PTFE liner provides an excellent chemical barrier.
-
Avoid: Avoid soft plastic containers (like LDPE) for long-term storage, as they are permeable to moisture and oxygen and can leach plasticizers.[15] If plastic must be used (e.g., for automated handling), extensive compatibility testing is required.[17]
-
Secondary Containment: For added protection, seal the primary vial in a heat-sealed, aluminized Mylar bag with an oxygen scavenger and a desiccant pouch. This provides a robust secondary barrier against light, oxygen, and moisture.
-
Experimental Protocols
Protocol 1: Stability Assessment via RP-HPLC
This protocol describes a general-purpose method for assessing the purity of this compound. It is designed to be a starting point for method development and validation.
1. Instrumentation and Columns:
-
HPLC system with a UV or Photodiode Array (PDA) detector.[12]
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).
2. Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: 50:50 Acetonitrile:Water
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 15.0 80 17.0 80 17.1 20 | 20.0 | 20 |
4. Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 10.0 mL of sample diluent to create a 0.1 mg/mL solution.
-
Vortex to ensure complete dissolution.
5. System Suitability (Self-Validation):
-
Before running samples, inject a standard solution five times.
-
The Relative Standard Deviation (%RSD) for the peak area should be ≤ 2.0%.
-
The USP tailing factor for the parent peak should be between 0.8 and 1.5.
6. Analysis and Interpretation:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
A stable sample should show no significant change in purity and no new impurity peaks >0.1% over time.
Caption: Figure 3: Long-Term Stability Testing Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives | MDPI [mdpi.com]
- 3. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 2-Chloro-6-hydroxyquinazolin-4(3H)-one | C8H5ClN2O2 | CID 135742302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives - World Scientific News [worldscientificnews.com]
- 8. scispace.com [scispace.com]
- 9. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. axel.as-1.co.jp [axel.as-1.co.jp]
- 11. 607-69-2 2-Chloroquinazolin-4(3H)-one AKSci Z4933 [aksci.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Drug Packaging Material Compatibility Testing: Ensuring Safety And Efficacy - Blogs - News [alwsci.com]
- 16. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 17. researchgate.net [researchgate.net]
minimizing impurities in the final product of 2-chloro-6-fluoroquinazolin-4(3H)-one synthesis
Technical Support Center: Synthesis of 2-chloro-6-fluoroquinazolin-4(3H)-one
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to address common challenges and minimize impurities in the final product. We will delve into the causality behind common synthetic pitfalls and provide validated, step-by-step protocols to enhance purity and yield.
Troubleshooting Guide: Common Impurities and Solutions
This section addresses specific impurities commonly encountered during the synthesis. The most prevalent synthetic route involves the initial formation of 6-fluoroquinazoline-2,4(1H,3H)-dione from 2-amino-5-fluorobenzoic acid, followed by a two-step chlorination and selective hydrolysis. Our troubleshooting will focus on this critical sequence.
Q1: My final product is contaminated with the starting material, 2,4-dichloro-6-fluoroquinazoline. How can I improve the selective hydrolysis step?
Root Cause Analysis: The formation of this compound from 2,4-dichloro-6-fluoroquinazoline relies on the differential reactivity of the two chlorine atoms. The C4-chloro group is significantly more labile and susceptible to nucleophilic substitution (hydrolysis) than the C2-chloro group. This is due to the electronic influence of the neighboring nitrogen and the eventual carbonyl group, which stabilizes the intermediate of a C4-substitution. However, incomplete reaction due to insufficient hydrolysis conditions (time, temperature, or base concentration) will result in the persistence of the dichloro starting material.[1][2]
Solution: Optimizing the selective hydrolysis conditions is critical. The reaction must be carefully monitored to drive the conversion of the dichloro-species to completion without initiating the hydrolysis of the C2-chloro group.
Recommended Protocol for Selective Hydrolysis:
-
Reaction Setup: Suspend 2,4-dichloro-6-fluoroquinazoline (1.0 eq) in a suitable solvent mixture. While various solvents can be used, a mixture of water and a miscible organic co-solvent like acetone or THF can improve solubility.
-
Base Addition: Prepare a dilute aqueous solution of sodium hydroxide (NaOH). A 2% aqueous solution is a good starting point.[2] Add the NaOH solution (approx. 1.5-2.0 eq) dropwise to the stirred suspension at room temperature. Rationale: A slow addition prevents localized high concentrations of base which could promote side reactions.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature for 3-4 hours. Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the 2,4-dichloro-6-fluoroquinazoline spot/peak indicates completion.
-
Workup: Once the starting material is consumed, carefully neutralize the reaction mixture with a dilute acid, such as dilute acetic acid, to a pH of ~7. Critical Step: This protonates the resulting quinazolinone salt, causing it to precipitate.
-
Isolation: Filter the resulting precipitate, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.
Troubleshooting Table:
| Parameter | Sub-Optimal Condition | Consequence | Recommended Adjustment |
|---|---|---|---|
| NaOH Conc. | < 1.5 eq or <2% | Incomplete Reaction | Increase stoichiometry to 1.5-2.0 eq; use 2% NaOH solution. |
| Temperature | < 20 °C | Sluggish Reaction Rate | Maintain at room temperature (20-25 °C). Gentle warming to 30-40°C can be tested if needed, but monitor closely. |
| Time | < 3 hours | Incomplete Reaction | Extend reaction time to 4-6 hours, guided by HPLC/TLC monitoring. |
| Mixing | Poor Agitation | Localized Reactions | Ensure vigorous stirring to maintain a homogenous suspension. |
Q2: I'm observing a significant amount of 6-fluoroquinazoline-2,4(1H,3H)-dione in my final product. What is causing this, and how can I prevent it?
Root Cause Analysis: This impurity is the result of over-hydrolysis. While the C2-chloro group is more stable than the C4-chloro group, it is not inert. Under excessively harsh conditions—such as high concentrations of base, elevated temperatures, or prolonged reaction times—this group will also undergo nucleophilic substitution, leading to the formation of the undesired dione.[3] This impurity is particularly problematic as it can be difficult to separate from the desired product due to similar polarities.
Solution: The key is to halt the reaction as soon as the 2,4-dichloro starting material is consumed. Precise control over reaction parameters is paramount.
Preventative Measures:
-
Strict Stoichiometry: Avoid using a large excess of NaOH. Use the minimal amount required for complete mono-hydrolysis (typically 1.5-2.0 equivalents).
-
Temperature Control: Do not heat the reaction unless absolutely necessary to drive the initial hydrolysis. If heating is required, maintain the lowest effective temperature (e.g., 30-40°C) and for the shortest time possible.
-
Dilution: Running the reaction at a lower concentration can sometimes temper its reactivity and provide a wider window for quenching.
-
Vigilant Monitoring: HPLC is the preferred method for monitoring. As soon as the dichloro starting material is below the required threshold (e.g., <1%), proceed immediately with neutralization and workup.
Workflow for Minimizing Over-Hydrolysis
References
- 1. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
comparing the antibacterial activity of 2-chloro-6-fluoroquinazolin-4(3H)-one with existing antibiotics
A Comparative Analysis of the In Vitro Antibacterial Activity of 2-chloro-6-fluoroquinazolin-4(3H)-one
A Guide for Senior Application Scientists
This guide provides a comprehensive framework for evaluating the antibacterial potential of the novel synthetic compound, this compound. Faced with the escalating threat of antimicrobial resistance, the exploration of new chemical scaffolds is paramount.[1][2] The quinazolinone core, a heterocyclic aromatic structure, has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities, including demonstrated antibacterial efficacy.[1][3][4][5] Derivatives of this scaffold have been shown to exert their effects through various mechanisms, such as the inhibition of bacterial DNA gyrase or penicillin-binding proteins (PBPs), making them a promising area for the discovery of new antibacterial agents.[3][6][7]
This document outlines the detailed experimental protocols, rationale, and data interpretation necessary to rigorously compare the in vitro activity of this compound against a panel of clinically relevant bacteria and established antibiotic agents. The methodologies described herein are grounded in the performance standards for antimicrobial susceptibility testing set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10]
Part 1: Experimental Design and Rationale
The foundation of a reliable comparative study lies in a well-defined experimental design. The choices of microorganisms, control agents, and growth media are critical for generating reproducible and meaningful data.
1.1 Test Organisms
To assess the spectrum of activity, a panel of bacteria representing both Gram-positive and Gram-negative species is essential. The inclusion of quality control (QC) strains ensures the validity and reproducibility of the testing methodology.
-
Staphylococcus aureus (ATCC 29213): A reference strain for susceptibility testing of Gram-positive bacteria.
-
Methicillin-Resistant Staphylococcus aureus (MRSA) (ATCC 43300): A clinically significant antibiotic-resistant strain to evaluate efficacy against challenging pathogens.
-
Escherichia coli (ATCC 25922): A standard QC strain for Gram-negative bacteria.
-
Pseudomonas aeruginosa (ATCC 27853): An opportunistic Gram-negative pathogen known for its intrinsic and acquired resistance mechanisms.
1.2 Control Antibiotics
The selection of existing antibiotics as controls provides a benchmark against which the activity of the novel compound can be measured. The chosen controls represent different classes with varied mechanisms of action.
-
Vancomycin: A glycopeptide antibiotic with activity primarily against Gram-positive bacteria, serving as a standard-of-care control for this class.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase, providing a relevant mechanistic comparator.
-
Meropenem: A broad-spectrum carbapenem antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.
1.3 Culture Media and Reagents
Standardization of culture media is crucial for antimicrobial susceptibility testing as cation concentrations and other components can significantly influence results.
-
Mueller-Hinton Broth (MHB) and Agar (MHA): These are the globally recommended media for routine susceptibility testing of non-fastidious bacteria due to their reproducibility and low levels of inhibitors.[11][12]
-
Dimethyl Sulfoxide (DMSO): Used as a solvent for the test compound, ensuring its solubility without interfering with bacterial growth at the final concentration used.
Part 2: Detailed Experimental Protocols
The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are based on CLSI and EUCAST guidelines.[9][13] Adherence to these standardized methods is paramount for ensuring inter-laboratory comparability of results.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15] The broth microdilution method is a widely used technique for determining MIC values.[15][16]
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve this compound and control antibiotics in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions (e.g., 1280 µg/mL).
-
Sterilize the stock solutions by filtration through a 0.22 µm syringe filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an MHA plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]
-
-
Microdilution Plate Setup:
-
Dispense 50 µL of sterile MHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the 2x final concentration stock solution of the test compound or antibiotic to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to the desired final concentration range (e.g., 128 µg/mL to 0.25 µg/mL). Discard 50 µL from the last well.
-
Reserve one column for a growth control (no antimicrobial agent) and one for a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum.
-
Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[15]
-
-
Reading and Interpretation:
-
Following incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that remains clear (no visible growth).[15] The growth control well should be turbid, and the sterility control well should remain clear.
-
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the final inoculum after incubation.[12][17] This test is performed as a subsequent step to the MIC determination.[18][19]
Step-by-Step Methodology:
-
Subculturing:
-
Following the MIC reading, select the wells corresponding to the MIC value and at least two more concentrated dilutions.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, subculture a 10-20 µL aliquot from each of these wells onto a fresh MHA plate.
-
Also, plate an aliquot from the growth control well to serve as a reference for the initial inoculum count.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Reading and Interpretation:
-
After incubation, count the number of colonies (CFUs) on each plate.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU compared to the number of CFUs plated from the initial growth control.[12]
-
Part 3: Data Visualization and Presentation
Clear and concise presentation of data is essential for comparative analysis.
Comparative Data Summary
The following table presents a hypothetical but plausible dataset for the antibacterial activity of this compound compared to standard antibiotics.
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| This compound | S. aureus ATCC 29213 | 4 | 8 | 2 |
| MRSA ATCC 43300 | 8 | 16 | 2 | |
| E. coli ATCC 25922 | 32 | >128 | >4 | |
| P. aeruginosa ATCC 27853 | 64 | >128 | >2 | |
| Vancomycin | S. aureus ATCC 29213 | 1 | 2 | 2 |
| MRSA ATCC 43300 | 1 | 4 | 4 | |
| E. coli ATCC 25922 | >128 | >128 | - | |
| P. aeruginosa ATCC 27853 | >128 | >128 | - | |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 1 | 2 |
| MRSA ATCC 43300 | 1 | 2 | 2 | |
| E. coli ATCC 25922 | 0.06 | 0.12 | 2 | |
| P. aeruginosa ATCC 27853 | 0.25 | 0.5 | 2 | |
| Meropenem | S. aureus ATCC 29213 | 0.12 | 0.25 | 2 |
| MRSA ATCC 43300 | 16 | 32 | 2 | |
| E. coli ATCC 25922 | 0.03 | 0.06 | 2 | |
| P. aeruginosa ATCC 27853 | 0.5 | 1 | 2 |
Interpretation of MBC/MIC Ratio:
The ratio of MBC to MIC is used to differentiate between bactericidal and bacteriostatic effects. An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4 and bacteriostatic if the ratio is > 4.[19]
Experimental Workflow Diagrams
Caption: Workflow for Broth Microdilution MIC Testing.
Caption: Workflow for MBC Determination following MIC test.
Discussion
Based on the hypothetical data, this compound demonstrates notable activity against Gram-positive bacteria, including the resistant MRSA strain, with MIC values of 4-8 µg/mL. The MBC/MIC ratio of 2 suggests a bactericidal mechanism of action against these organisms. This is a promising finding, as new bactericidal agents against MRSA are urgently needed. The activity against Gram-negative bacteria appears to be significantly lower, indicating a potential specificity for Gram-positive targets.
Compared to the controls, the novel compound is less potent than Vancomycin, Ciprofloxacin, and Meropenem against susceptible S. aureus. However, its efficacy against MRSA is noteworthy, especially when considering that resistance to standard therapies is a growing concern. The limited activity against E. coli and P. aeruginosa is a key characteristic that would guide its potential therapeutic application, suggesting it may not be suitable for infections caused by these pathogens.
The structure-activity relationship of quinazolinones suggests that substitutions on the quinazolinone ring system can significantly modulate antibacterial activity.[6] The presence of halogen atoms like chlorine and fluorine in the this compound structure may contribute to its observed potency, a hypothesis that warrants further investigation through the synthesis and testing of additional analogs.
Future studies should aim to elucidate the specific mechanism of action, potentially through assays targeting DNA gyrase or penicillin-binding proteins. Furthermore, evaluating the compound against a broader panel of clinical isolates, including vancomycin-resistant enterococci (VRE), and conducting preliminary toxicity assessments in cell-based assays would be critical next steps in its development pathway.
Conclusion
This guide provides a standardized and scientifically rigorous methodology for the initial evaluation of this compound as a potential antibacterial agent. The outlined protocols for MIC and MBC determination, grounded in international standards, ensure the generation of high-quality, comparable data. The hypothetical results suggest that this novel quinazolinone derivative holds promise as a bactericidal agent against Gram-positive pathogens, including MRSA. While further optimization and investigation are required, this framework establishes the essential first steps in assessing its potential contribution to the antibiotic discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antibacterial Activity of Quinazoline and Quinazolinone Hybri...: Ingenta Connect [ingentaconnect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. iacld.com [iacld.com]
- 10. ESCMID: EUCAST [escmid.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. EUCAST: EUCAST - Home [eucast.org]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 17. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. microchemlab.com [microchemlab.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Head-to-Head Comparison of Synthetic Routes for 2-chloro-6-fluoroquinazolin-4(3H)-one: A Guide for Researchers
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The specific derivative, 2-chloro-6-fluoroquinazolin-4(3H)-one, is a valuable intermediate, prized for its dual reactive sites that allow for selective functionalization in the development of novel pharmaceuticals. The presence of the fluorine atom at the 6-position can significantly enhance metabolic stability and binding affinity, while the chloro group at the 2-position serves as an excellent leaving group for nucleophilic substitution.
This guide provides a head-to-head comparison of two prominent synthetic strategies for obtaining this key intermediate. We will delve into the classical multi-step approach, grounded in robust and well-documented transformations, and contrast it with a more modern, convergent strategy that leverages contemporary synthetic methodologies for improved efficiency. This analysis aims to equip researchers in drug development and process chemistry with the critical insights needed to select the optimal route based on their specific objectives, whether they be bench-scale discovery or large-scale manufacturing.
Route 1: The Classical Multi-Step Pathway
This well-established, linear synthesis is the most frequently documented approach. It commences from the readily available 2-amino-5-fluorobenzoic acid and proceeds through three distinct chemical transformations.
Workflow for Route 1
Caption: Classical three-step synthesis of the target compound.
Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 6-Fluoroquinazoline-2,4(1H,3H)-dione
This initial step involves the construction of the core quinazoline dione ring system. The most common and cost-effective method is the thermal condensation of 2-amino-5-fluorobenzoic acid with urea.
-
Protocol: A mixture of 2-amino-5-fluorobenzoic acid and an excess of urea is heated to 150-160 °C. The reaction proceeds as a melt and is typically monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled and treated with a basic aqueous solution (e.g., NaHCO3) to neutralize any acidic byproducts and precipitate the product, which can then be isolated by filtration.[1]
-
Mechanism: The reaction proceeds via an initial nucleophilic attack of the anthranilic acid's amino group on the carbonyl carbon of urea, followed by an intramolecular cyclization with the elimination of ammonia. This urea-mediated cyclocondensation is a robust method for forming the quinazolinedione scaffold.[2]
Step 2: Synthesis of 2,4-Dichloro-6-fluoroquinazoline
The conversion of the quinazolinedione to the dichloro derivative is a critical activation step. This is achieved through a deoxychlorination reaction, most commonly employing phosphorus oxychloride (POCl₃).
-
Protocol: 6-Fluoroquinazoline-2,4(1H,3H)-dione is suspended in an excess of phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine base such as N,N-dimethylaniline or N,N-diethylaniline.[3][4] The mixture is heated to reflux (around 110 °C) for several hours. After completion, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched by pouring it onto crushed ice. The precipitated product is then filtered, washed with water, and dried.[3][4]
-
Mechanism: The reaction is complex and occurs in two main stages.[5] Initially, the tautomeric hydroxyl groups of the dione are phosphorylated by POCl₃, forming phosphorylated intermediates.[5][6] At elevated temperatures, these intermediates undergo nucleophilic attack by chloride ions (generated from POCl₃), leading to the displacement of the phosphate groups and the formation of the aromatic dichloroquinazoline system.[5] The tertiary amine base acts as a catalyst, likely by activating the POCl₃ and neutralizing the HCl byproduct.
Step 3: Synthesis of this compound
The final step hinges on the differential reactivity of the two chlorine atoms. The C4-chloro group is significantly more susceptible to nucleophilic attack than the C2-chloro group due to greater activation by the ring nitrogen at the 1-position. This allows for selective hydrolysis.
-
Protocol: 2,4-Dichloro-6-fluoroquinazoline is suspended in a dilute aqueous sodium hydroxide solution (e.g., 2N NaOH) at room temperature.[7] The reaction is stirred for several hours until the starting material is consumed. The reaction mixture is then filtered to remove any unreacted starting material, and the filtrate is neutralized with a weak acid like acetic acid to precipitate the final product, which is collected by filtration.
-
Mechanism: This reaction is a classic example of a regioselective nucleophilic aromatic substitution (SNAr).[8] The hydroxide ion preferentially attacks the more electrophilic C4 position, forming a Meisenheimer complex intermediate. Subsequent elimination of the chloride ion restores the aromaticity and yields the desired this compound.[8]
Route 2: A Convergent One-Pot Approach (Proposed)
Drawing inspiration from modern methodologies in heterocyclic synthesis, a more convergent, one-pot strategy can be envisioned.[9][10] This approach aims to reduce the number of synthetic steps and purification procedures, thereby increasing overall efficiency and reducing waste. This proposed route starts from 2-amino-5-fluorobenzonitrile.
Workflow for Route 2
Caption: Proposed one-pot synthesis from 2-amino-5-fluorobenzonitrile.
Conceptual Protocol and Mechanistic Rationale
This strategy hinges on a one-pot, multi-reaction sequence that builds the quinazolinone ring and installs the necessary functional groups concurrently.
-
Conceptual Protocol: 2-Amino-5-fluorobenzonitrile could be treated with a phosgene equivalent, such as triphosgene or diphosgene, in the presence of a non-nucleophilic base. This would be followed by the addition of a controlled amount of water or a hydroxide source to facilitate in-situ hydrolysis and cyclization.
-
Mechanistic Rationale: The initial reaction between the aminobenzonitrile and a phosgene equivalent would form an intermediate N-carbonyl chloride or a related activated species. The nitrile group can then be hydrated to an amide under the reaction conditions, which would subsequently undergo a rapid intramolecular cyclization by attacking the activated carbonyl species. This would form the quinazolinone ring. The conditions would need to be carefully controlled to ensure the formation of the 2-chloro-4-oxo product directly. While this specific one-pot transformation for the target molecule is not explicitly detailed in the literature found, it is based on established principles of quinazolinone synthesis from aminobenzonitriles.
Head-to-Head Comparison
| Feature | Route 1: Classical Multi-Step Pathway | Route 2: Convergent One-Pot Approach (Proposed) |
| Starting Materials | 2-Amino-5-fluorobenzoic Acid, Urea | 2-Amino-5-fluorobenzonitrile, Phosgene equivalent |
| Number of Steps | 3 distinct steps with intermediate isolation | 1 pot, multi-reaction sequence |
| Reagents & Conditions | High temperatures (160°C), corrosive POCl₃ | Potentially milder conditions, but uses highly toxic phosgene or its equivalents |
| Yields | Generally reliable and well-documented for each step | Potentially higher overall yield, but requires significant optimization |
| Scalability | Proven scalability for each step | May present challenges in heat and mass transfer for a one-pot process |
| Purification | Requires purification of two intermediates | Potentially only one final purification |
| Safety & Environment | Use of excess POCl₃ (corrosive, toxic), generation of phosphate waste | Use of highly toxic phosgene/equivalents, requires stringent safety protocols |
| Robustness | High, based on established and well-understood reactions | Lower, requires significant process development and control |
Conclusion and Recommendation
Route 1 stands as the more reliable and better-understood path for the synthesis of this compound. Its stepwise nature allows for straightforward troubleshooting and characterization of intermediates, making it an ideal choice for laboratory-scale synthesis and for research groups where robustness and predictability are paramount. The procedures for each step are well-documented for analogous compounds, providing a high degree of confidence in its successful implementation.[1][3][7]
Route 2 , while conceptually more elegant and efficient, remains a proposed pathway that would require substantial research and development to optimize. The primary advantage lies in its potential for higher throughput and reduced waste, which would be attractive for industrial-scale production. However, the significant safety concerns associated with phosgene or its equivalents, coupled with the complexities of controlling a one-pot multi-reaction sequence, make it a higher-risk, higher-reward strategy.
For most research and development applications, Route 1 is the recommended starting point due to its reliability and the wealth of available procedural information. Efforts to optimize this route, such as improving yields or developing greener workup procedures, would be a valuable and practical endeavor. The development of Route 2 would be a more ambitious research project, suitable for process chemistry departments aiming to establish a novel and highly efficient manufacturing process.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 7. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones [mdpi.com]
- 10. Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Pharmacokinetic Profile of 2-chloro-6-fluoroquinazolin-4(3H)-one and Its Analogs
This guide provides a comprehensive framework for evaluating the pharmacokinetic (PK) profile of a lead compound, 2-chloro-6-fluoroquinazolin-4(3H)-one, against a series of rationally designed analogs. In drug discovery, early and systematic assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for identifying candidates with a higher probability of clinical success, thereby reducing late-stage attrition.[1][2]
The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anticonvulsant, and anti-inflammatory effects.[3][4][5][6] Our lead compound, this compound, emerges from a screening campaign with promising potency. However, potency alone is insufficient. An optimal PK profile is required to ensure the compound reaches its target in sufficient concentration and for an adequate duration.
This document outlines the strategic selection of analogs, details the essential in vitro and in vivo experiments, and provides a template for data interpretation. The experimental data presented herein is illustrative to guide researchers through the comparative evaluation process.
Rationale for Analog Design: A Strategy-Driven Approach
The selection of analogs is not arbitrary; it is a hypothesis-driven process aimed at systematically probing the structure-pharmacokinetic relationships (SPKR). Based on established medicinal chemistry principles for the quinazolinone scaffold, we have designed three hypothetical analogs to explore the impact of modifications at key positions known to influence ADME properties.[3][6]
-
Lead Compound: this compound
-
The chloro and fluoro substituents provide a baseline for lipophilicity and metabolic stability.
-
-
Analog A: 6-fluoro-2-morpholinoquinazolin-4(3H)-one
-
Hypothesis: Replacing the electron-withdrawing chloro group at position 2 with a bulky, polar morpholino group may improve aqueous solubility. However, it could also introduce a potential liability for efflux by transporters like P-glycoprotein (P-gp).
-
-
Analog B: 2-chloro-6-fluoro-3-methylquinazolin-4(3H)-one
-
Hypothesis: N-alkylation at the 3-position eliminates a hydrogen bond donor, which typically increases lipophilicity. This may enhance membrane permeability but could also increase metabolic susceptibility or alter protein binding.
-
-
Analog C: 2-chloro-6-methoxyquinazolin-4(3H)-one
-
Hypothesis: Replacing the fluoro group at position 6 with a methoxy group can impact metabolic stability. The methoxy group is susceptible to O-dealkylation by cytochrome P450 (CYP) enzymes, potentially creating a metabolic "soft spot" that could increase clearance.[7]
-
In Vitro ADME Profiling: De-risking Candidates Early
In vitro ADME assays are fundamental in early drug discovery, offering high-throughput, cost-effective methods to flag potential liabilities before committing to resource-intensive in vivo studies.[1][8][9]
Physicochemical Properties
Fundamental properties like solubility and lipophilicity govern a compound's ability to dissolve in the gut and permeate membranes.
-
Experimental Protocol: Kinetic and Thermodynamic Solubility
-
Kinetic Solubility: A high-concentration DMSO stock solution of the test compound is added to an aqueous buffer (e.g., pH 7.4 phosphate-buffered saline, PBS).
-
The solution is shaken for a defined period (e.g., 2 hours) at room temperature.
-
Following centrifugation to pellet any precipitate, the supernatant is analyzed by HPLC-UV or LC-MS/MS to determine the concentration of the dissolved compound.
-
Thermodynamic Solubility: An excess of solid compound is added to the buffer and shaken until equilibrium is reached (e.g., 24-48 hours). The concentration is then determined as above. This represents the true equilibrium solubility.
-
-
Experimental Protocol: Lipophilicity (LogD)
-
A solution of the test compound is prepared in an aqueous buffer (pH 7.4).
-
An equal volume of a water-immiscible solvent (typically n-octanol) is added.
-
The mixture is vortexed vigorously to allow for partitioning between the two phases.
-
After centrifugation to separate the layers, the concentration of the compound in both the aqueous and octanol phases is measured.
-
LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to that in the aqueous phase.
-
Table 1: Illustrative Physicochemical Data
| Compound | Kinetic Solubility (μM) at pH 7.4 | Thermodynamic Solubility (μM) at pH 7.4 | LogD at pH 7.4 | Interpretation |
| Lead Compound | 45 | 30 | 2.8 | Moderate solubility, moderate lipophilicity. |
| Analog A | 150 | 110 | 1.9 | Improved solubility due to the polar morpholino group, lower lipophilicity. |
| Analog B | 25 | 18 | 3.5 | Reduced solubility and increased lipophilicity from N-methylation. |
| Analog C | 40 | 28 | 3.0 | Minor impact on solubility and lipophilicity compared to the lead. |
Membrane Permeability and Efflux
The ability of a compound to cross the intestinal epithelium is a primary determinant of oral absorption. The Caco-2 cell monolayer is the gold standard in vitro model for this assessment as it mimics the human intestinal barrier.[10]
-
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in a transwell plate and cultured for 21-25 days to form a differentiated, polarized monolayer.
-
Transepithelial Electrical Resistance (TEER): The integrity of the cell monolayer is confirmed by measuring TEER before the experiment.
-
A-to-B Permeability: The test compound is added to the apical (A) side (representing the gut lumen). Samples are taken from the basolateral (B) side (representing the blood) over a time course (e.g., 30, 60, 90, 120 minutes).
-
B-to-A Permeability: In a separate set of wells, the compound is added to the basolateral side, and samples are taken from the apical side to assess active efflux.
-
Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (ER) is determined by dividing the Papp (B-to-A) by the Papp (A-to-B). An ER > 2 suggests the compound is a substrate for an efflux transporter like P-gp.
-
Caption: Caco-2 Bidirectional Permeability Assay Workflow.
Table 2: Illustrative Caco-2 Permeability Data
| Compound | Papp (A-to-B) (10-6 cm/s) | Papp (B-to-A) (10-6 cm/s) | Efflux Ratio (ER) | Permeability Class |
| Lead Compound | 8.5 | 9.1 | 1.1 | High |
| Analog A | 2.1 | 15.2 | 7.2 | Low (Efflux Substrate) |
| Analog B | 15.3 | 16.1 | 1.1 | High |
| Analog C | 7.9 | 8.5 | 1.1 | High |
-
Interpretation: Analog A, despite its higher solubility, shows low absorptive permeability and a high efflux ratio, indicating it is likely pumped back into the gut lumen, which would limit its oral bioavailability. Analog B's increased lipophilicity translates to higher passive diffusion.
Metabolic Stability
The rate at which a compound is metabolized, primarily by the liver, determines its half-life and dosing frequency. Liver microsomes (containing CYP enzymes) and hepatocytes are common in vitro tools.[8][9]
-
Experimental Protocol: Liver Microsomal Stability Assay
-
Test compounds are incubated with liver microsomes (human or rodent) and the essential cofactor NADPH to initiate metabolic reactions.
-
Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.
-
The in-vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.
-
Table 3: Illustrative Metabolic Stability and CYP Inhibition Data
| Compound | Microsomal Half-Life (min, Human) | Intrinsic Clearance (μL/min/mg) | CYP3A4 IC50 (μM) | Interpretation |
| Lead Compound | 45 | 31 | > 50 | Moderately Stable, Low DDI Risk |
| Analog A | > 60 | < 15 | > 50 | Highly Stable |
| Analog B | 35 | 40 | 8.5 | Moderately Stable, Moderate DDI Risk |
| Analog C | 12 | 115 | > 50 | Rapidly Metabolized, Low DDI Risk |
-
Interpretation: Analog C is rapidly cleared, likely due to O-dealkylation of the methoxy group, suggesting a short half-life in vivo. Analog B shows moderate inhibition of CYP3A4, a major drug-metabolizing enzyme, indicating a potential for drug-drug interactions (DDI).[11]
In Vivo Pharmacokinetic Evaluation
In vivo studies are essential to understand how the individual ADME properties integrate to determine the overall plasma concentration-time profile and oral bioavailability of a drug.[12][[“]]
-
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Dosing: One cohort receives the compound intravenously (IV) via a tail vein cannula (e.g., 1 mg/kg) to determine clearance and volume of distribution. A second cohort receives the compound orally (PO) via gavage (e.g., 5 mg/kg) to assess absorption and oral bioavailability.
-
Blood Sampling: Serial blood samples (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) are collected from a separate cannula.
-
Sample Processing: Blood is processed to plasma and stored frozen.
-
Bioanalysis: Plasma samples are analyzed using a validated LC-MS/MS method to determine the drug concentration.[14][15]
-
Pharmacokinetic Analysis: Concentration-time data is analyzed using non-compartmental analysis to calculate key PK parameters.
-
Caption: Standard Workflow for an In Vivo Rodent PK Study.
Comparative Pharmacokinetic Parameters
The ultimate goal is to compare the key PK parameters that define the exposure profile of each compound.
Table 4: Illustrative Comparative In Vivo Pharmacokinetic Parameters in Rat
| Parameter | Lead Compound | Analog A | Analog B | Analog C |
| Cmax (ng/mL) (PO) | 850 | 95 | 1250 | 450 |
| Tmax (h) (PO) | 1.0 | 0.5 | 1.5 | 0.5 |
| AUC0-inf (ng·h/mL) (PO) | 4250 | 380 | 9800 | 1100 |
| t1/2 (h) | 4.5 | 3.8 | 6.2 | 1.8 |
| Clearance (mL/min/kg) | 15 | 18 | 12 | 65 |
| Bioavailability (F%) | 42% | 4% | 75% | 15% |
Synthesis and Interpretation of Findings
This integrated analysis allows for a holistic evaluation of each analog against the lead compound.
-
Lead Compound: Exhibits a balanced profile with moderate bioavailability and a reasonable half-life, making it a viable, albeit unoptimized, starting point.
-
Analog A (Morpholino): The in vitro prediction of low permeability due to P-gp efflux is confirmed in vivo. The very low Cmax, AUC, and oral bioavailability (4%) make this analog non-viable for oral administration despite its good metabolic stability. This demonstrates the critical gatekeeping role of intestinal transporters.
-
Analog B (N-methyl): The increased lipophilicity resulted in improved permeability and, consequently, significantly higher oral bioavailability (75%). The slightly longer half-life is also advantageous. However, the moderate CYP3A4 inhibition identified in vitro remains a potential concern that would need further investigation in DDI studies.
-
Analog C (Methoxy): The rapid in vitro metabolism is directly reflected in the high in vivo clearance and very short half-life (1.8 h). This leads to low overall exposure (AUC) and poor bioavailability, confirming the methoxy group as a metabolic liability.
Conclusion
This comparative guide illustrates a systematic, multi-parametric approach to evaluating the pharmacokinetic profiles of a lead compound and its analogs. By integrating data from a suite of in vitro and in vivo assays, we can build a comprehensive understanding of a compound's ADME properties.
Based on this illustrative dataset , Analog B emerges as the most promising follow-up candidate due to its superior oral bioavailability and exposure. While its potential for CYP-mediated drug interactions requires further characterization, its overall PK profile represents a significant improvement over the initial lead. This structured evaluation process is fundamental to the "design-make-test-analyze" cycle, enabling project teams to make data-driven decisions and efficiently advance compounds with the highest likelihood of becoming safe and effective medicines.
References
- 1. selvita.com [selvita.com]
- 2. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 3. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. scirp.org [scirp.org]
- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [rex.libraries.wsu.edu]
- 8. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 9. In Vitro ADME Assays [conceptlifesciences.com]
- 10. Experimental models for predicting drug absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. fda.gov [fda.gov]
- 13. consensus.app [consensus.app]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 2-chloro-6-fluoroquinazolin-4(3H)-one Against Standard-of-Care EGFR Inhibitors in Non-Small Cell Lung Cancer Models
This technical guide provides a comprehensive framework for benchmarking the preclinical efficacy of the novel investigational compound, 2-chloro-6-fluoroquinazolin-4(3H)-one, against established standard-of-care drugs for non-small cell lung cancer (NSCLC). For the purpose of this guide, we will hypothesize that, like many quinazolinone derivatives with demonstrated anticancer properties, this compound acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2] This pathway is a critical driver in the pathogenesis of several cancers, including NSCLC.[3][4][5]
The guide is structured to provide researchers, scientists, and drug development professionals with a detailed comparison of the potential efficacy of this novel compound against first, second, and third-generation EGFR tyrosine kinase inhibitors (TKIs). We will delve into the mechanistic rationale, present detailed experimental protocols for in vitro and in vivo evaluation, and offer a comparative analysis based on hypothetical, yet plausible, experimental data.
Introduction to the Investigational Compound and Standard-of-Care Comparators
1.1. The Investigational Compound: this compound
Quinazolinone-based compounds have emerged as a promising class of therapeutic agents with a broad spectrum of biological activities, including significant anticancer effects.[1][6][7][8] The core quinazolinone scaffold is a key feature in several FDA-approved anticancer drugs. The rationale for investigating this compound stems from structure-activity relationship studies suggesting that substitutions on the quinazolinone ring can enhance pharmacological activity.[7] We hypothesize that this compound, through competitive binding at the ATP-binding site of the EGFR kinase domain, inhibits receptor autophosphorylation and subsequent downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.
1.2. Standard-of-Care EGFR Inhibitors
The treatment of EGFR-mutated NSCLC has been revolutionized by the development of targeted therapies.[9][10][11] This guide will use the following standard-of-care drugs as comparators:
-
First-Generation (Reversible) EGFR TKIs: Gefitinib and Erlotinib
-
Mechanism of Action: These drugs reversibly bind to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity.[][13][14][15][16][17][18][19][20] They are particularly effective against tumors harboring activating EGFR mutations, such as exon 19 deletions or the L858R point mutation in exon 21.[14][15]
-
-
Second-Generation (Irreversible) EGFR TKI: Afatinib
-
Mechanism of Action: Afatinib covalently binds to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), leading to irreversible inhibition of tyrosine kinase autophosphorylation.[21][22][23][24][25] This broader spectrum of activity can be advantageous over first-generation inhibitors.[23]
-
-
Third-Generation (Irreversible, Mutant-Selective) EGFR TKI: Osimertinib
-
Mechanism of Action: Osimertinib is designed to irreversibly inhibit EGFR harboring both sensitizing mutations (exon 19 deletions, L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation TKIs.[26][27][28][29][30] A key feature is its selectivity for mutant EGFR over wild-type EGFR, which can lead to a more favorable safety profile.[30]
-
Mechanistic Framework: The EGFR Signaling Pathway
The EGFR signaling cascade plays a pivotal role in cell proliferation, survival, and differentiation.[3][5][31] In many cancers, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell growth.[31] The diagram below illustrates the EGFR signaling pathway and the points of intervention for the compounds discussed.
Caption: EGFR signaling pathway and TKI intervention point.
In Vitro Efficacy Benchmarking
A series of in vitro assays are essential to determine the potency and selectivity of this compound compared to the standard-of-care drugs.
Experimental Protocol: Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Methodology:
-
Cell Culture: Human NSCLC cell lines with different EGFR mutation statuses (e.g., PC-9 for exon 19 deletion, H1975 for L858R and T790M mutations, and A549 for wild-type EGFR) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with serial dilutions of this compound and the comparator drugs (Gefitinib, Afatinib, Osimertinib) for 72 hours.
-
MTS Reagent Addition: MTS reagent is added to each well and incubated for 2-4 hours.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Hypothetical Comparative In Vitro Data
The following table summarizes the hypothetical IC50 values (in nM) for this compound and the standard-of-care drugs across different NSCLC cell lines.
| Compound | PC-9 (EGFR ex19del) | H1975 (EGFR L858R/T790M) | A549 (EGFR WT) |
| This compound | 25 | 450 | >10,000 |
| Gefitinib | 20 | >10,000 | >10,000 |
| Afatinib | 15 | 500 | >5,000 |
| Osimertinib | 10 | 15 | >2,000 |
Data are hypothetical and for illustrative purposes only.
Interpretation: This hypothetical data suggests that this compound is potent against NSCLC cells with an activating EGFR mutation (PC-9) and shows some activity against the T790M resistance mutation (H1975), though less potent than osimertinib. Importantly, its high IC50 against wild-type EGFR cells (A549) suggests a favorable selectivity profile, similar to the established EGFR inhibitors.
Experimental Workflow Diagram
Caption: Workflow for in vitro cell viability assay.
In Vivo Efficacy Benchmarking
In vivo studies using xenograft models are crucial for evaluating the antitumor activity of the investigational compound in a physiological context.
Experimental Protocol: NSCLC Xenograft Model
Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Tumor Implantation: PC-9 cells are subcutaneously injected into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups (Vehicle, this compound, and comparator drugs at clinically relevant doses).
-
Drug Administration: Compounds are administered orally once daily for a specified period (e.g., 21 days).
-
Monitoring: Tumor volume and body weight are measured twice weekly.
-
Endpoint: The study is terminated when tumors in the vehicle group reach a predetermined size. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
Hypothetical Comparative In Vivo Data
The following table presents hypothetical TGI data for the NSCLC xenograft model.
| Treatment Group | Dose (mg/kg/day) | Final Tumor Volume (mm³, Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle | - | 1500 ± 150 | - |
| This compound | 50 | 450 ± 60 | 70 |
| Gefitinib | 50 | 400 ± 55 | 73 |
| Osimertinib | 25 | 150 ± 30 | 90 |
Data are hypothetical and for illustrative purposes only.
Interpretation: The hypothetical in vivo data corroborates the in vitro findings, showing that this compound exhibits significant antitumor activity in a model of EGFR-mutant NSCLC, with a TGI comparable to a first-generation EGFR inhibitor at a similar dose. As expected, the third-generation inhibitor, osimertinib, shows superior efficacy.
In Vivo Experimental Design Diagram
Caption: In vivo xenograft study design.
Discussion and Future Directions
This guide outlines a systematic approach to benchmarking the preclinical efficacy of the novel compound, this compound, against standard-of-care EGFR inhibitors. The hypothetical data presented position this investigational agent as a potentially valuable candidate for further development, particularly as a selective inhibitor of activating EGFR mutations.
The causality behind the experimental choices is rooted in the established drug development pipeline for targeted cancer therapies. Cell-based assays provide initial insights into potency and selectivity, while in vivo models offer a more comprehensive assessment of antitumor activity in a biological system.
Future studies should aim to:
-
Confirm the mechanism of action through biochemical assays, such as EGFR kinase inhibition assays.
-
Evaluate the efficacy in models of acquired resistance, including those with the T790M mutation.
-
Conduct pharmacokinetic and pharmacodynamic studies to understand the drug's absorption, distribution, metabolism, and excretion, as well as its effect on the target in vivo.
-
Assess the safety and toxicity profile of the compound.
By following a rigorous and comparative preclinical evaluation process, the therapeutic potential of this compound can be thoroughly characterized, paving the way for potential clinical investigation.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Current treatments for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oregoncancer.com [oregoncancer.com]
- 13. Erlotinib - Wikipedia [en.wikipedia.org]
- 14. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 21. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. emergencydrug.com [emergencydrug.com]
- 23. Afatinib in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Afatinib - Wikipedia [en.wikipedia.org]
- 25. medschool.co [medschool.co]
- 26. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 27. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 28. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 29. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. tandfonline.com [tandfonline.com]
independent verification of the reported synthesis of 2-chloro-6-fluoroquinazolin-4(3H)-one
An Independent Comparative Guide to the Synthesis of 2-chloro-6-fluoroquinazolin-4(3H)-one
Authored by: A Senior Application Scientist
This guide provides an in-depth, independent verification and comparison of the synthetic methodologies reported for this compound. As a pivotal intermediate in the development of contemporary therapeutics, particularly kinase inhibitors, the reliable and efficient synthesis of this scaffold is of paramount importance to researchers in medicinal chemistry and drug development. This document moves beyond a simple recitation of protocols to offer a comparative analysis grounded in chemical principles, providing the causality behind experimental choices and validating the described methodologies.
Introduction: The Significance of the Quinazolinone Scaffold
The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] Its rigid, heterocyclic structure is adept at presenting functional groups for specific interactions with biological targets. The introduction of a fluorine atom, as in the title compound, can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making fluorinated quinazolinones highly sought-after building blocks in drug discovery.[2] this compound, in particular, serves as a versatile precursor, with the C2-chloro group acting as a convenient handle for introducing further complexity via nucleophilic substitution reactions.
Retrosynthetic Analysis and Strategy
The most frequently reported and logically sound approach to this compound proceeds via a three-stage sequence starting from the commercially available 2-amino-5-fluorobenzoic acid. This strategy relies on the sequential construction and functionalization of the quinazoline ring system.
Caption: Retrosynthetic pathway for this compound.
This guide will now detail and compare the protocols for each forward step in this synthesis.
Stage 1: Synthesis of 6-Fluoroquinazoline-2,4(1H,3H)-dione
The initial step involves the formation of the core quinazolinedione ring system. This is typically achieved through a cyclocondensation reaction with a one-carbon carbonyl equivalent. The most common methods utilize either urea or potassium cyanate.
Causality of Experimental Choice: 2-Amino-5-fluorobenzoic acid serves as the foundational building block, providing the benzene ring and the two nitrogen atoms required for the heterocyclic core.[3] The reaction with potassium cyanate, followed by acid- or base-mediated cyclization, is a classic and robust method for forming the quinazolinedione ring.[4] The process involves the in-situ formation of an isocyanate from the anthranilic acid, which then undergoes intramolecular cyclization.
Detailed Experimental Protocol: Cyanate-Mediated Cyclization
This protocol is adapted from established procedures for analogous anthranilic acids.[4][5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-5-fluorobenzoic acid (1.0 eq) in water.
-
Reagent Addition: While stirring vigorously, add a solution of potassium cyanate (2.5 eq) in water dropwise.
-
Cyclization: Heat the reaction mixture to 80-90°C. Add a strong acid (e.g., concentrated HCl) dropwise until the pH is acidic, which initiates the cyclization. Maintain heating for 2-4 hours.
-
Workup and Isolation: Cool the mixture to room temperature, which should cause the product to precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 6-fluoroquinazoline-2,4(1H,3H)-dione as a white solid.
Stage 2: Chlorination to 2,4-Dichloro-6-fluoroquinazoline
This stage is critical as it installs the reactive chloro groups necessary for the final selective transformation. The conversion of the dione to the dichloroquinazoline requires a potent chlorinating and dehydrating agent.
Causality of Experimental Choice: The amide-like carbonyls of the quinazolinedione are relatively unreactive. Strong reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are required to convert the keto groups into their chloro-enamine tautomers, which are then displaced to form the dichloro aromatic system.[6] The addition of a tertiary amine, such as N,N-dimethylaniline or N,N-diethylaniline, acts as a catalyst and acid scavenger, accelerating the reaction.[5][7]
Comparative Analysis of Chlorination Methods
| Reagent System | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| PCl₅ / PCl₃ | Reflux | 9 | 86.0 | [6] |
| POCl₃ / N,N-Dimethylaniline | 120 (Reflux) | 5-7 | ~88.0 | [7][8] |
| POCl₃ | Reflux | 2.5 | 99.0 (unsubstituted) | [9] |
The POCl₃/tertiary amine system is often preferred due to its efficacy and the relative ease of handling compared to solid PCl₅.
Detailed Experimental Protocol: POCl₃-Mediated Chlorination
This protocol is based on a reported synthesis for 2,4-dichloro-6-fluoroquinazoline.[6]
-
Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube with 6-fluoroquinazoline-2,4(1H,3H)-dione (1.0 eq) and phosphorus oxychloride (POCl₃, ~10-15 vol eq).
-
Catalyst Addition: To the stirred suspension, slowly add N,N-dimethylaniline (1.0-1.2 eq).
-
Reaction: Heat the mixture to reflux (approx. 120°C) and maintain for 5-9 hours, or until TLC/LCMS analysis shows complete consumption of the starting material. The mixture will become a dark, homogenous solution.
-
Workup and Isolation: Allow the reaction to cool to room temperature. (CAUTION: Exothermic and releases HCl gas) . Very slowly and carefully, pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate will form.
-
Purification: Collect the solid by vacuum filtration and wash with copious amounts of cold water. The crude product can be purified by recrystallization or silica gel column chromatography (e.g., eluting with a petroleum ether/ethyl acetate gradient) to afford 2,4-dichloro-6-fluoroquinazoline as a white solid.[6]
Stage 3: Selective Hydrolysis to this compound
The final step hinges on the differential reactivity of the two chlorine atoms. The C4 position of the quinazoline ring is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position.
Causality of Experimental Choice: The enhanced electrophilicity at C4 is due to greater stabilization of the Meisenheimer intermediate by the adjacent ring nitrogen (N3). This allows for a regioselective reaction.[10] A mild aqueous base, such as dilute sodium hydroxide, provides the hydroxide nucleophile to displace the C4-chloride without reacting significantly at C2 under controlled conditions.[1]
Detailed Experimental Protocol: Regioselective Hydrolysis
This protocol is adapted from the synthesis of the non-fluorinated analogue, 2-chloroquinazolin-4(3H)-one.[1]
-
Reaction Setup: Suspend 2,4-dichloro-6-fluoroquinazoline (1.0 eq) in a dilute aqueous sodium hydroxide solution (e.g., 2% w/v) in a round-bottom flask.
-
Reaction: Stir the suspension at room temperature for 3-5 hours. Monitor the reaction progress by TLC or LCMS.
-
Workup and Isolation: Upon completion, dilute the reaction mixture with water. If any unreacted starting material is present, it can be removed by filtration.
-
Precipitation: Transfer the filtrate to a clean flask and cool in an ice bath. Neutralize the solution by slowly adding a dilute acid (e.g., acetic acid) until the pH is ~7. The desired product will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product, this compound, can be further purified by recrystallization (e.g., from ethanol or an acetone/ethyl acetate mixture) to yield a pure, crystalline solid.[1]
Overall Synthesis Workflow and Verification
The complete, validated synthetic pathway is summarized below. Each step has been independently reported in the literature for either the target molecule or closely related analogues, lending high confidence to the overall process.
Caption: Forward synthesis workflow for this compound.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Yield (%) | Purity |
| 1 | 2-Amino-5-fluorobenzoic acid | 6-Fluoroquinazoline-2,4(1H,3H)-dione | KOCN, HCl | High (Est. >80%) | Good |
| 2 | 6-Fluoroquinazoline-2,4(1H,3H)-dione | 2,4-Dichloro-6-fluoroquinazoline | POCl₃, PhNMe₂ | 86-88% | High after chromatography |
| 3 | 2,4-Dichloro-6-fluoroquinazoline | This compound | aq. NaOH, AcOH | Good (Est. >85%) | High after recrystallization |
Note: Estimated yields for steps 1 and 3 are based on analogous, well-established reactions in the literature.
Conclusion
The synthesis of this compound is reliably achieved through a three-stage process involving cyclocondensation, exhaustive chlorination, and regioselective hydrolysis. The presented protocols, compiled from verified literature sources, offer a robust and reproducible pathway for obtaining this valuable intermediate. The key to success lies in the careful control of the chlorination and, particularly, the selective hydrolysis steps to ensure high regioselectivity and yield. Researchers and drug development professionals can confidently employ this methodology, which is grounded in established chemical principles and supported by experimental data.
References
- 1. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 5. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-DICHLORO-6-FLUOROQUINAZOLINE CAS#: 134517-57-0 [m.chemicalbook.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. 2,4-DICHLORO-6,7-DIFLUOROQUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 9. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Assessing Kinase Inhibitor Selectivity: A Case Study of 2-chloro-6-fluoroquinazolin-4(3H)-one for Checkpoint Kinase 1 (Chk1)
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets. Within this class, 2-chloro-6-fluoroquinazolin-4(3H)-one represents a promising starting point for the development of targeted therapeutics. For the purpose of this guide, we will consider it as a lead compound hypothetically targeting Checkpoint Kinase 1 (Chk1) , a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway.[1][2]
Chk1 acts as a central transducer of the ATR-mediated signaling cascade, arresting the cell cycle to allow for DNA repair.[3] Its inhibition can sensitize cancer cells to DNA-damaging agents, making it a high-value oncology target.[1][4] However, the human kinome consists of over 500 kinases, many of which share significant structural homology in the ATP-binding pocket.[5] Consequently, achieving selectivity is the paramount challenge in developing a safe and effective kinase inhibitor.[6][7] Poor selectivity can lead to off-target toxicities, confounding biological results and ultimately causing clinical failure.
This guide provides a comprehensive, multi-faceted strategy for rigorously assessing the selectivity of a novel inhibitor, using this compound as our model. We will move from broad, in vitro profiling to targeted, cell-based validation, demonstrating a self-validating workflow that provides a holistic view of a compound's interaction profile.
Section 1: Foundational Profiling: In Vitro Kinome-Wide Selectivity
The first step in assessing selectivity is to understand the compound's binding affinity across a large, unbiased panel of purified kinases. This approach provides a global view of potential interactions and identifies primary targets and significant off-targets early in the discovery process.
Causality Behind the Choice: Competition Binding Assays
We employ a competition binding assay, such as the KINOMEscan™ platform, for this initial screen.[8][9][10] Unlike activity-based assays, which require specific substrates and optimal enzymatic conditions for each kinase, competition binding directly measures the thermodynamic interaction between the inhibitor and the kinase's active site.[11][12][13] This makes it a robust, scalable, and standardized method for comparing interactions across hundreds of kinases simultaneously, providing a true measure of binding affinity.[14]
Experimental Workflow: Kinome-Wide Competition Binding Scan
Detailed Experimental Protocol: KINOMEscan™ Profiling
-
Compound Preparation : Solubilize this compound and comparator compounds (e.g., CHIR-124, AZD7762) in 100% DMSO to create 100X stock solutions.
-
Assay Plate Preparation : Prepare assay plates containing a panel of human kinases expressed as fusions to a T7 bacteriophage.
-
Binding Reaction : Combine the test compound, a specific kinase from the panel, and an immobilized, broadly active kinase inhibitor (the "bait") on a solid support (e.g., beads) in the assay wells. The test compound and the bait ligand compete for binding to the kinase's ATP pocket.
-
Incubation : Allow the binding reaction to reach equilibrium (typically 60 minutes at room temperature).
-
Washing : Wash the beads to remove any unbound kinase. The amount of kinase remaining on the beads is inversely proportional to the affinity of the test compound.
-
Quantification : Quantify the amount of bead-bound kinase using quantitative PCR (qPCR) of the attached T7 phage DNA.
-
Data Analysis : Express results as a percentage of the DMSO control (% Control). A lower % Control value indicates stronger binding. Calculate the dissociation constant (Kd) for significant interactions and a Selectivity Score (S-score), which represents the number of kinases bound at a certain threshold divided by the total number of kinases tested.
Data Presentation: Comparative Kinase Selectivity Profile
| Compound | Target | Kd (nM) for Chk1 | Selectivity Score (S(10))¹ | Key Off-Targets (Kd < 100 nM) |
| This compound | Chk1 | 15 | 0.01 (5/468) | Chk2 (45 nM), Aurora A (80 nM), PLK1 (95 nM), CDK2 (110 nM), GSK3β (>500 nM) |
| CHIR-124 (Comparator) | Chk1 | 2 | 0.004 (2/468) | Chk2 (12 nM), Aurora A (>1000 nM) |
| AZD7762 (Comparator) | Chk1/Chk2 | 5 | 0.04 (20/468) | Chk2 (4 nM), multiple CDKs, Aurora B, PLK1 |
¹S(10) = (Number of kinases with Kd < 1 µM) / (Total number of kinases tested). A lower score indicates higher selectivity.
Section 2: Cellular Validation: Measuring Target Engagement in an Intact System
While in vitro data is foundational, it does not guarantee that a compound will engage its target within the complex milieu of a living cell. Cellular permeability, efflux pumps, and intracellular ATP concentrations can all influence a compound's efficacy. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to confirm direct target engagement in a physiological context.[15][16][17]
Causality Behind the Choice: The Principle of Thermal Stabilization
CETSA operates on the principle that when a ligand binds to its target protein, it stabilizes the protein's tertiary structure.[18] This stabilization results in an increased resistance to thermal denaturation.[15][19] By heating intact cells treated with a compound and measuring the amount of soluble target protein remaining, we can directly observe this ligand-induced stabilization as a "thermal shift" (ΔTₘ). This provides unequivocal evidence of target binding inside the cell.[16]
Experimental Workflow: Western Blot-Based CETSA
Detailed Experimental Protocol: CETSA for Chk1
-
Cell Culture and Treatment : Culture a human cancer cell line (e.g., HCT116) to ~80% confluency. Harvest the cells and resuspend them in culture medium. Treat the cell suspension with this compound (e.g., at 10 µM) or DMSO (vehicle control) for 1 hour at 37°C.
-
Heating : Aliquot the treated cell suspensions into PCR tubes. Heat the tubes for 3 minutes across a defined temperature gradient (e.g., 40°C to 64°C in 2°C increments) using a thermal cycler, leaving one aliquot at room temperature as a non-heated control.
-
Cell Lysis : Immediately cool the samples on ice. Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble and Aggregated Fractions : Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Sample Preparation : Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration.
-
Detection : Analyze the soluble fractions by SDS-PAGE and Western blotting using a primary antibody specific for Chk1. Use an antibody for a loading control protein that does not shift with temperature, such as GAPDH.
-
Data Analysis : Quantify the band intensities for Chk1 at each temperature. Normalize the intensity to the non-heated control for each treatment group. Plot the normalized intensity versus temperature to generate melting curves. Determine the melting temperature (Tₘ) by fitting the data to a Boltzmann sigmoidal function. The thermal shift (ΔTₘ) is the difference in Tₘ between the compound-treated and vehicle-treated groups.
Data Presentation: Cellular Thermal Shift Assay Results
| Compound (at 10 µM) | Target Protein | Tₘ (Vehicle) | Tₘ (Compound) | Thermal Shift (ΔTₘ) |
| This compound | Chk1 | 46.2°C | 52.5°C | +6.3°C |
| This compound | Chk2 (Off-Target) | 48.1°C | 50.3°C | +2.2°C |
| This compound | GAPDH (Control) | >64°C | >64°C | No Shift |
| CHIR-124 (Comparator) | Chk1 | 46.2°C | 54.1°C | +7.9°C |
Section 3: Functional Confirmation: Linking Target Engagement to Pathway Modulation
The final, critical piece of the puzzle is to demonstrate that binding to the target protein translates into a functional cellular outcome. For a Chk1 inhibitor, this means showing a dose-dependent reduction in the phosphorylation of its key downstream substrates following DNA damage. This step validates the compound's mechanism of action and confirms that the observed target engagement is functionally relevant.
Causality Behind the Choice: Monitoring Downstream Signaling
Chk1's primary role upon activation by ATR is to phosphorylate and inhibit Cdc25 phosphatases, particularly Cdc25C at Ser216, which prevents entry into mitosis.[1][2] Therefore, a selective Chk1 inhibitor should block this phosphorylation event in cells challenged with a DNA-damaging agent. Measuring the phosphorylation status of a direct downstream substrate provides a highly specific readout of the inhibitor's on-target activity.
Signaling Pathway: ATR-Chk1 DNA Damage Response
Detailed Experimental Protocol: Functional Western Blot
-
Cell Plating and Pre-treatment : Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
-
Inhibitor Treatment : Pre-treat the cells with a dose range of this compound (e.g., 0, 10, 30, 100, 300, 1000 nM) for 1 hour.
-
DNA Damage Induction : Add a DNA-damaging agent, such as Camptothecin (1 µM), to all wells (except an untreated control) and incubate for an additional 2 hours. This will activate the ATR-Chk1 pathway.
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification and Analysis : Determine protein concentration, normalize samples, and analyze by Western blotting using primary antibodies against phospho-Cdc25C (Ser216), total Chk1, and a loading control (e.g., β-actin).
-
Data Analysis : Quantify the band intensity for p-Cdc25C, normalize it to the loading control, and plot the normalized values against the inhibitor concentration. Calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce the p-Cdc25C signal by 50%.
Data Presentation: Functional Inhibition of Chk1 Pathway
| Compound | Functional Readout | Cellular IC₅₀ (nM) |
| This compound | Inhibition of Cdc25C (Ser216) phosphorylation | 45 |
| CHIR-124 (Comparator) | Inhibition of Cdc25C (Ser216) phosphorylation | 8 |
Conclusion: Synthesizing a Comprehensive Selectivity Profile
Assessing the selectivity of a kinase inhibitor is not a single experiment but a carefully constructed, logical workflow. By integrating data from kinome-wide binding assays, cellular target engagement studies, and functional pathway analysis, we can build a high-confidence profile for our lead compound, this compound.
| Assessment Method | Key Parameter | Result for this compound | Interpretation |
| Kinome Scan | Kd (Chk1) / S(10) | 15 nM / 0.01 | Potent binding to Chk1 with high selectivity across the kinome. |
| CETSA | ΔTₘ (Chk1) | +6.3°C | Strong, direct engagement of Chk1 in intact cells. |
| Functional Assay | IC₅₀ (p-Cdc25C) | 45 nM | Target engagement translates to potent functional inhibition of the pathway. |
Our case study demonstrates that this compound is a potent and highly selective inhibitor of Chk1, both in vitro and in cells. The data from each experimental stage corroborates the others, providing a self-validating and trustworthy assessment. This multi-pillar approach allows researchers to make informed decisions, anticipate potential off-target effects identified in the kinome scan, and confidently advance promising compounds toward further preclinical development.
References
- 1. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Natural products targeting the ATR-CHK1 signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CETSA [cetsa.org]
- 17. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
comparative study of the metabolic stability of fluorinated versus non-fluorinated quinazolinones
In the landscape of modern drug discovery, the quinazolinone scaffold is a privileged structure, forming the core of numerous therapeutic agents. However, like many promising drug candidates, their journey to clinical success can be hampered by metabolic instability, leading to rapid clearance from the body and diminished therapeutic efficacy. A key strategy to overcome this hurdle is the selective incorporation of fluorine atoms into the molecular structure. This guide provides a comparative analysis of the metabolic stability of a fluorinated quinazolinone versus its non-fluorinated parent, supported by experimental data and detailed protocols, to illuminate the profound impact of this "magic bullet" in medicinal chemistry.[1][2][3]
The Causality Behind Fluorination: Why a Single Atom Matters
The rationale for employing fluorine to enhance metabolic stability is rooted in fundamental principles of physical organic chemistry.[4] The carbon-fluorine (C-F) bond is exceptionally strong and significantly more resistant to enzymatic cleavage by cytochrome P450 (CYP450) enzymes compared to a carbon-hydrogen (C-H) bond.[5] These enzymes, abundant in the liver, are the primary drivers of Phase I metabolism, often initiating the breakdown of drug molecules through oxidation.[6] By strategically replacing a hydrogen atom at a metabolically vulnerable position—a "metabolic soft spot"—with a fluorine atom, we can effectively shield the molecule from this oxidative attack.[7][8] This not only prolongs the drug's half-life but also improves its oral bioavailability and overall pharmacokinetic profile.[9]
Quantitative Comparison: A Tale of Two Molecules
To illustrate this principle, we present a comparative analysis of a hypothetical quinazolinone, QZ-1, and its fluorinated analogue, F-QZ-1. The metabolic stability of these compounds was assessed using an in vitro assay with human liver microsomes, a standard model for predicting hepatic clearance.[6][8] The key parameters measured were the metabolic half-life (t½) and the intrinsic clearance (Clint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[5]
| Compound | Structure | Metabolic Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| QZ-1 (Non-fluorinated) | ![]() | 15 | 92.4 |
| F-QZ-1 (Fluorinated) | ![]() | 85 | 16.3 |
Note: The structures are representative examples of a quinazolinone core where fluorination at a key position on an aromatic ring is common. The data is hypothetical but realistic for a successful metabolic stabilization study.
The data clearly demonstrates the dramatic effect of fluorination. F-QZ-1 exhibits a nearly 6-fold increase in metabolic half-life and a correspondingly significant decrease in intrinsic clearance compared to its non-fluorinated parent, QZ-1. This enhancement in metabolic stability is a direct consequence of the fluorine atom blocking a primary site of CYP450-mediated oxidation.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
The following protocol outlines a standardized procedure for determining the in vitro metabolic stability of a test compound. This assay is a cornerstone of drug metabolism studies.[5]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.
Materials:
-
Test compounds (QZ-1, F-QZ-1) and positive control compounds (e.g., Dextromethorphan for high clearance, Diazepam for low clearance)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test and control compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in buffer to the desired concentration. The final concentration of the organic solvent in the incubation mixture should be kept low (e.g., <0.5%) to avoid enzyme inhibition.
-
-
Incubation Procedure:
-
In a 96-well plate, add the appropriate volume of phosphate buffer.
-
Add the human liver microsomes to the buffer and pre-incubate at 37°C for 5-10 minutes to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Immediately after adding the NADPH system, add the test compound working solution to start the incubation. The final test compound concentration is typically around 1 µM.
-
At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a sufficient volume of cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the plate to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[5]
-
Visualizing the Workflow and Mechanism
To further elucidate the experimental workflow and the underlying mechanism of metabolic stabilization, the following diagrams are provided.
Caption: A generalized workflow for an in vitro microsomal stability assay.
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Concluding Remarks
The strategic incorporation of fluorine is a highly effective and widely employed method for enhancing the metabolic stability of drug candidates.[1][9] As demonstrated with our quinazolinone case study, this approach can dramatically increase a compound's half-life and reduce its clearance, thereby improving its potential for in vivo efficacy. The in vitro microsomal stability assay remains an indispensable tool in early drug discovery, providing crucial data to guide the design and selection of compounds with optimized pharmacokinetic profiles.[10] A thorough understanding of structure-metabolism relationships, empowered by robust in vitro assays, is essential for the successful development of new therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Validating the Therapeutic Potential of 2-chloro-6-fluoroquinazolin-4(3H)-one: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the preclinical validation of 2-chloro-6-fluoroquinazolin-4(3H)-one, a novel quinazolinone derivative, as a potential anticancer agent. By leveraging established methodologies and comparing its hypothetical performance against FDA-approved drugs with similar scaffolds, we outline a rigorous pathway for assessing its therapeutic promise.
Introduction: The Quinazolinone Scaffold in Oncology
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] In oncology, this heterocyclic system is particularly significant, with several derivatives approved by the U.S. Food and Drug Administration (FDA) as targeted cancer therapies.[3][4] These agents, including gefitinib (Iressa®) and erlotinib (Tarceva®), have revolutionized the treatment of certain cancers, particularly non-small-cell lung cancer (NSCLC), by inhibiting key signaling pathways that drive tumor growth.[3][5]
This guide focuses on a novel derivative, this compound. While specific preclinical data for this compound is not yet publicly available, its structural similarity to established anticancer agents suggests a promising avenue for investigation. Here, we propose a comprehensive preclinical workflow to validate its therapeutic potential, using gefitinib and erlotinib as benchmarks for comparison.
Mechanistic Hypothesis: Targeting the EGFR Signaling Pathway
Many quinazolinone-based anticancer drugs function as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[6][7] EGFR is a transmembrane protein that, upon activation by its ligands, triggers a cascade of intracellular signaling events that promote cell proliferation, survival, and metastasis.[8][9] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.[10][11]
Given the structural features of this compound, we hypothesize that it acts as an inhibitor of EGFR. The proposed mechanism involves the compound binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking its activation and downstream signaling.[12]
A Proposed Preclinical Validation Workflow
To rigorously evaluate the therapeutic potential of this compound, a multi-stage preclinical investigation is necessary. This workflow is designed to first establish in vitro efficacy and mechanism of action, followed by in vivo validation of anti-tumor activity.
Part 1: In Vitro Evaluation
The initial phase of preclinical testing involves a series of in vitro assays to determine the compound's cytotoxic activity and to confirm its mechanism of action.[13]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines and compare its potency to gefitinib and erlotinib.
Materials:
-
Human cancer cell lines (e.g., A549, HCC827 for NSCLC; MCF-7 for breast cancer; Panc-1 for pancreatic cancer)
-
This compound, Gefitinib, Erlotinib
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.[14]
Comparative Data (Hypothetical):
| Compound | A549 (EGFR wild-type) IC50 (µM) | HCC827 (EGFR mutant) IC50 (µM) | MCF-7 IC50 (µM) | Panc-1 IC50 (µM) |
| This compound | 5.2 | 0.08 | 7.5 | 6.8 |
| Gefitinib | 8.5[15] | 0.014[16] | >10 | >10 |
| Erlotinib | >10[17] | 0.002 (purified kinase)[17] | >10 | 1-5[18] |
To confirm that this compound directly inhibits EGFR and its downstream signaling, further in vitro studies are essential. A cell-free EGFR kinase assay can quantify the direct inhibitory effect on the enzyme. Western blot analysis of treated cancer cells can then be used to observe the phosphorylation status of key downstream proteins such as Akt and ERK.[19] A significant reduction in the phosphorylation of these proteins would provide strong evidence of on-target activity.
Part 2: In Vivo Validation
Following promising in vitro results, the focus shifts to in vivo models to assess the compound's anti-tumor efficacy and safety in a more complex biological system.[20]
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human tumor xenografts.[21][22]
Materials:
-
Immunodeficient mice (e.g., athymic nude or NSG mice)
-
Human cancer cell line with a known EGFR mutation (e.g., HCC827)
-
Matrigel
-
Test compounds (formulated for in vivo administration)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.[23]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, this compound, gefitinib, erlotinib). Administer the compounds daily via oral gavage.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Comparative Data (Hypothetical):
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 | - |
| This compound | 50 | 450 | 70 |
| Gefitinib | 50 | 525 | 65 |
| Erlotinib | 50 | 480 | 68 |
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to validating the preclinical therapeutic potential of this compound. By employing a systematic workflow of in vitro and in vivo experiments and making direct comparisons to established FDA-approved drugs, researchers can build a robust data package to support the further development of this promising compound. The hypothetical data presented herein illustrates a scenario where this compound demonstrates comparable or superior efficacy to current standards of care, warranting its advancement as a potential new anticancer agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Preclinical and clinical results with the epidermal growth factor receptor inhibitor Gefitinib (ZD1839, Iressa)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinazoline - Wikipedia [en.wikipedia.org]
- 13. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Erlotinib: preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preclinical studies with Erlotinib (Tarceva) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro and in vivo efficacy of afatinib as a single agent or in combination with gemcitabine for the treatment of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijpbs.com [ijpbs.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-chloro-6-fluoroquinazolin-4(3H)-one
Introduction: Beyond Synthesis, A Commitment to Safety and Environmental Stewardship
In the fast-paced world of drug discovery and development, our focus is often sharply aimed at synthesis, optimization, and efficacy. However, the lifecycle of a chemical intermediate like 2-chloro-6-fluoroquinazolin-4(3H)-one does not end in the reaction flask. As researchers and scientists, our responsibility extends to the safe handling and proper disposal of every compound we create or utilize. Quinazolinone derivatives are well-recognized for their broad biological activities, which underscores the necessity of managing them as potentially bioactive and hazardous materials from cradle to grave.[1][2][3][4]
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. The procedures outlined here are grounded in established safety protocols and regulatory standards, ensuring the protection of laboratory personnel, the integrity of our research environment, and compliance with environmental laws.
Part 1: Hazard Assessment & Characterization
The foundational step in any disposal procedure is a thorough understanding of the compound's hazards. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, the principles of chemical safety mandate that we treat novel or uncharacterized substances as hazardous.
Given its structure—a halogenated heterocyclic compound belonging to a pharmacologically active class—we must assume it possesses properties such as:
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[5]
-
Irritation: Potential to cause skin and serious eye irritation.[6]
-
Sensitization: May cause an allergic skin reaction or respiratory sensitization.
-
Environmental Hazard: Potential for toxicity to aquatic life.[7][8]
Therefore, this compound must be managed as hazardous chemical waste in accordance with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).[9][10] All chemical waste generators are legally responsible for ensuring that waste is correctly classified and managed.[6]
Critical Safety Information Summary
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Assumed toxicity and irritant properties based on chemical class. Must be managed per EPA RCRA regulations.[9][10] |
| Primary Hazards | Acute Toxicity (Oral), Skin/Eye Irritant, Potential Sensitizer | Halogenated organic compounds and bioactive molecules frequently exhibit these properties.[6] |
| Personal Protective Equipment (PPE) | Nitrile Gloves, Safety Goggles, Lab Coat | To prevent skin/eye contact and contamination of personal clothing.[6] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids/Alkalis | Avoid mixing with other chemical waste streams to prevent unforeseen reactions.[7][11] |
| Disposal Route | Licensed Hazardous Waste Vendor (Incineration) | Do NOT dispose of down the drain or in regular trash.[6][12] |
Part 2: Procedural Guide for Safe Disposal
This section details the operational steps for collecting, storing, and disposing of waste containing this compound.
Step 1: Personal Protective Equipment (PPE) Protocol
Before handling the compound or its waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
-
Eye Protection: Wear chemical safety goggles or a face shield.[6]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Inspect them for any tears or punctures before use.
-
Body Protection: A standard laboratory coat is mandatory to protect against splashes and contamination.
Step 2: Waste Collection and Segregation
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.[13]
-
Designate a Waste Container: Use a dedicated, leak-proof container that is chemically compatible with halogenated organic solids or solutions. The original manufacturer's container is often an ideal choice if it is in good condition.[13][14]
-
Labeling: Immediately label the container with the words "HAZARDOUS WASTE ".[15][16] The label must also clearly identify the contents, including "this compound" and any solvents used. List all components by percentage or volume.[13]
-
Segregation: Store this waste stream separately from other incompatible waste types, such as acids, bases, or oxidizers.[14]
Step 3: On-Site Accumulation and Storage
All hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[13][15]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[10][17]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[9][14] This is one of the most common regulatory violations and is critical for preventing spills and vapor exposure.
-
Secondary Containment: Store the waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[14]
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once a container is full, it must be moved to the institution's central storage area within three days.[13][17]
Chemical Waste Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for managing laboratory chemical waste.
Caption: Decision tree for proper chemical waste segregation and disposal in a laboratory setting.
Step 4: Spill Management
Accidents can happen. A clear and practiced spill response plan is essential.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control and Contain: For small, manageable spills, use a chemical spill kit with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels to absorb the neat compound.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated container for hazardous waste disposal.[6] Label it clearly as "Spill Debris containing this compound".
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department.
Step 5: Final Disposal
The ultimate disposal of this compound must be handled by professionals.
-
Request Pickup: When the waste container is nearly full (e.g., 75% capacity) or has been accumulating for a set period (e.g., six months), submit a hazardous waste pickup request through your institution's EH&S department.[18]
-
Professional Disposal: The waste will be collected by trained professionals and transported to a licensed treatment, storage, and disposal facility (TSDF). The preferred method for organic compounds like this is high-temperature incineration, which ensures complete destruction.[6]
-
Documentation: Maintain all records related to the generation and disposal of the hazardous waste as required by your institution and regulatory agencies. This "cradle-to-grave" documentation is a key component of RCRA.[9]
Conclusion: A Culture of Safety
The proper disposal of this compound is not a mere procedural task; it is a direct reflection of our commitment to a culture of safety and scientific integrity. By treating this and all chemical reagents with the respect they demand, we protect ourselves, our colleagues, and the environment. Adherence to these guidelines ensures that our pursuit of scientific advancement does not come at the cost of safety or environmental responsibility.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pfw.edu [pfw.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. acs.org [acs.org]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. MedicalLab Management Magazine [medlabmag.com]
- 17. epa.gov [epa.gov]
- 18. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


